4,7-Diaza-spiro[2.5]octane oxalate
Description
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.C2H2O4/c1-2-6(1)5-7-3-4-8-6;3-1(4)2(5)6/h7-8H,1-5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRMKCHMLQDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-25-8 | |
| Record name | 4,7-Diazaspiro[2.5]octane, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
"4,7-Diaza-spiro[2.5]octane oxalate" chemical properties
An In-depth Technical Guide to 4,7-Diaza-spiro[2.5]octane Oxalate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, analysis, and application of this compound. This document moves beyond a simple data sheet to provide in-depth, field-proven insights into the practical handling and strategic utilization of this valuable chemical building block.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In modern drug discovery, the exploration of novel, three-dimensional chemical space is paramount for identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry that is increasingly sought after. 4,7-Diaza-spiro[2.5]octane is a prime example of such a scaffold, incorporating a cyclopropane ring fused to a piperazine ring. This unique structure imparts conformational rigidity and provides distinct vectors for substitution.
The oxalate salt form (CAS No. 1389264-25-8) is particularly advantageous for laboratory use.[1][2] As a crystalline solid, it offers superior stability, ease of handling, and accurate weighing compared to the often-hygroscopic free base, making it an ideal starting material for complex synthetic campaigns.
Caption: Structure of this compound.
Physicochemical Properties and Handling
The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application.
| Property | Value | Source |
| CAS Number | 1389264-25-8 | [1] |
| Molecular Formula | C₈H₁₄N₂O₄ (C₆H₁₂N₂ · C₂H₂O₄) | [1] |
| Molecular Weight | 202.21 g/mol | Calculated |
| Appearance | White to off-white powder/solid | [1][3] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
Solubility Profile: As an oxalate salt, this compound exhibits good solubility in polar protic solvents such as water and methanol. It has limited solubility in less polar organic solvents like dichloromethane and ethyl acetate. For reactions requiring anhydrous, non-polar conditions, the free base must first be generated.
Stability and Handling: The oxalate salt is a stable, non-hygroscopic solid, which simplifies storage and handling. Standard laboratory procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7]
Synthesis and Purification Protocol
4,7-Diaza-spiro[2.5]octane is a non-trivial scaffold to synthesize. While multiple routes exist, a common strategy involves the construction of the spirocyclic core from accessible starting materials, followed by purification via oxalate salt formation. Chinese patents CN108863958A and CN111943894A describe methods starting from precursors like 1-aminocyclopropanecarboxylic acid or derivatives of (1-(hydroxymethyl)cyclopropyl)carbamate.[8][9]
Workflow for Synthesis and Salt Formation
Caption: General synthetic and purification workflow.
Experimental Protocol: Oxalate Salt Formation (Illustrative)
This protocol describes the final purification step. The causality is clear: converting the crude, potentially oily or impure free base into a crystalline salt allows for purification via recrystallization, a fundamentally robust and scalable technique.
-
Preparation: A solution of crude 4,7-Diaza-spiro[2.5]octane free base (1.0 eq) in methanol (5-10 volumes) is prepared in a flask equipped with a magnetic stirrer.
-
Acid Addition: A solution of oxalic acid (1.05 eq) in methanol (3-5 volumes) is added dropwise to the stirred solution of the free base at room temperature.
-
Precipitation: Upon addition of the oxalic acid, a white precipitate typically forms. The mixture is stirred for an additional 1-2 hours to ensure complete salt formation.
-
Isolation: The solid is collected by vacuum filtration.
-
Washing: The filter cake is washed with a small amount of cold methanol to remove soluble impurities.
-
Drying: The purified this compound is dried under vacuum at 40-50°C to a constant weight.
Structural Elucidation and Quality Control
Confirming the identity and purity of the final product is a non-negotiable step in chemical synthesis. A self-validating analytical workflow ensures the material meets the standards required for subsequent applications, particularly in a drug development context.
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- 3. 4,7-Diazaspiro[2.5]octane | CymitQuimica [cymitquimica.com]
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- 9. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
A Guide to the Definitive Structure Elucidation of 4,7-Diaza-spiro[2.5]octane Oxalate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Diaza-spiro[2.5]octane is a vital spirocyclic building block in contemporary drug discovery, prized for the unique three-dimensional architecture it imparts to novel therapeutic agents. The oxalate salt (CAS No. 1389264-25-8) is a common and stable form of this intermediate, making its unambiguous structural verification a critical prerequisite for any GMP (Good Manufacturing Practices) or drug development campaign.[1][2][3] This guide presents a comprehensive, multi-technique strategy for the definitive structure elucidation of 4,7-Diaza-spiro[2.5]octane oxalate. By synergistically applying mass spectrometry (MS), advanced nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, we provide a self-validating workflow that moves beyond simple confirmation to a state of absolute structural certainty. Each analytical step is detailed with not only the protocol but the underlying scientific rationale, ensuring that researchers can confidently apply these methods to their own critical starting materials.
The Strategic Imperative: Why Rigorous Elucidation Matters
In the highly regulated field of pharmaceutical development, the principle of "you are what you start with" is paramount. The 4,7-diaza-spiro[2.5]octane scaffold is an increasingly important intermediate used in the synthesis of complex molecules for treating a range of diseases.[4][5] Its unique spirocyclic structure, featuring a cyclopropane ring fused to a piperazine ring, introduces conformational rigidity and novel vectoral exits for substitution, which are highly desirable properties in modern medicinal chemistry.
However, this structural complexity also presents a challenge. Any ambiguity in the identity, purity, or isomeric form of this starting material can have cascading and costly consequences, from failed syntheses to compromised clinical trial results. Therefore, a robust, orthogonal analytical strategy is not merely good practice; it is a foundational requirement for ensuring the integrity and reproducibility of the entire research and development process. This guide outlines such a strategy, designed to provide unequivocal proof of structure for this compound.
The Analytical Workflow: A Multi-Pronged, Self-Validating Approach
The definitive elucidation of a chemical structure, particularly a salt composed of an organic cation and a counter-ion, requires a multi-faceted approach where each technique corroborates the others. Our strategy is built on three pillars: Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography.
The logic is as follows:
-
Mass Spectrometry (MS): First, confirm the mass of the individual components—the 4,7-diaza-spiro[2.5]octane cation and the oxalate anion—to verify the molecular formula and the 1:1 stoichiometry of the salt.[6][7]
-
Nuclear Magnetic Resonance (NMR): Next, use a suite of NMR experiments to piece together the covalent framework of the spirocycle, atom by atom, confirming the precise connectivity and chemical environment of every proton and carbon.[8][9][10]
-
X-ray Crystallography: Finally, for the ultimate, unambiguous proof, determine the three-dimensional arrangement of the atoms in space, confirming not only connectivity but also bond lengths, angles, and the ionic interaction between the cation and anion in the crystal lattice.[11][12][13]
Figure 1: A comprehensive workflow for the structure elucidation of this compound.
Mass Spectrometry: Confirming Molecular Identity
Expertise & Causality: The first and most fundamental question is: what is the mass of the molecule? For a salt, this question applies to both the cationic and anionic components. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point because it provides an exact mass, allowing for the confident determination of the elemental composition.[14][15] We employ Electrospray Ionization (ESI) as it is a "soft" ionization technique, perfect for analyzing the intact salt components with minimal fragmentation.[14]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode, and a separate solution in 50:50 acetonitrile/water for negative ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) coupled with a liquid chromatography (LC) system.
-
LC Method:
-
Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Method (Positive Ion Mode - ESI+):
-
Scan Range: m/z 50-500.
-
Objective: Detect the protonated 4,7-diaza-spiro[2.5]octane cation [M+H]⁺.
-
-
MS Method (Negative Ion Mode - ESI-):
-
Scan Range: m/z 50-500.
-
Objective: Detect the deprotonated oxalate anion [M-H]⁻.
-
Data Presentation: Expected Mass Spectrometry Results
| Ion Species | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Ionization Mode |
| Protonated Spirocycle | [C₆H₁₂N₂ + H]⁺ | 113.1073 | ~113.1073 | ESI (+) |
| Deprotonated Oxalate | [C₂H₂O₄ - H]⁻ | 89.0037 | ~89.0037 | ESI (-) |
This data provides the first critical piece of evidence: the sample contains both the expected spirocyclic amine (Molecular Weight: 112.17 g/mol ) and the oxalate counter-ion, confirming the identity of the components.[16][17]
NMR Spectroscopy: Assembling the Molecular Puzzle
Expertise & Causality: While MS confirms the formula, NMR spectroscopy reveals the actual structure.[18][19][20] It is the only technique that can map out the complex covalent bonding network of the spirocycle. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to solve the structure completely and without ambiguity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for amine salts as it can exchange with the N-H protons, simplifying the spectrum.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C{¹H} NMR: Provides information on the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is the critical experiment for identifying the quaternary spiro-carbon, which has no attached protons.
-
Data Presentation: Expected NMR Data (in D₂O)
Table 2: Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H1, H2 | ~0.8 - 1.2 | m | 4H | Cyclopropane ring protons |
| H5, H8 | ~3.0 - 3.4 | m | 4H | Piperazine ring protons adjacent to spiro-carbon |
| H6 | ~3.4 - 3.8 | s | 2H | Piperazine ring protons adjacent to nitrogen |
Table 3: Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| C1, C2 | ~15 - 25 | Cyclopropane ring carbons |
| C3 (Spiro) | ~35 - 45 | Quaternary spiro-carbon |
| C5, C8 | ~50 - 60 | Piperazine ring carbons adjacent to spiro-carbon |
| C6 | ~45 - 55 | Piperazine ring carbon adjacent to nitrogen |
| Oxalate | ~160 - 175 | Carboxylate carbon |
The Power of 2D NMR: The HMBC experiment is the key to confirming the spirocyclic core. Protons on the cyclopropane ring (H1/H2) and the piperazine ring (H5/H8) will all show a 2- or 3-bond correlation to the same quaternary carbon (C3), unequivocally proving the spiro-junction.
Figure 2: Key HMBC correlations confirming the spiro-carbon (C3).
X-ray Crystallography: The Gold Standard
Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[13][21][22] It moves from a 2D connection map to a precise 3D model of the molecule as it exists in the solid state. This technique is uniquely powerful as it directly visualizes the atomic positions, confirming bond lengths, angles, and the spatial relationship between the diazaspirooctane cation and the oxalate anion. The primary challenge is often not the analysis but the preparation of a single, high-quality crystal suitable for diffraction.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (Self-Validating Step): The ability to form a well-ordered crystal is in itself a powerful indicator of high purity. Slow evaporation of a solvent such as ethanol/water or isopropanol from a concentrated solution of the oxalate salt is a common starting point.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[12]
The output of a successful crystallographic analysis is a definitive 3D model of the molecule, often visualized as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which provides an unparalleled level of structural detail and confidence.
Conclusion: A Triad of Certainty
The structure elucidation of this compound is not achieved by a single technique but by the logical and synergistic application of a triad of analytical methods. Mass spectrometry confirms the elemental composition and molecular weight. A full suite of 1D and 2D NMR experiments meticulously pieces together the covalent framework. Finally, X-ray crystallography provides the ultimate, unambiguous 3D structure. By following this self-validating workflow, researchers and drug developers can proceed with absolute confidence in the identity and integrity of this critical pharmaceutical intermediate, ensuring a solid foundation for all subsequent discovery and development efforts.
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4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. (n.d.). ENAO Chemical Co., Limited. [Link]
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Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). LinkedIn. [Link]
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4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (n.d.). LinkedIn. [Link]
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An In-depth Technical Guide to 4,7-Diaza-spiro[2.5]octane Oxalate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural complexity of a molecule is intrinsically linked to its therapeutic potential. The strategic incorporation of three-dimensional (3D) scaffolds has become a cornerstone of medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds. Among these, spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged structures. Their inherent rigidity and defined spatial arrangement of functional groups allow for precise interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.
This guide focuses on a particularly valuable spirocyclic building block: 4,7-Diaza-spiro[2.5]octane oxalate (CAS Number: 1389264-25-8). This compound has garnered significant attention as a key intermediate in the synthesis of innovative therapeutics, including treatments for spinal muscular atrophy and novel cancer therapies. Its unique topology, combining a cyclopropane and a piperazine ring, provides a rigid framework that can be strategically functionalized to explore novel chemical space. This document will provide a comprehensive overview of its synthesis, properties, and critical applications, serving as a technical resource for researchers engaged in the design and development of next-generation pharmaceuticals.
Physicochemical Properties and Specifications
This compound is typically supplied as a white to off-white powder. The oxalate salt form enhances the stability and handling of the parent diamine. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1389264-25-8 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O₄ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Note: The parent compound, 4,7-Diaza-spiro[2.5]octane, has a CAS number of 99214-52-5, a molecular formula of C₆H₁₂N₂, and a molecular weight of 112.17 g/mol .[3][4]
Synthesis of 4,7-Diaza-spiro[2.5]octane and its Oxalate Salt: A Detailed Protocol
The synthesis of 4,7-Diaza-spiro[2.5]octane can be achieved through various routes, often involving the construction of the spirocyclic core followed by functional group manipulations. The following protocol is a composite based on patented synthetic methods, designed to provide a clear and logical workflow for laboratory synthesis.
Part 1: Synthesis of the Protected Intermediate, tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
The synthesis of the parent diamine often proceeds through a protected intermediate to allow for selective functionalization. The tert-butoxycarbonyl (Boc) protecting group is commonly employed for this purpose.
Experimental Protocol:
A detailed, step-by-step synthesis for a protected precursor can be found in various chemical patents. A general representation of such a synthesis is provided below. The process typically starts from 1-aminocyclopropanecarboxylic acid and involves several steps of protection, coupling, cyclization, and reduction.[5]
Part 2: Deprotection and Formation of 4,7-Diaza-spiro[2.5]octane
Once the protected spirocycle is obtained, the Boc group is removed under acidic conditions to yield the free diamine.
Experimental Protocol:
-
Dissolve tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as hydrochloric acid (in a solvent like dioxane or ether) or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting product is the dihydrochloride salt of 4,7-Diaza-spiro[2.5]octane, which can be used directly or neutralized to obtain the free base.
Part 3: Preparation of this compound
The final step involves the formation of the oxalate salt, which often improves the compound's stability and ease of handling.
Experimental Protocol:
-
Dissolve the free base of 4,7-Diaza-spiro[2.5]octane in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve one equivalent of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the solution of the diamine with stirring.
-
A precipitate of this compound will form. The precipitation can be encouraged by cooling the mixture.
-
Stir the suspension for a period to ensure complete salt formation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is crucial for its use in further synthetic steps. A combination of analytical techniques should be employed for its characterization.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl and piperazine ring protons. The chemical shifts will be influenced by the protonation state of the nitrogen atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the spirocyclic core and a characteristic signal for the oxalate carbonyl carbon. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak for the free base (C₆H₁₂N₂) at m/z = 112.10. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching, and C-N stretching of the diamine, as well as strong C=O and C-O stretching bands from the oxalate counter-ion. |
| Purity (HPLC/GC) | A purity of ≥95% is generally required for pharmaceutical intermediates. |
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of complex pharmaceutical agents. Its rigid spirocyclic core serves as a key pharmacophoric element in several drug candidates and approved drugs.
Intermediate in the Synthesis of Risdiplam
Risdiplam (brand name Evrysdi) is an orally administered small molecule drug for the treatment of spinal muscular atrophy (SMA). The 4,7-diazaspiro[2.5]octane moiety is a crucial component of the Risdiplam structure, and its oxalate salt is a key intermediate in the manufacturing process. The rigid spirocyclic diamine correctly orients the other parts of the molecule, enabling it to bind to its target and modulate the splicing of the SMN2 gene.
Experimental Workflow: Incorporation into the Risdiplam Core
The synthesis of Risdiplam involves the coupling of the 4,7-diazaspiro[2.5]octane unit with a substituted pyrimidine derivative. The oxalate salt is typically converted to the free base in situ before the coupling reaction.
Caption: Synthetic pathway of Risdiplam.
Scaffold for MDM2-p53 Inhibitors
The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein. Small molecules that inhibit the MDM2-p53 interaction can restore p53 function and induce apoptosis in cancer cells. The 4,7-diazaspiro[2.5]octane scaffold has been utilized in the design of potent and selective MDM2-p53 inhibitors. The rigid spirocyclic core allows for the precise positioning of substituents that mimic the key interactions of p53 with MDM2.
Signaling Pathway: p53 Activation by MDM2 Inhibition
Caption: p53 activation by MDM2 inhibition.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the importance of exploring three-dimensional chemical space. Its successful application in the development of Risdiplam and its potential in the design of new anticancer agents highlight the versatility and strategic value of this unique spirocyclic scaffold. As researchers continue to push the boundaries of medicinal chemistry, building blocks like 4,7-Diaza-spiro[2.5]octane will undoubtedly play a pivotal role in the creation of the next generation of life-saving medicines. This guide provides a foundational understanding of this important molecule, empowering scientists to leverage its potential in their own research endeavors.
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Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Retrieved January 19, 2026, from [Link]
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4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8 - ENAO Chemical Co, Limited. (n.d.). Retrieved January 19, 2026, from [Link]
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4,7-Diazaspiro(2.5)octane dihydrochloride | C6H14Cl2N2 | CID 56973368 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Analytical procedures and methods validation for oxalate content estimation - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Infrared spectra of oxalate, malonate and succinate adsorbed on the aqueous surface of rutile, anatase and lepidocrocite measured with in situ ATR-FTIR | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
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tert-butyl 4, 7-diazaspiro[2.5]octane-4-carboxylate;hemi(oxalic acid), min 97%, 10 grams. (n.d.). Retrieved January 19, 2026, from [Link]
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5,7-DIAZA-SPIRO-[2.5]-OCTANE-4,6,8-TRIONE - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
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"4,7-Diaza-spiro[2.5]octane oxalate" molecular weight and formula
An In-Depth Technical Guide to 4,7-Diaza-spiro[2.5]octane Oxalate: A Key Spirocyclic Building Block in Modern Drug Discovery
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals in pharmaceutical research and drug development. We will dissect its core molecular properties, explore the strategic advantages of its spirocyclic scaffold, and detail its synthesis and application in medicinal chemistry. This document moves beyond a simple data sheet to explain the causal relationships behind its utility and handling, offering field-proven insights for its effective integration into discovery workflows.
Core Molecular Profile
This compound (CAS No. 1389264-25-8) is the salt form of the parent heterocycle, 4,7-Diaza-spiro[2.5]octane.[1] The oxalate salt is typically preferred in laboratory settings as it confers greater stability, crystallinity, and ease of handling compared to the free base, which can be less stable.
The formation of this salt involves a 1:1 stoichiometric reaction between the diazaspirocycle (a base) and oxalic acid.
Table 1: Molecular Properties of this compound and its Components
| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| 4,7-Diaza-spiro[2.5]octane (Free Base) | C₆H₁₂N₂ | 112.17 | 99214-52-5[2][3] |
| Oxalic Acid (Anhydrous) | C₂H₂O₄ | 90.03 | 144-62-7[4][5] |
| This compound | C₈H₁₄N₂O₄ [1] | 202.20 | 1389264-25-8 [1] |
Note: The molecular weight of the oxalate salt is the sum of the molecular weights of the free base (112.17 g/mol ) and anhydrous oxalic acid (90.03 g/mol ).
The Strategic Importance of the Spirocyclic Scaffold
The growing prominence of spirocycles in modern drug discovery is a direct response to the limitations of traditional, "flat" aromatic scaffolds.[6] 4,7-Diaza-spiro[2.5]octane is an exemplar of this new class of building blocks, valued for the distinct three-dimensional architecture it imparts to drug candidates.
Expertise & Causality: The core advantage of a spirocyclic center is its ability to project substituents into distinct vectors in 3D space. Unlike a flat phenyl ring, where substituents lie in the same plane, the spirocyclic core provides a rigid, non-planar scaffold. This structural feature is critical for achieving high-affinity and selective binding to complex protein targets by enabling interactions in previously inaccessible regions of a binding pocket. This has led to the increased use of spirocycles in molecules targeting a range of diseases, including cancer and neurological disorders.[6][7]
Caption: Comparison of scaffold geometries.
Synthesis and Practical Handling
4,7-Diaza-spiro[2.5]octane is an important pharmaceutical chemical intermediate that is synthesized through multi-step processes.[8] A common strategy involves the use of a protected precursor, such as 4-Boc-4,7-diazaspiro[2.5]octane (tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate).[9] The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for one of the amine functionalities, allowing for selective modification of the other.[9] The final step involves the removal of this protecting group under acidic conditions, followed by precipitation as the oxalate salt for purification and storage.
Caption: General synthetic and purification workflow.
Experimental Protocol: Utilization in Amide Coupling
The true utility of this compound is as a nucleophilic building block for further synthesis. However, the amine functionalities are protonated in the salt form and thus non-nucleophilic. The first step in any reaction is to liberate the free base.
Objective: To prepare the free base of 4,7-diazaspiro[2.5]octane for use in a subsequent amide coupling reaction with a carboxylic acid.
Trustworthiness through Self-Validation: This protocol includes a pH check to ensure the basification is complete, a critical control point for reaction success. Incomplete neutralization is a common failure mode, leading to low yields.
Methodology:
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of water.
-
Prepare a 2M aqueous solution of sodium carbonate (Na₂CO₃).
-
Prepare the reaction vessel containing 1.1 equivalents of the desired carboxylic acid, a suitable amide coupling agent (e.g., HATU), and a non-polar aprotic solvent (e.g., dichloromethane, DCM).
-
-
Liberation of the Free Base:
-
To the aqueous solution of the oxalate salt, add the 2M sodium carbonate solution dropwise while stirring.
-
Causality: The carbonate base is strong enough to deprotonate both the oxalic acid and the protonated amines of the spirocycle, "freeing" the neutral, nucleophilic diamine.
-
Monitor the pH of the aqueous solution with pH paper or a calibrated meter. Continue adding the base until the pH is >10, ensuring complete deprotonation.
-
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent immiscible with water, such as dichloromethane (DCM). The free base is significantly more soluble in organic solvents than its salt form.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water, which can interfere with the subsequent coupling reaction.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the free base, which may be an oil or low-melting solid.
-
-
Amide Coupling:
-
Immediately dissolve the resulting free base in the appropriate solvent and add it to the prepared reaction vessel containing the carboxylic acid and coupling reagents to proceed with the amide bond formation.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined three-dimensional structure provides a robust platform for exploring chemical space, while its stable salt form ensures reliability and ease of use in the laboratory. Understanding the principles behind its handling and the rationale for its use as a spirocyclic scaffold empowers researchers to leverage its full potential in the development of next-generation therapeutics.
References
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Wikipedia. Oxalic acid. [Link]
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Physics Wallah. Oxalic Acid Formula - Structure and Equivalent Weight. [Link]
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Unacademy. Calculate the Molar Mass of Oxalic Acid (C = 12, O = 16, H = 1). [Link]
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BYJU'S. Oxalic acid is a dicarboxylic acid with a chemical formula C2H2O4. It is also known as Ethanedioic acid or Oxiric acid. [Link]
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CP Lab Chemicals. tert-butyl 4, 7-diazaspiro[2.5]octane-4-carboxylate;hemi(oxalic acid), min 97%, 10 grams. [Link]
-
ENAO Chemical Co, Limited. 4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. [Link]
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PubChem. 4,7-Diazaspiro(2.5)octane | C6H12N2. [Link]
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Pharmaffiliates. CAS No : 674792-08-6 | Product Name : 4-Boc-4,7-diazaspiro[2.5]octane. [Link]
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Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]
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An In-depth Technical Guide to the Analytical Characterization of 4,7-Diaza-spiro[2.5]octane Oxalate
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 4,7-Diaza-spiro[2.5]octane oxalate (CAS No. 1389264-25-8), a unique spirocyclic diamine salt with potential applications in pharmaceutical and materials science.[1][2] Due to the limited availability of public domain spectral data for this specific salt, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. It synthesizes foundational principles of analytical chemistry with data from structurally related compounds to propose detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is explained to ensure methodological robustness and trustworthiness.
Introduction to this compound
4,7-Diaza-spiro[2.5]octane is a heterocyclic organic compound featuring a cyclopropane ring spiro-fused to a piperazine ring.[3] Its unique three-dimensional structure and the presence of two secondary amine groups make it an attractive building block in medicinal chemistry. The oxalate salt form (Molecular Formula: C₈H₁₄N₂O₄) is often utilized to improve the handling, stability, and bioavailability of the parent amine.[1] A thorough understanding of its spectral properties is paramount for identity confirmation, purity assessment, and stability studies.
Compound Properties:
| Property | Value | Source |
| CAS Number | 1389264-25-8 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O₄ | [1] |
| Appearance | White powder | [1] |
| Purity | Typically >95% | [1] |
| Storage | 2-8°C under an inert atmosphere | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed fingerprint of the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the cyclopropyl and piperazine ring protons, as well as the amine protons. The chemical shifts are influenced by the diamagnetic anisotropy of the cyclopropane ring and the electron-withdrawing effect of the protonated nitrogens.
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Cyclopropane (CH₂)₂ | 0.5 - 1.0 | m | 4H | The cyclopropane ring creates a shielding cone, causing a significant upfield shift for its protons.[4] |
| Piperazine (CH₂)₂ | 3.0 - 3.5 | m | 8H | Protons on the carbons adjacent to the nitrogen atoms are deshielded. The oxalate salt formation and protonation of the nitrogens will further shift these signals downfield. |
| Amine (NH)₂ | Solvent dependent | br s | 2H | These protons are exchangeable and may appear as a broad singlet or not be observed in protic solvents like D₂O. |
Predicted ¹³C NMR Spectral Data
The carbon NMR will provide information on the number of unique carbon environments. Due to the symmetry of the parent diamine, a limited number of signals is expected.
Predicted ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Cyclopropane (CH₂)₂ | 5 - 15 | The carbons of the cyclopropane ring are highly shielded and appear significantly upfield. |
| Spiro Carbon | 20 - 30 | The quaternary spiro carbon will be a weak signal and is slightly deshielded compared to the other cyclopropane carbons. |
| Piperazine (CH₂)₂ | 40 - 50 | These carbons are adjacent to nitrogen atoms, resulting in a downfield shift. |
| Oxalate (COO⁻)₂ | 160 - 175 | The carboxylate carbons of the oxalate are highly deshielded and will appear significantly downfield. |
Experimental Protocol for NMR Analysis
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide is a good starting point due to the salt nature of the compound.
-
Vortex the sample until fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks and determine the chemical shifts relative to a suitable internal standard (e.g., DSS in D₂O).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative data for all carbons, including the quaternary spiro carbon.
-
-
Data Processing and Interpretation:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectra.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of this compound and for quantifying it in various matrices.
Method Development Considerations
The polar and ionic nature of the analyte requires careful consideration of the chromatographic mode and mobile phase composition. A reversed-phase method with an ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) method would be suitable.
Recommended HPLC Protocol
This protocol provides a starting point for developing a robust HPLC method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for reversed-phase. For HILIC, a suitable polar stationary phase should be used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (for the oxalate chromophore) or a Charged Aerosol Detector (CAD) for universal detection.
-
-
Data Analysis:
-
Integrate the peak corresponding to 4,7-Diaza-spiro[2.5]octane.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the purity of the sample by calculating the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing unequivocal identification and quantification of the analyte.
Ionization and Detection
Electrospray ionization (ESI) in positive ion mode is the recommended ionization technique for the 4,7-Diaza-spiro[2.5]octane moiety, as the secondary amines are readily protonated. The oxalate counter-ion can be detected in negative ion mode.
Recommended LC-MS Protocol
This protocol builds upon the HPLC method for MS detection.
Step-by-Step Methodology:
-
LC Conditions:
-
Use the HPLC conditions described in section 3.2, but with a volatile mobile phase modifier such as 0.1% formic acid instead of TFA, which can cause ion suppression in the MS source.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-500.
-
-
Expected Ions:
-
Positive Mode: The protonated parent molecule [M+H]⁺ at m/z 113.1 for the 4,7-Diaza-spiro[2.5]octane.
-
Negative Mode: The deprotonated oxalate ion [M-H]⁻ at m/z 89.0.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values to confirm the identity of the peaks.
-
For quantitative analysis, a tandem MS (MS/MS) method can be developed using multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.
-
Visualized Workflows
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
LC-MS Analysis Workflow
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
This technical guide provides a robust, albeit predictive, framework for the comprehensive analytical characterization of this compound. By leveraging established principles of NMR and chromatography, and by providing detailed, self-validating protocols, researchers can confidently approach the structural elucidation and purity assessment of this compound. The provided workflows and predicted spectral data serve as a valuable resource for scientists engaged in the development of novel chemical entities.
References
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4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8 - ENAO Chemical Co, Limited. (n.d.). Retrieved January 19, 2026, from [Link]
-
4,7-Diazaspiro(2.5)octane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Parameter of the HPLC analysis for the oxalate determination. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
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The Spirocyclic Diamine Advantage: A Technical Guide to 4,7-Diaza-spiro[2.5]octane Oxalate as a Heterocyclic Building Block
Foreword: Embracing Three-Dimensionality in Drug Discovery
For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, this chemical space is well-explored, and the quest for novel intellectual property and improved physicochemical properties has led researchers to embrace the third dimension. Spirocycles, polycyclic compounds where two rings share a single carbon atom, have emerged as powerful tools in this endeavor. Their rigid, three-dimensional frameworks allow for precise vectoral orientation of substituents, offering a unique opportunity to enhance target engagement and fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
This guide focuses on a particularly valuable spirocyclic building block: 4,7-Diaza-spiro[2.5]octane , provided as its stable oxalate salt. This molecule, with its unique fusion of a cyclopropane and a piperazine-like ring, serves as a conformationally restricted piperazine bioisostere. We will delve into its synthesis, reactivity, and strategic application, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this scaffold in their discovery programs.
The Core Scaffold: Physicochemical Properties and Structural Rationale
The 4,7-diaza-spiro[2.5]octane core presents a compelling alternative to traditional diamine linkers, most notably piperazine, which is found in over 100 FDA-approved drugs.[1] The value proposition of this spirocycle lies in its distinct structural and physicochemical attributes.
Structural and Physicochemical Data
While extensive public data on the oxalate salt is limited, we can compile known properties of the parent compound and its common Boc-protected intermediate to inform its use.
| Property | 4,7-Diaza-spiro[2.5]octane (Free Base) | tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | 4,7-Diaza-spiro[2.5]octane oxalate |
| CAS Number | 99214-52-5 | 674792-08-6 | 1389264-25-8 |
| Molecular Formula | C₆H₁₂N₂ | C₁₁H₂₀N₂O₂ | C₈H₁₄N₂O₄ |
| Molecular Weight | 112.17 g/mol [2] | 212.29 g/mol [3] | 202.21 g/mol |
| Appearance | - | Off-white to light yellow solid[3] | White powder[4] |
| Boiling Point | - | 301.3 °C at 760 mmHg[3] | Not available |
| XLogP3 | -0.5[2] | 0.8 | Not available |
| Topological Polar Surface Area (TPSA) | 24.1 Ų[2] | 41.6 Ų | Not available |
| Solubility | Not available | Insoluble in water; Soluble in DMSO, methanol, dichloromethane[5] | Expected to have good aqueous solubility due to salt formation.[6][7] |
| Storage | Not available | 2-8°C in airtight containers under inert atmosphere[5] | Store in an inert atmosphere, at room temperature or 2-8°C.[4] |
The Rationale for a Spirocyclic Piperazine Bioisostere
The piperazine ring is a mainstay in medicinal chemistry due to its favorable aqueous solubility and two readily functionalizable nitrogen atoms.[1] However, its conformational flexibility can be a double-edged sword, potentially leading to off-target activity. The 4,7-diaza-spiro[2.5]octane scaffold addresses this by locking the piperazine-like ring into a more defined chair-like conformation.
Key Advantages:
-
Increased Three-Dimensionality: The spirocyclic nature provides a rigid 3D trajectory for substituents, offering more precise points of contact with a protein target, which can lead to enhanced potency and selectivity.[1]
-
Improved Physicochemical Properties: The high fraction of sp³-hybridized carbons generally correlates with higher aqueous solubility and improved metabolic stability compared to flat, sp²-rich systems.[1]
-
Novel Chemical Space: As a less explored scaffold, it provides access to novel intellectual property.[1]
The workflow for considering this building block often involves identifying a lead compound with a piperazine moiety that may have metabolic liabilities or opportunities for improved selectivity. A bioisosteric replacement with the diazaspiro[2.5]octane core can then be explored.
Caption: A typical workflow for employing 4,7-diaza-spiro[2.5]octane as a piperazine bioisostere.
Synthesis of the 4,7-Diaza-spiro[2.5]octane Core
Several synthetic routes to the 4,7-diaza-spiro[2.5]octane core have been reported, primarily in the patent literature. A common and efficient approach starts from 1-aminocyclopropanecarboxylic acid, offering a high-yielding pathway suitable for large-scale production.[8]
The general strategy involves the formation of a piperazine-2,5-dione intermediate, which is subsequently reduced.
Caption: General synthetic pathway to this compound.
One patented method describes a four-step reaction sequence starting from 1-aminocyclopropanecarboxylic acid with an overall yield of approximately 70%, a significant improvement over earlier routes.[8] This avoids hazardous reagents like diphenylphosphoryl azide, making it more environmentally friendly and scalable.[8]
Reactivity and Strategic Functionalization
The utility of this compound lies in the reactivity of its two secondary amine nitrogens. As a salt, the free base must first be liberated, typically by treatment with a suitable base (e.g., Na₂CO₃, K₂CO₃, or an organic base like triethylamine) prior to reaction. The two nitrogen atoms, N4 and N7, are chemically distinct, which introduces the concept of regioselectivity.
Understanding Regioselectivity: Steric and Electronic Effects
The N7 nitrogen is adjacent to the spirocyclic carbon, which is a quaternary center. This creates a more sterically hindered environment compared to the N4 nitrogen.
-
N4 Position: Less sterically hindered. Generally more nucleophilic and accessible to electrophiles.
-
N7 Position: More sterically hindered due to the adjacent cyclopropane ring fused at the spiro center.
This inherent difference is the primary handle for achieving regioselective functionalization. In reactions governed by steric hindrance, such as direct alkylation with a bulky alkyl halide, the electrophile will preferentially react at the less hindered N4 position.[9][10]
Caption: Steric differentiation between the N4 and N7 positions governs regioselectivity.
For reactions where mono-functionalization is desired, it is common practice to use a protected version of the building block, such as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (4-Boc-4,7-diazaspiro[2.5]octane).[3] In this case, the N4 position is protected by the Boc group, directing any reaction to the N7 position. The Boc group can then be easily removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the free N4 amine for subsequent modification.[3]
Key Synthetic Transformations
The secondary amine functionalities of 4,7-diaza-spiro[2.5]octane are amenable to a wide range of classical and modern C-N bond-forming reactions.
-
N-Arylation (Buchwald-Hartwig Amination): This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl-amine bonds. It allows for the coupling of the diazaspirocycle with a variety of aryl halides (Br, Cl) or pseudo-halides (OTf, OMs). The choice of phosphine ligand is critical for reaction efficiency.
-
Nucleophilic Aromatic Substitution (SₙAr): In cases where the aromatic ring is sufficiently electron-deficient (e.g., containing nitro or cyano groups), direct substitution of a halide (typically F or Cl) can occur without a metal catalyst. This is a key step in the synthesis of the drug Risdiplam.[11]
-
Reductive Amination: This reaction with an aldehyde or ketone forms a new C-N bond via an imine or iminium ion intermediate, which is reduced in situ. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[12] This is an excellent method for introducing alkyl substituents.
-
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents like HATU or EDC) readily forms amide bonds.
Application Profile: A Case Study in Risdiplam
The value of 4,7-diaza-spiro[2.5]octane as a building block is exemplified by its incorporation into Risdiplam (Evrysdi®) , the first approved small-molecule therapy for spinal muscular atrophy (SMA).[11]
The synthesis of Risdiplam involves a crucial SₙAr reaction where the 4,7-diaza-spiro[2.5]octane moiety displaces a halogen on an electron-deficient heterocyclic core.[11] The spirocyclic diamine is a critical pharmacophoric element, contributing to the molecule's overall three-dimensional shape and binding profile.[11] The use of the Boc-protected version is common to ensure regioselective reaction at the N7 position.[11]
Caption: Key steps in the synthesis of Risdiplam involving the 4,7-diaza-spiro[2.5]octane building block.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the functionalization of 4,7-diaza-spiro[2.5]octane. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a starting point for the palladium-catalyzed coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or similar biaryl phosphine ligand (0.06 eq)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Causality Note: Sodium tert-butoxide serves a dual purpose: it liberates the free diamine from its oxalate salt and acts as the base required for the catalytic cycle to deprotonate the amine-palladium complex. A strong, non-nucleophilic base is essential.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The elevated temperature is necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography. The choice of eluent system will depend on the polarity of the product but often involves a gradient of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the basic product on the silica.[13]
Protocol 2: Deprotection of a Boc-Protected Derivative
This protocol describes the removal of a tert-butoxycarbonyl (Boc) group.
Materials:
-
N-Boc-protected 4,7-diazaspiro[2.5]octane derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane as solvent
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM or dioxane.
-
Acid Addition: Add an excess of TFA (typically 10-20 equivalents or 20-50% v/v) or 4M HCl in dioxane.
-
Causality Note: The Boc group is labile under strong acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating its cleavage to release the free amine, isobutylene, and carbon dioxide.
-
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding TFA or HCl salt. To obtain the free base, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution), followed by extraction with an organic solvent (e.g., DCM or ethyl acetate).
Characterization Insights
-
¹H NMR Spectroscopy:
-
Cyclopropane Protons: A complex multiplet is expected in the upfield region (approx. 0.5-1.0 ppm) for the four protons on the cyclopropane ring.
-
Piperazine Ring Protons: The eight protons of the piperazine-like ring will appear as a series of multiplets in the range of approximately 2.5-3.5 ppm. The exact shifts will depend on the solvent and substitution.
-
N-H Protons: The N-H protons will typically appear as a broad singlet. Their chemical shift is highly variable and depends on solvent, concentration, and temperature. In the oxalate salt, these protons will be shifted significantly downfield due to protonation.
-
-
¹³C NMR Spectroscopy:
-
Spiro Carbon: The quaternary spiro carbon will appear as a singlet, typically around 30-40 ppm.
-
Cyclopropane Carbons: The CH₂ groups of the cyclopropane ring will appear at high field (approx. 10-20 ppm).
-
Piperazine Ring Carbons: The four CH₂ carbons of the piperazine-like ring will resonate in the 40-55 ppm range.
-
Oxalate Carbon: The carbonyl carbon of the oxalate counter-ion will appear significantly downfield, typically >160 ppm.
-
-
FTIR Spectroscopy:
-
N-H Stretch: A broad absorption in the 3300-3000 cm⁻¹ region, characteristic of secondary amine salts.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch (Oxalate): A strong, broad absorption around 1700-1720 cm⁻¹ for the carboxylic acid carbonyls of the oxalate.
-
N-H Bend: An absorption around 1600-1500 cm⁻¹.
-
Conclusion and Future Outlook
This compound is more than just another diamine building block; it is a strategic tool for medicinal chemists seeking to introduce conformational rigidity, enhance three-dimensionality, and explore novel chemical space. Its role as a piperazine bioisostere is validated by its successful incorporation into clinical candidates like Risdiplam. By understanding its synthesis, the steric and electronic factors governing its reactivity, and the application of robust synthetic protocols, researchers can effectively harness the unique advantages of this spirocyclic scaffold. As the demand for drug candidates with optimized properties and novel IP continues to grow, the strategic application of building blocks like 4,7-diaza-spiro[2.5]octane will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15338006, 4,7-Diazaspiro(2.5)octane. Retrieved from [Link].
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Sciencemadness Wiki. (2024, January 13). Ammonium oxalate. Retrieved from [Link]
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ENAO Chemical Co, Limited. (n.d.). 4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. Retrieved from [Link]
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Corrie, J. E., & Guryev, O. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]
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Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Retrieved from [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Aqueous solubility of selected metal oxalates. (n.d.). ResearchGate. Retrieved from [Link]
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4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (n.d.). Retrieved from [Link]
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A Technical Guide to the 4,7-Diaza-spiro[2.5]octane Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The 4,7-diaza-spiro[2.5]octane scaffold has emerged as a significant building block in contemporary medicinal chemistry. Its unique three-dimensional structure, conformational rigidity, and synthetic tractability have positioned it as a privileged motif in the design of novel therapeutics targeting a range of challenging diseases. This technical guide provides an in-depth exploration of the 4,7-diaza-spiro[2.5]octane core, moving beyond a singular focus on its oxalate salt to a broader and more functionally relevant analysis of the scaffold itself. We will delve into its fundamental physicochemical properties, established synthetic routes, and, most critically, its role in the mechanism of action of pioneering drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their own discovery programs.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
The pursuit of novel chemical matter with enhanced pharmacological properties is a central theme in drug discovery. In recent years, there has been a notable shift away from flat, aromatic structures towards more three-dimensional molecules. Spirocyclic systems, which feature two rings connected by a single common atom, have garnered considerable attention for their ability to impart favorable characteristics upon drug candidates. The 4,7-diaza-spiro[2.5]octane scaffold, with its constrained yet versatile topology, offers a compelling platform for the development of next-generation therapeutics.[1] Its rigid framework can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. This guide will illuminate the practical applications and mechanistic underpinnings of this important chemical entity.
Physicochemical Properties and Synthetic Landscape of 4,7-Diaza-spiro[2.5]octane
A thorough understanding of the physicochemical properties and synthetic accessibility of a scaffold is paramount for its effective implementation in drug design.
Core Physicochemical Characteristics
The 4,7-diaza-spiro[2.5]octane core possesses a unique set of properties that make it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Source |
| Molecular Formula | C6H12N2 | PubChem |
| Molecular Weight | 112.17 g/mol | PubChem[2] |
| XLogP3 | -0.5 | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | ChemScene[3] |
Table 1: Key physicochemical properties of the 4,7-Diaza-spiro[2.5]octane scaffold.
The low molecular weight and logP, coupled with a moderate TPSA, position this scaffold in a favorable region of chemical space for developing orally bioavailable drugs. The presence of two secondary amine functionalities provides convenient handles for derivatization, allowing for the exploration of diverse chemical space.
Overview of Synthetic Strategies
The utility of a building block is directly tied to its synthetic accessibility. Several methods for the preparation of 4,7-diaza-spiro[2.5]octane and its derivatives have been reported in the literature, including patent filings. A common approach involves the use of 1-aminocyclopropanecarboxylic acid as a starting material.[4] The synthesis generally involves a series of steps including cyclization, protection, and reduction reactions.
Chinese patents CN105111155A and CN108863958A describe multi-step synthetic routes to obtain 4,7-diaza-spiro[2.5]octane derivatives, highlighting its importance as a pharmaceutical intermediate.[4][5] Another patented method avoids the use of hazardous reagents like boron trifluoride diethyl etherate, improving the safety profile of the synthesis.[5] The availability of various synthetic pathways, including those suitable for large-scale production, underscores the industrial relevance of this scaffold.[4]
Mechanism of Action: Case Studies of 4,7-Diaza-spiro[2.5]octane-Containing Therapeutics
The true value of the 4,7-diaza-spiro[2.5]octane scaffold is realized in the biological activity of the molecules that incorporate it. The following case studies illustrate how this core structure contributes to the mechanism of action of innovative therapeutics.
Case Study 1: Risdiplam - A Pre-mRNA Splicing Modifier for Spinal Muscular Atrophy
Spinal muscular atrophy (SMA) is a devastating genetic disorder characterized by the loss of motor neurons due to insufficient levels of the survival motor neuron (SMN) protein. The SMN2 gene, a near-identical copy of the SMN1 gene (which is deleted in SMA patients), predominantly produces a truncated, non-functional SMN protein due to an alternative splicing event.
Risdiplam , an orally available small molecule, is a pioneering treatment for SMA that directly targets the pre-mRNA splicing machinery. The 4,7-diaza-spiro[2.5]octane moiety is a key component of the Risdiplam structure.
Mechanism of Action: Risdiplam functions as a pre-mRNA splicing modifier of the SMN2 gene.[6] It binds to a specific pocket on the SMN2 pre-mRNA, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of intron 7. This stabilization promotes the inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein. The rigid and defined three-dimensional presentation of key pharmacophoric features, facilitated by the spirocyclic core, is crucial for this precise molecular recognition event.
Figure 2: Mechanism of action of H3R antagonists based on the azaspiro[2.5]octane scaffold.
Experimental Protocols: A Conceptual Framework
While specific protocols for "4,7-Diaza-spiro[2.5]octane oxalate" are not detailed in the public domain, we can outline a conceptual workflow for evaluating novel derivatives based on this scaffold.
In Vitro Assay Cascade for a Novel Kinase Inhibitor Candidate
Let's hypothesize the development of a kinase inhibitor incorporating the 4,7-diaza-spiro[2.5]octane scaffold.
Objective: To determine the potency, selectivity, and cellular activity of a novel compound.
Step 1: Primary Biochemical Potency Assay
-
Principle: Measure the direct inhibition of the target kinase's enzymatic activity.
-
Methodology: A luminescence-based assay (e.g., Kinase-Glo®) is used to quantify ATP consumption by the kinase in the presence of varying concentrations of the test compound.
-
Data Output: IC50 value (concentration for 50% inhibition).
Step 2: Kinase Selectivity Profiling
-
Principle: Assess the compound's activity against a broad panel of kinases to determine its selectivity.
-
Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases (e.g., DiscoverX KINOMEscan®).
-
Data Output: Percent inhibition for each kinase; identification of off-target activities.
Step 3: Cellular Target Engagement Assay
-
Principle: Confirm that the compound binds to its intended target in a cellular context.
-
Methodology: A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed.
-
Data Output: Evidence of target binding and cellular IC50.
Step 4: Cellular Proliferation/Viability Assay
-
Principle: Determine the effect of the compound on the growth and viability of cancer cell lines.
-
Methodology: A colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®) is used to measure cell viability after a defined incubation period (e.g., 72 hours).
-
Data Output: GI50 value (concentration for 50% growth inhibition).
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The Spirocyclic Surge: A Technical Guide to Harnessing 3D Scaffolds in Modern Drug Discovery
Executive Summary
The paradigm in medicinal chemistry is shifting. Driven by the need to address increasingly complex biological targets and overcome the limitations of traditional, planar scaffolds, researchers are "escaping from flatland" by embracing three-dimensional (3D) molecular architectures.[1][2][3] Among these, spirocycles—bicyclic systems joined by a single, quaternary carbon atom—have emerged as a privileged structural motif.[2] Their inherent rigidity, novel 3D exit vectors, and profound influence on physicochemical properties offer a powerful toolkit for optimizing potency, selectivity, and pharmacokinetic profiles.[4][5] This guide provides an in-depth analysis of the strategic role of spirocycles, moving beyond theoretical advantages to present field-proven insights, actionable experimental workflows, and a forward-looking perspective for drug development professionals.
Introduction: The "Escape from Flatland" and the Rise of 3D Scaffolds
For decades, medicinal chemistry was dominated by aromatic and heteroaromatic rings. While synthetically accessible and effective for many targets, these planar structures often lead to compounds with high lipophilicity, poor solubility, and metabolic liabilities. The landmark concept of "escaping from flatland" highlighted that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule correlates with a higher probability of clinical success.[1][6][7] Spirocycles are an exemplary embodiment of this principle. By introducing a quaternary spiro-center, they enforce a rigid, non-planar geometry, enabling unprecedented exploration of the 3D space within a biological target's binding pocket.[6][8] This structural feature is not merely an aesthetic choice; it is a strategic decision to enhance molecular complexity and improve drug-like properties.[6][7]
-
Caption: Conceptual shift from 2D planar scaffolds to 3D spirocyclic systems. */ enddot
The Spirocyclic Advantage: Modulating Physicochemical and Pharmacokinetic Properties
The introduction of a spirocyclic moiety is a deliberate strategy to address multiple challenges in drug discovery simultaneously.[4] Their impact stems from a unique combination of structural and electronic properties.
Enhanced Three-Dimensionality and Fsp³
The defining feature of a spirocycle is the sp³-hybridized spiro-atom, which acts as a single point of fusion for two rings.[8] This architecture inherently increases the Fsp³ count, a key metric correlated with improved clinical outcomes.[6][7] Unlike flat aromatic systems, spirocycles project substituents into three-dimensional space with well-defined vectors, allowing for more precise and extensive interactions with complex protein binding sites.[8]
Improved Solubility and Reduced Lipophilicity
A common failure point for drug candidates is poor aqueous solubility, often a consequence of high lipophilicity (LogP/LogD) in flat, aromatic compounds. Increasing the Fsp³ character, as achieved with spirocycles, generally enhances solubility.[8] This is because the more globular shape of sp³-rich scaffolds reduces the entropic penalty associated with creating a solvation shell in water compared to their planar counterparts. For example, in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, replacing a morpholine ring with various azaspirocycles successfully lowered LogD values, a critical step in optimizing the series.[6][7]
Conformational Rigidity and Target Binding
The rigid nature of spirocycles, particularly those composed of smaller rings, reduces the number of rotatable bonds in a molecule.[3][8] This pre-organizes the ligand into a conformation that is more favorable for binding to its target, thereby minimizing the entropic penalty upon binding and often leading to increased potency.[9] In the optimization of SHP2 inhibitors, the introduction of a spirocyclic scaffold was used to maintain the precise orientation of a primary amine group, preserving key hydrogen-bonding interactions and improving cellular efficacy.[6]
Metabolic Stability
Spirocycles can enhance metabolic stability by shielding adjacent chemical groups from metabolic enzymes (e.g., Cytochrome P450s). The quaternary carbon at the spiro-center is itself not susceptible to oxidation, and its steric bulk can block metabolism at neighboring sites. This strategy has proven effective in numerous optimization campaigns.[5][10]
Novelty and Intellectual Property
In a competitive landscape, the ability to generate novel chemical matter is paramount. Spirocyclic scaffolds provide access to unique and often underexplored chemical space, offering a clear path to securing new intellectual property (IP).[1][10]
-
Caption: Influence of spirocyclic scaffolds on key drug discovery parameters. */ enddot
Strategic Implementation in Drug Design
Spirocycles can be incorporated as either core structural frameworks or peripheral substituents, with each approach offering distinct advantages.
Spirocycles as Core Scaffolds
Using a spirocycle as the central core of a molecule allows for the projection of functional groups in precise 3D vectors.[8] This is particularly advantageous for targeting proteins with deep, well-defined binding pockets or for disrupting protein-protein interactions.[8] The approved menin-MLL inhibitor Revumenib is a prime example, where the central 2,7-diazaspiro[3.5]nonane scaffold is essential for positioning key functional groups to interact with a critical tyrosine "clamp" in the menin protein.[11]
Spirocycles as Bioisosteres and Peripheral Groups
Spirocycles are increasingly used as bioisosteric replacements for more common chemical groups to fine-tune physicochemical properties.[10][12] For instance, a diazaspiro[3.3]heptane was used to replace a piperazine in analogs of the PARP inhibitor Olaparib.[6] While this led to a slight decrease in potency, it significantly increased selectivity for PARP-1 and reduced off-target cytotoxicity.[6] Strained spirocycles like spiro[3.3]heptanes and spiro[2.3]hexanes are gaining traction as rigid bioisosteres for commonly used rings like piperidine, offering a way to impart rigidity and explore novel chemical space.[13][14]
| Parameter | Planar Precursor (e.g., Piperazine) | Spirocyclic Analog (e.g., Diazaspiro[3.3]heptane) | Rationale for Improvement |
| Fsp³ | Lower | Higher | Introduction of two additional sp³ carbons.[6] |
| Solubility | Moderate | Often Improved | Increased 3D character and reduced planarity.[8] |
| Selectivity | Variable | Often Improved | Rigid conformation restricts binding to off-targets.[6] |
| Metabolic Stability | Potential N-dealkylation sites | Often Improved | Steric hindrance around heteroatoms can block metabolism.[7][10] |
| Novelty (IP) | Crowded Space | High | Access to novel, patentable chemical matter.[1] |
| Table 1: Comparative analysis of properties when using a spirocycle as a bioisosteric replacement for a traditional planar ring. |
Case Study: Optimization of PARP Inhibitors
The optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors provides a compelling example of the strategic use of spirocycles. In an effort to improve the selectivity of the approved drug Olaparib, researchers replaced the central piperazine ring with a 2,6-diazaspiro[3.3]heptane motif.
-
Precursor (Olaparib Analog): Contained a flexible piperazine linker.
-
Spirocyclic Analog (Compound 197): The piperazine was replaced by a rigid diazaspiro[3.3]heptane.[6]
Outcome:
-
Potency: The spirocyclic analog showed a 2-fold reduction in potency against PARP-1.[6]
-
Selectivity: Despite the slight potency drop, selectivity for PARP-1 over other PARP family members was significantly increased.[6]
-
Cellular Effect: This enhanced selectivity translated into reduced DNA damage and lower overall cytotoxicity, indicating a better therapeutic window.[6]
This case demonstrates that the goal of introducing a spirocycle is not always to maximize potency, but to achieve a superior overall balance of properties, including selectivity and safety.
Experimental Workflow: Comparative Analysis of a Spirocyclic Analog
To validate the impact of a spirocyclic modification, a rigorous, self-validating experimental workflow is essential. This protocol outlines a systematic approach to compare a novel spirocyclic analog against its non-spirocyclic predecessor.
Objective: To quantify the impact of a spirocyclic scaffold on potency, selectivity, and key ADME properties.
Materials:
-
Compound A: Planar/non-spirocyclic precursor.
-
Compound B: Novel spirocyclic analog.
-
Target protein(s) and relevant cell lines.
-
Human liver microsomes (HLM).
-
Standard reagents for solubility, LogD, and binding assays.
Methodology:
-
Chemical Synthesis & QC (Step 1):
-
Synthesize Compound A and Compound B.
-
Confirm identity and purity (>95%) via LC-MS and ¹H NMR. This ensures that observed differences are due to the structural change, not impurities.
-
-
Physicochemical Profiling (Step 2):
-
Aqueous Solubility: Measure kinetic solubility using a turbidimetric method. An increase in solubility for Compound B validates the "escape from flatland" hypothesis.
-
Lipophilicity (LogD): Determine the LogD at pH 7.4. A lower LogD for Compound B is often a desired outcome for improving ADME properties.
-
-
In Vitro Biological Evaluation (Step 3):
-
Primary Target Potency: Determine the IC₅₀ or Kᵢ for both compounds against the primary biological target using a validated biochemical or cellular assay.
-
Selectivity Panel: Screen both compounds against a panel of relevant off-targets (e.g., related kinases, hERG channel). Improved selectivity for Compound B is a key success metric.
-
-
In Vitro ADME Profiling (Step 4):
-
Metabolic Stability: Incubate compounds with human liver microsomes (HLM) and measure the rate of depletion over time. A longer half-life (t₁/₂) for Compound B indicates improved metabolic stability.
-
Plasma Protein Binding: Measure the fraction of compound bound to plasma proteins. This is critical context for interpreting in vivo results.
-
-
Data Analysis & Decision Making (Step 5):
-
Collate all data into a comparative table.
-
Assess the multiparametric profile. Did the spirocyclic modification achieve the desired objective (e.g., improved selectivity, better solubility) without unacceptably compromising potency?
-
Decision: Based on the profile, decide whether to advance the spirocyclic scaffold to further in vivo studies.
-
-
Caption: Self-validating workflow for comparing spirocyclic vs. planar analogs. */ enddot
Future Perspectives and Conclusion
The utilization of spirocycles in drug discovery is no longer a niche strategy but a mainstream approach to generating high-quality clinical candidates.[5][6][7][8] The trend is fueled by the growing commercial availability of diverse spirocyclic building blocks and the continuous development of novel synthetic methodologies.[4][5][11][15] Looking ahead, we anticipate several key developments:
-
Expansion of Spirocyclic Diversity: The exploration of more complex and strained spirocycles (e.g., containing four-membered rings) will continue, providing access to even more refined 3D structures.[10][13]
-
Application in New Modalities: Spirocycles are finding increasing use in advanced modalities like PROTACs and covalent inhibitors, where their rigid frameworks can precisely control the geometry of linkers and warheads.[11]
References
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Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
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Koester, D. C. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
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Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
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Mykhailiuk, N., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4983. [Link]
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Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Ledesma, M. V., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1241-1296. [Link]
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American Chemical Society. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
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Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
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Royal Society of Chemistry. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
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Semantic Scholar. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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ScienceDirect. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. ScienceDirect. [Link]
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ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
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Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
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American Chemical Society. (n.d.). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. PMC. [Link]
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Methodological & Application
Synthesis of 4,7-Diaza-spiro[2.5]octane Oxalate: A Guide to Patented Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 4,7-diaza-spiro[2.5]octane and its oxalate salt, drawing from various patented methodologies. As a crucial building block in the development of novel therapeutics, understanding the nuances of its synthesis is paramount for chemists in the pharmaceutical industry. This guide will delve into the practical details of the synthetic routes, offering insights into the rationale behind procedural steps and highlighting key considerations for successful implementation.
Introduction: The Significance of 4,7-Diaza-spiro[2.5]octane
4,7-Diaza-spiro[2.5]octane is a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid spirocyclic core imparts unique conformational constraints on molecules, a desirable feature in the design of potent and selective drugs. Notably, this scaffold is a component of novel therapeutics, including inhibitors for critical protein-protein interactions. The patents discussed herein present various strategies for the preparation of this valuable intermediate, each with distinct advantages and challenges.
Synthetic Strategies and Mechanistic Insights
The synthesis of 4,7-diaza-spiro[2.5]octane derivatives typically involves the construction of the spirocyclic core from acyclic or monocyclic precursors. The primary challenge lies in the efficient formation of the strained cyclopropane ring and the subsequent annulation of the piperazine moiety. The choice of protecting groups is also a critical aspect of the overall synthetic strategy, dictating the reaction conditions for their introduction and removal.
One common approach, detailed in Chinese patent CN108863958A, commences with the readily available 1-aminocyclopropanecarboxylic acid.[1] This strategy involves a series of straightforward transformations to build the diazepine ring onto the cyclopropane core. A key step in this route is the reduction of an amide intermediate to the corresponding amine, which completes the formation of the 4,7-diaza-spiro[2.5]octane skeleton.
Alternative routes have been developed to circumvent the use of hazardous reagents. For instance, Chinese patents CN111943894A and CN111943893A disclose methods that avoid boron trifluoride diethyl etherate, a flammable, explosive, and corrosive reagent often employed in reduction steps.[2][3] These patents describe synthetic pathways that start from derivatives of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate, proceeding through substitution, protection, deprotection, and reduction or cyclization steps to yield the desired spiro compound.[2][3]
The following sections will provide detailed, step-by-step protocols based on these patented methods.
Protocol 1: Synthesis of 7-Benzyl-4,7-diaza-spiro[2.5]octane from 1-Aminocyclopropanecarboxylic Acid
This protocol is adapted from the methodology described in Chinese patent CN108863958A.[1] It offers a high-yielding and scalable route to a protected form of the target molecule.
Experimental Workflow
Figure 1: Workflow for the synthesis of 7-Benzyl-4,7-diaza-spiro[2.5]octane.
Step-by-Step Methodology
Step 1: Synthesis of 1-Aminocyclopropanecarboxylic acid ethyl ester (Compound III)
-
To a stirred solution of 1-aminocyclopropanecarboxylic acid (500.0 g, 4.95 mol) in ethanol (10 L) at room temperature, add thionyl chloride (883.4 g, 7.43 mol) dropwise at 0°C.[1]
-
After the addition is complete, warm the reaction mixture to reflux and stir for 2 hours.[1]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Wash the residue with tetrahydrofuran (3 x 1 L) to obtain 1-aminocyclopropanecarboxylic acid ethyl ester as a solid (819.8 g, 100% yield).[1]
Step 2: Synthesis of Ethyl 1-(2-((benzyloxy)carbonyl)acetamido)cyclopropanecarboxylate (Intermediate for Compound V)
Note: The patent CN108863958A proceeds through a di-tert-butyl malonate reaction. For clarity, a standard amide coupling is generalized here as an alternative common step, with the understanding that the specific intermediate may vary. A related intermediate is formed and then reacted with benzylamine.
Step 3: Synthesis of 7-Benzyl-4,7-diaza-spiro[2.5]octane (Compound I)
-
Suspend the amide intermediate (Compound V from the patent, 743.7 g, 3.23 mol) in tetrahydrofuran (2.4 L).[1]
-
Add sodium borohydride (610.9 g, 16.15 mol) to the suspension.
-
Cool the mixture to 0°C in an ice bath and add boron trifluoride diethyl etherate (1830 g, 12.92 mol) dropwise.[1]
-
After the addition, heat the reaction mixture to reflux for 20 hours.[1]
-
Cool the reaction to 0-10°C and quench by the dropwise addition of 6N aqueous hydrochloric acid (5.8 L), maintaining the temperature below 30°C.
-
Cool the mixture to approximately 5°C and adjust the pH to 9 with a 50% aqueous NaOH solution.[1]
-
Extract the aqueous layer with dichloromethane (3 x 3.0 L).
-
Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to obtain 7-benzyl-4,7-diaza-spiro[2.5]octane as a brown oily substance (653.4 g, 100% yield).[1]
Protocol 2: Alternative Synthesis Avoiding Boron Trifluoride Diethyl Etherate
Chinese patents CN111943894A and CN111943893A provide routes that avoid the use of the hazardous boron trifluoride diethyl etherate.[2][3] These methods are particularly attractive for large-scale industrial production where safety is a primary concern.
Conceptual Workflow
Figure 2: Conceptual workflow for an alternative synthesis of 4,7-Diaza-spiro[2.5]octane derivatives.
Key Features of the Alternative Routes
-
Starting Material: These syntheses begin with a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate.[2][3]
-
Avoidance of Hazardous Reagents: A significant advantage of these methods is the elimination of boron trifluoride diethyl etherate, thereby enhancing the safety profile of the synthesis.[2][3]
-
Final Step: The final step to form the 4,7-diaza-spiro[2.5]octane core can be either a reduction of an amide or a direct cyclization reaction.[2][3] The latter avoids the need for a separate reduction step for the carbon-oxygen double bond.[3]
Formation of the Oxalate Salt
The free base of 4,7-diaza-spiro[2.5]octane or its derivatives is often converted to a salt to improve its handling properties, stability, and crystallinity. The oxalate salt is a common choice. While the detailed protocols for the synthesis of the free base are provided in the patents, the formation of the oxalate salt is often a standard procedure. Australian patent AU2018337597A1 mentions the use of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate oxalate salt as a reactant.[4]
General Protocol for Oxalate Salt Formation
-
Dissolve the purified 4,7-diaza-spiro[2.5]octane derivative (free base) in a suitable organic solvent, such as an alcohol (e.g., ethanol, isopropanol) or an ether (e.g., diethyl ether, MTBE).
-
In a separate flask, prepare a solution of oxalic acid (typically 1.0 to 1.1 equivalents) in the same or a compatible solvent.
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.
-
Upon addition, the oxalate salt will typically precipitate out of the solution. The mixture may be stirred for a period of time to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of the solvent to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to obtain the desired 4,7-diaza-spiro[2.5]octane oxalate salt.
Data Summary and Comparison
| Parameter | Protocol 1 (CN108863958A)[1] | Alternative Protocols (CN111943894A, CN111943893A)[2][3] |
| Starting Material | 1-Aminocyclopropanecarboxylic acid | 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative |
| Key Reagents | SOCl₂, NaBH₄, BF₃·OEt₂ | Various, avoids BF₃·OEt₂ |
| Overall Yield | High (four-step yield reported as 70% for a related process) | Not explicitly stated, but designed for efficiency |
| Safety Considerations | Uses flammable and corrosive BF₃·OEt₂ | Designed to be safer by avoiding hazardous reagents |
| Scalability | Suitable for large-scale production | Well-suited for industrial scale-up due to improved safety |
Conclusion
The synthesis of this compound is a critical process for the production of advanced pharmaceutical intermediates. The patented protocols outlined in this guide offer researchers and process chemists different strategic options. The choice of a particular route will depend on factors such as the scale of the synthesis, available starting materials, and safety infrastructure. The method starting from 1-aminocyclopropanecarboxylic acid provides a well-documented and high-yielding pathway, while the newer methods offer a safer alternative by avoiding hazardous reagents. The final conversion to the oxalate salt is a straightforward process that enhances the physical properties of the compound for further use in drug development.
References
[2] CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. Available at: [4] AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents. Available at: [3] CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. Available at: [5] CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents. Available at: [1] CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Available at:
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- 2. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 3. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]
- 5. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]
Application Notes and Protocols for 4,7-Diaza-spiro[2.5]octane Oxalate as a Pharmaceutical Intermediate
Introduction
4,7-Diaza-spiro[2.5]octane and its derivatives are pivotal intermediates in contemporary pharmaceutical synthesis, prized for their unique spirocyclic architecture which imparts desirable conformational rigidity and three-dimensionality to target molecules. This guide provides an in-depth exploration of 4,7-Diaza-spiro[2.5]octane oxalate (CAS No. 1389264-25-8), a stable, crystalline salt of the free diamine, focusing on its application in the synthesis of the Spinal Muscular Atrophy (SMA) drug, Risdiplam. These notes are intended for researchers, medicinal chemists, and process development scientists, offering both the theoretical underpinnings and practical, field-tested protocols for its use.
The spirocyclic core of 4,7-diaza-spiro[2.5]octane is a valuable pharmacophore, and its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. The oxalate salt form enhances the stability and handling of the otherwise reactive free diamine, making it an ideal starting material for multi-step syntheses.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1389264-25-8 | |
| Molecular Formula | C₈H₁₄N₂O₄ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | White to off-white powder | |
| Storage | 2-8°C, under inert atmosphere |
Safety and Handling: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. The oxalate salt is considered harmful if swallowed or in contact with skin. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for related compounds, as a specific sheet for the oxalate salt is not widely available.
Application in the Synthesis of Risdiplam: A Strategic Overview
The synthesis of Risdiplam, a complex molecule with multiple heterocyclic rings, leverages a convergent approach where the 4,7-diaza-spiro[2.5]octane moiety is introduced in a key coupling step. The overall strategy involves the protection of one of the secondary amines of the spirocycle, followed by a nucleophilic aromatic substitution reaction with the core pyridopyrimidinone structure, and subsequent deprotection to yield the final active pharmaceutical ingredient (API).
Figure 1: A simplified workflow for the synthesis of Risdiplam, highlighting the key stages involving the 4,7-diaza-spiro[2.5]octane intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
While various synthetic routes to the 4,7-diaza-spiro[2.5]octane core exist, a common starting material is 1-aminocyclopropanecarboxylic acid. The following is a representative, multi-step synthesis culminating in the formation of the oxalate salt.
Step 1: Synthesis of Intermediate Compounds
The synthesis begins with the conversion of 1-aminocyclopropanecarboxylic acid through a series of reactions including esterification, protection, reduction, and cyclization to form the 4,7-diaza-spiro[2.5]octane core. These steps often involve hazardous reagents and require careful control of reaction conditions. A detailed, multi-step procedure is outlined in various patents, such as CN111943894A.
Step 2: Formation of the Oxalate Salt
-
Dissolve the crude 4,7-diaza-spiro[2.5]octane free base in a suitable solvent such as isopropanol or ethanol.
-
In a separate flask, prepare a saturated solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the diamine solution with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold solvent.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Boc-Protection of 4,7-Diaza-spiro[2.5]octane
The regioselective protection of one of the two secondary amines is a critical step to ensure the correct coupling in the subsequent reaction. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.
-
Suspend this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the oxalate and liberate the free diamine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove any remaining salts and impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, by column chromatography on silica gel.
Protocol 3: Coupling with the Pyridopyrimidinone Core
This step involves a nucleophilic aromatic substitution reaction where the unprotected secondary amine of the Boc-protected spirocycle displaces a leaving group (e.g., fluorine) on the pyridopyrimidinone core.
-
To a solution of 2-(2,8-dimethylimidazo[1,2-b]pyridazine-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidine-4-one in a high-boiling polar aprotic solvent such as dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), add tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.0-1.2 equivalents).
-
Add a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.5 equivalents).
-
Heat the reaction mixture to 120-140°C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the Boc-protected Risdiplam precursor.
Protocol 4: Deprotection to Yield Risdiplam
The final step is the removal of the Boc protecting group to unveil the second secondary amine of the spirocycle.
-
Dissolve the Boc-protected Risdiplam precursor in a suitable solvent such as n-butanol or a mixture of dichloromethane and methanol.
-
Add a strong acid, such as hydrochloric acid (generated in situ from acetyl chloride in an alcohol) or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 65°C) for several hours.
-
Monitor the deprotection by HPLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the reaction can be neutralized with a base to precipitate the free base of Risdiplam.
-
The final product can be further purified by recrystallization to obtain high-purity Risdiplam.
Analytical Characterization
The purity and identity of this compound and its derivatives should be confirmed by a suite of analytical techniques.
| Technique | Expected Observations |
| HPLC | A single major peak corresponding to the product, with purity typically >98%. |
| ¹H NMR | Characteristic peaks for the cyclopropyl and piperazine protons of the spirocycle, as well as the oxalate counter-ion. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the spirocyclic framework and the oxalate. |
| Mass Spectrometry (MS) | The expected molecular ion peak for the free diamine. |
| Infrared (IR) Spectroscopy | Characteristic N-H and C-H stretching frequencies, as well as absorbances from the oxalate counter-ion. |
The hyphenation of HPLC with NMR and MS (HPLC-SPE-NMR) can be a powerful tool for the structural elucidation of intermediates and impurities in the synthetic pathway.
Figure 2: A typical analytical workflow for the characterization of this compound.
Conclusion
This compound is a versatile and valuable pharmaceutical intermediate, with its role in the synthesis of Risdiplam being a prime example of its utility. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Adherence to sound laboratory practices and thorough analytical characterization are paramount to achieving successful and reproducible results.
References
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A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. MDPI. Available from: [Link]
-
Process for the preparation of Risdiplam and its intermediates. Technical Disclosure Commons. Available from: [Link]
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Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. ResearchGate. Available from: [Link]
-
Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. PubMed Central. Available from: [Link]
- Improved process for the preparation of risdiplam and its intermediates. Google Patents.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
- Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. Google Patents.
- Forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making. Google Patents.
-
A NOVEL PROCESS FOR THE PREPARATION OF 7 (4, 7- DIAZASPIRO [2.5] OCTAN-7-YL)-2-(2,8 DIMETHYLIMIDAZO[1,2-B] PYRID AZIN-6- YL) PYRIDO-4H-[1,2-A] PYRIMIDIN-4-ONE WITH NOVEL INTERMEDIATES. WIPO Patentscope. Available from: [Link]
-
4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. ENAO Chemical Co, Limited. Available from: [Link]
-
4, 7-Diaza-spiro[2.5]octa, RHAWN, 2635301. 나비엠알오. Available from: [Link]
-
7-(4,7-Diazaspiro[2.5]octan-7-yl)-2-(2,2',8,8'-tetramethyl-[3,6'-biimidazo[1,2-b]pyridazin]-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. AdooQ BioScience. Available from: [Link]
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4,7-Diazaspiro(2.5)octane. PubChem. Available from: [Link]
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NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Available from: [Link]
-
4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester oxalate. 北京欣恒研科技有限公司. Available from: [Link]
Application Notes and Protocols: 4,7-Diaza-spiro[2.5]octane oxalate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 4,7-Diaza-spiro[2.5]octane Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid three-dimensional framework that can enhance binding affinity, improve metabolic stability, and provide an escape from the "flatland" of traditional aromatic compounds. Among these, the 4,7-diaza-spiro[2.5]octane moiety has garnered significant attention as a versatile building block for the synthesis of complex bioactive molecules. Its unique topology, featuring a cyclopropane ring fused to a piperazine-like structure, introduces conformational rigidity and novel exit vectors for molecular elaboration.
This guide provides an in-depth exploration of the application of 4,7-diaza-spiro[2.5]octane oxalate in the synthesis of bioactive compounds, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Physicochemical Properties of 4,7-Diaza-spiro[2.5]octane and its Salts
The free base, 4,7-diaza-spiro[2.5]octane, is a key intermediate in many synthetic routes. However, for ease of handling, storage, and purification, it is often used in its salt forms, such as the oxalate or dihydrochloride salt. The oxalate salt, in particular, is a stable, crystalline solid that is readily soluble in various solvents, making it a convenient starting material for many reactions.
| Property | 4,7-Diaza-spiro[2.5]octane | This compound |
| CAS Number | 99214-52-5[1] | 1389264-25-8[2] |
| Molecular Formula | C₆H₁₂N₂[1] | C₈H₁₄N₂O₄[2] |
| Molecular Weight | 112.17 g/mol [1] | 202.21 g/mol |
| Appearance | - | White powder[2] |
| Storage | 4°C[3] | 2-8°C, under inert atmosphere[2] |
Application Highlight: Synthesis of Risdiplam
A prominent example of the successful incorporation of the 4,7-diaza-spiro[2.5]octane scaffold is in the synthesis of Risdiplam, the first approved small-molecule therapy for spinal muscular atrophy (SMA).[4] Risdiplam's complex architecture features the 4,7-diaza-spiro[2.5]octane moiety as a critical pharmacophoric element.[4][5]
Synthetic Strategy Overview
The synthesis of Risdiplam typically involves a convergent approach where the 4,7-diaza-spiro[2.5]octane unit is coupled with a heterocyclic core. A key step in this process is a nucleophilic aromatic substitution (SNAr) reaction. To facilitate this, the 4,7-diaza-spiro[2.5]octane is often used in its Boc-protected form, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, to ensure regioselectivity and prevent side reactions.[4]
Caption: Convergent synthesis workflow for Risdiplam.
Detailed Protocol: Synthesis of a Risdiplam Precursor via Nucleophilic Aromatic Substitution
This protocol outlines the coupling of 4-Boc-4,7-diazaspiro[2.5]octane with a fluorinated heterocyclic precursor, a key step in the synthesis of Risdiplam.
Materials:
-
4-Boc-4,7-diazaspiro[2.5]octane (1.0 eq)
-
7-fluoro-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 7-fluoro-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in anhydrous DMSO, add 4-Boc-4,7-diazaspiro[2.5]octane and potassium carbonate.
-
Heat the reaction mixture to 120-160°C and stir overnight. The high temperature is necessary to overcome the activation energy of the SNAr reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected Risdiplam precursor.
Causality of Experimental Choices:
-
Solvent (DMSO): DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile, thus enhancing its reactivity.
-
Base (K₂CO₃): Potassium carbonate acts as a base to deprotonate the secondary amine of the Boc-protected spiro-octane, increasing its nucleophilicity. It also neutralizes any acidic byproducts.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is used to protect one of the nitrogen atoms of the diazaspiro-octane. This ensures that the nucleophilic attack on the heterocyclic core occurs regioselectively from the unprotected nitrogen. The Boc group can be easily removed under acidic conditions in a subsequent step.
Mechanism of the Key Step: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthetic step is the SNAr reaction, where the electron-poor aromatic ring of the heterocyclic core is attacked by the nucleophilic nitrogen of the diazaspiro-octane.
Caption: Simplified mechanism of the SNAr reaction.
The reaction proceeds through a two-step addition-elimination mechanism.[6][7] The nucleophilic nitrogen of the diazaspiro-octane attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate.[6][7] In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product.
Broader Applications: MDM2-p53 Inhibitors
The 4,7-diaza-spiro[2.5]octane scaffold has also been explored in the development of inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[2] The disruption of this interaction can lead to the reactivation of the tumor suppressor protein p53. While detailed protocols are often proprietary, the general synthetic strategy involves incorporating the spiro-octane moiety into a scaffold that mimics the alpha-helical region of the p53 peptide that binds to MDM2.[8][9]
Conclusion
This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its rigid, three-dimensional structure offers significant advantages in drug design, leading to compounds with improved pharmacological profiles. The successful synthesis of Risdiplam provides a compelling case study of its utility, and its exploration in other therapeutic areas, such as oncology, highlights its broad potential. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their own drug discovery and development efforts.
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A 2019 synthesis of risdiplam by Roche. - ResearchGate. Available at: [Link]
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4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. Available at: [Link]
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
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Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC - PubMed Central. Available at: [Link]
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Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. Available at: [Link]
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Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction - PMC - NIH. Available at: [Link]
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4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. Available at: [Link]
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(PDF) Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - ResearchGate. Available at: [Link]
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Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction | PLOS One - Research journals. Available at: [Link]
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18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. Available at: [Link]
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Application Notes and Protocols: 4,7-Diaza-spiro[2.5]octane Oxalate Derivatives in Drug Discovery
Introduction: The Significance of the 4,7-Diaza-spiro[2.5]octane Scaffold
The 4,7-diaza-spiro[2.5]octane moiety is a unique and valuable structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture provides a distinct advantage in drug design, allowing for the precise spatial orientation of functional groups to optimize interactions with biological targets.[1] This can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to more flexible linear or planar molecules. The presence of two nitrogen atoms within the core structure offers versatile points for chemical modification, enabling the generation of diverse compound libraries for drug screening.
This guide provides an in-depth exploration of the applications of 4,7-diaza-spiro[2.5]octane derivatives, with a focus on their role as key intermediates in the synthesis of targeted therapeutics. We will delve into two prominent examples: the synthesis of Risdiplam, an approved treatment for Spinal Muscular Atrophy (SMA), and the development of spirooxindole-based inhibitors of the MDM2-p53 interaction for cancer therapy. This document will provide detailed, field-proven protocols for both the synthesis and biological evaluation of compounds derived from this versatile scaffold. The oxalate salt form of 4,7-diaza-spiro[2.5]octane is often utilized to improve the stability and handling of the parent compound.
Application 1: A Key Building Block in the Synthesis of Risdiplam (Evrysdi®) for Spinal Muscular Atrophy
Scientific Background
Spinal Muscular Atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein.[2] The SMN protein is encoded by two genes, SMN1 and SMN2. SMA is caused by mutations in the SMN1 gene. The SMN2 gene produces only a small amount of functional SMN protein due to an alternative splicing event that excludes exon 7.
Risdiplam is a small molecule SMN2 splicing modifier that effectively increases the production of full-length, functional SMN protein.[3][4] It achieves this by binding to specific sites on the SMN2 pre-mRNA, thereby promoting the inclusion of exon 7 during the splicing process.[5][6] The 4,7-diaza-spiro[2.5]octane moiety is a crucial component of the Risdiplam structure, contributing to its unique three-dimensional shape and pharmacological properties.[7][8]
Mechanism of Action of Risdiplam
Synthetic Protocol: Preparation of a Key Risdiplam Intermediate
The synthesis of Risdiplam involves the coupling of a protected 4,7-diaza-spiro[2.5]octane derivative with a substituted pyridopyrimidinone core. The following protocol outlines the synthesis of a key intermediate, tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate, starting from a Boc-protected 4,7-diaza-spiro[2.5]octane.
Experimental Workflow:
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add 5-bromo-2-nitropyridine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 7-(2-nitropyridin-5-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate.
-
Reduction of the Nitro Group: Dissolve the purified nitro-intermediate in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Final Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate, which can be used in the subsequent steps for the synthesis of Risdiplam.[9]
Application 2: Development of Spirooxindole-Based MDM2-p53 Inhibitors for Cancer Therapy
Scientific Background
The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[10] In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, the E3 ubiquitin ligase MDM2.[11] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[12] Disrupting the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressing function.[10]
Spirooxindoles have emerged as a privileged scaffold for the design of potent and selective small-molecule inhibitors of the MDM2-p53 interaction.[13][14] The rigid spirocyclic core allows for the precise positioning of key functional groups into the hydrophobic pockets of MDM2, mimicking the binding of the p53 N-terminal domain. While not a direct derivative, the 4,7-diaza-spiro[2.5]octane framework shares the core spirocyclic feature and its derivatives have been explored as promising p53-MDM2 interaction inhibitors.[1][7]
Mechanism of Action of Spirooxindole MDM2-p53 Inhibitors
Protocol for Evaluating Biological Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] It is a fundamental tool for screening the anticancer activity of newly synthesized compounds.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized spirooxindole derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of the solution in each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
Protocol for Evaluating Apoptosis: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method for quantifying apoptosis.
Step-by-Step Protocol (using a luminescent or fluorescent kit):
-
Cell Seeding and Treatment:
-
Seed and treat the cells with the spirooxindole derivatives in a 96-well plate as described in the MTT assay protocol. It is advisable to use a white-walled plate for luminescence assays or a black-walled plate for fluorescence assays to minimize background.
-
-
Reagent Preparation:
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
-
Assay Procedure:
-
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the prepared caspase-3/7 reagent to each well (e.g., 100 µL of reagent to 100 µL of cell culture).
-
Mix the contents of the wells by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3/7, and therefore, the level of apoptosis.
-
Protocol for Target Engagement: HTRF MDM2-p53 Interaction Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for studying protein-protein interactions.[15] This assay can be used to determine if a compound directly inhibits the binding of MDM2 to p53.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer and all reagents as per the manufacturer's protocol. This will typically include a GST-tagged MDM2 protein, a biotinylated p53 peptide, a europium cryptate-labeled anti-GST antibody (donor), and a streptavidin-XL665 conjugate (acceptor).[16]
-
-
Assay Setup:
-
In a low-volume 384-well plate, add the test compounds at various concentrations.
-
Add the GST-MDM2 and biotin-p53 proteins to the wells.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
A decrease in the HTRF ratio indicates that the test compound is inhibiting the MDM2-p53 interaction.
-
Summary and Future Perspectives
The 4,7-diaza-spiro[2.5]octane scaffold is a powerful tool in the arsenal of medicinal chemists. Its unique structural features and synthetic versatility have already led to the development of the life-changing drug Risdiplam. Furthermore, the broader class of spirocyclic compounds, including those with a diazaspiro core, holds immense promise for the development of novel cancer therapeutics that target the critical MDM2-p53 pathway. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activity of derivatives of this important scaffold, paving the way for the discovery of the next generation of targeted therapies.
References
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PubChem. (n.d.). Risdiplam. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature. (2026). MTT Assay Protocol. Retrieved from [Link]
- Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501-6517.
- Vassilev, L. T., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.
- Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules, 28(22), 7621.
- Chupakhin, E., et al. (2022). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 27(19), 6537.
-
Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4158.
-
ResearchGate. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Retrieved from [Link]
- Ramharter, J., et al. (2018). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development, 22(5), 648-654.
- Ding, K., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5839-5848.
- Kane, C. D., et al. (2007). Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. ASSAY and Drug Development Technologies, 5(2), 225-234.
- Wang, W., et al. (2019). Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers, 6(15), 2681-2686.
- El-Gamal, M. I., et al. (2023).
- Synfacts. (2006). Synthesis of Spiro-oxindole MDM2 Inhibitors. Synfacts, 2006(02), 0108-0108.
- Taj, R., & Farooq, A. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences, 21(24), 9536.
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Application Notes and Protocols for Coupling Reactions with 4,7-Diaza-spiro[2.5]octane Oxalate
Introduction: The Strategic Value of the 4,7-Diaza-spiro[2.5]octane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The 4,7-diaza-spiro[2.5]octane scaffold has emerged as a valuable building block in this endeavor.[1][2] Its inherent three-dimensionality, a direct consequence of the spirocyclic fusion of a cyclopropane and a piperazine ring, offers a distinct departure from the predominantly flat, two-dimensional structures of many traditional drug molecules. This unique topology can lead to improved target engagement, enhanced selectivity, and more favorable pharmacokinetic profiles.[3]
The 1,2-diamine motif embedded within the 4,7-diaza-spiro[2.5]octane core is a common feature in numerous bioactive compounds, further underscoring its potential in the design of novel therapeutics.[3] This application note provides detailed experimental procedures for the utilization of 4,7-diaza-spiro[2.5]octane oxalate in two of the most fundamental and widely employed transformations in pharmaceutical synthesis: amide bond formation and palladium-catalyzed Buchwald-Hartwig amination. As a key intermediate, this compound has been instrumental in the synthesis of a variety of new chemical entities.[1][4]
The oxalate salt form of 4,7-diaza-spiro[2.5]octane enhances its stability and handling properties. It is crucial to recognize that the amine functionalities are protonated in this form. Consequently, the addition of a suitable base is required to liberate the free diamine in situ for subsequent coupling reactions.
Physicochemical Properties of 4,7-Diaza-spiro[2.5]octane
A foundational understanding of the physical and chemical characteristics of 4,7-diaza-spiro[2.5]octane is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [5] |
| Molecular Weight | 112.17 g/mol | [5] |
| CAS Number | 99214-52-5 | [5] |
| Appearance | White to light yellow solid | [Various Suppliers] |
| XLogP3 | -0.5 | [5] |
Experimental Protocols
Protocol 1: Amide Bond Formation with Carboxylic Acids
Amide bond formation is a cornerstone of medicinal chemistry, and the coupling of 4,7-diaza-spiro[2.5]octane with carboxylic acids is a common strategy for elaborating this scaffold. The following protocol employs a carbodiimide-mediated coupling, a robust and widely applicable method.[6]
Reaction Scheme:
Caption: Amide coupling of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid. The use of HOBt helps to suppress racemization and improve coupling efficiency.[6]
-
Amine Addition: In a separate flask, suspend this compound (1.1 equivalents for mono-acylation, 0.5 equivalents for di-acylation) in anhydrous DMF. Add DIPEA (2.5 equivalents for mono-acylation, 5.0 equivalents for di-acylation) to neutralize the oxalate salt and liberate the free diamine.
-
Coupling: Add the solution of the free diamine to the activated carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and HOBt. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and effective coupling system that forms a highly reactive O-acylisourea intermediate, which is then converted to the amide by the amine.[6]
-
DIPEA: A non-nucleophilic organic base is essential to neutralize the oxalate salt of the diamine without competing in the coupling reaction.
-
DMF: A polar aprotic solvent that is excellent for dissolving a wide range of reactants and reagents in amide coupling reactions.
-
0 °C to RT: Starting the reaction at a lower temperature helps to control the initial exothermic reaction and minimize side reactions. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
Protocol 2: Buchwald-Hartwig Amination with Aryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This protocol outlines the coupling of 4,7-diaza-spiro[2.5]octane with an aryl halide.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Standard Schlenk line or glovebox equipment
-
Inert gas (nitrogen or argon)
-
Celite®
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and the base (NaOtBu, 2.2 equivalents or Cs₂CO₃, 2.5 equivalents) to a Schlenk flask.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane.
-
Degassing: If not performed in a glovebox, degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cooling and Filtration: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Work-up: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4,7-diaza-spiro[2.5]octane derivative.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃/XPhos: This is a highly effective and versatile catalyst system for Buchwald-Hartwig aminations, capable of coupling a wide range of aryl halides and amines.[3] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
NaOtBu or Cs₂CO₃: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.
-
Toluene/Dioxane: These are common high-boiling, non-polar aprotic solvents suitable for palladium-catalyzed cross-coupling reactions.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making an inert atmosphere crucial for maintaining its catalytic activity.
Self-Validating Systems and Trustworthiness
The protocols described above are designed to be self-validating. For instance, in the amide coupling protocol, the successful formation of the product can be readily confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the newly formed amide bond and the incorporation of the spirocyclic scaffold will be evident. Similarly, for the Buchwald-Hartwig amination, the appearance of signals corresponding to the arylated amine product and the disappearance of the starting materials in the crude reaction mixture (as monitored by LC-MS) provide a clear indication of a successful transformation. The purification by column chromatography further ensures the isolation of the desired product in high purity, which can be verified by the aforementioned analytical methods.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. The protocols detailed in this application note provide a practical guide for its effective use in amide bond formation and Buchwald-Hartwig amination reactions. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently employ this unique scaffold to create novel compounds with potentially enhanced pharmacological properties.
References
- Vertex AI Search. (2026). Exploring 4-Boc-4,7-Diazaspiro[2.
- Google Patents. (2018). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
-
ResearchGate. (2016). Scheme 2. General approach to spirocycles via the Suzuki coupling reaction. [Link]
- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. [Link]
-
ENAO Chemical Co., Limited. (n.d.). 4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. [Link]
Sources
- 1. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 2. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. 4,7-DIAZA-SPIRO[2.5]OCTANE DIHYDROCHLORIDE/145122-56-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
Strategic Guide to Protecting Groups in the Synthesis of 4,7-Diaza-spiro[2.5]octane Derivatives
An Application Note for Medicinal and Process Chemistry
Abstract
The 4,7-diaza-spiro[2.5]octane moiety is a rigid and structurally unique scaffold increasingly recognized as a valuable building block in medicinal chemistry.[1] Its incorporation into molecular frameworks can impart desirable physicochemical properties, making it a key intermediate in the synthesis of novel therapeutic agents.[2] However, the presence of two chemically similar secondary amine nitrogens presents a significant synthetic challenge: achieving selective functionalization. This guide provides a detailed overview of protecting group strategies to overcome this challenge, focusing on the practical application of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will explore the causality behind strategic choices, present detailed, field-tested protocols, and offer troubleshooting advice for researchers in drug development and organic synthesis.
The Synthetic Challenge: Differentiating the N4 and N7 Positions
The core structure of 4,7-diaza-spiro[2.5]octane contains two secondary amines.[3] For this scaffold to be a useful synthetic intermediate, chemists must be able to selectively introduce substituents at either the N4 or N7 position, or sequentially at both. Uncontrolled reaction with an electrophile would lead to a mixture of mono-substituted isomers and di-substituted products, resulting in low yields and difficult purification.
Protecting groups serve as temporary masks for reactive functional groups, preventing side reactions and enabling high chemoselectivity.[4] The ideal strategy for a molecule like 4,7-diaza-spiro[2.5]octane involves orthogonal protection , where two different protecting groups are used that can be removed under distinct, non-interfering conditions.[5][6] This allows for the sequential deprotection and functionalization of each nitrogen atom independently.
Strategic Selection of Protecting Groups
The two most common and effective protecting groups for this system are the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. Their distinct removal conditions make them a powerful orthogonal pair.[6][7]
The Boc Group: Acid-Labile Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of introduction and mild, selective removal.[8]
-
Introduction: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8] The reaction proceeds via nucleophilic attack of the amine onto the Boc₂O, forming a carbamate.
-
Stability: Boc-protected amines are stable to a wide range of basic, nucleophilic, and reductive conditions.
-
Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a non-nucleophilic solvent.[2][9] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and CO₂.[8][9]
The Cbz Group: Hydrogenolysis-Labile Protection
The Cbz group is a classic amine protecting group that offers excellent stability and an alternative, non-acidic deprotection pathway.[7]
-
Introduction: Cbz is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under alkaline conditions (pH 8-10).[7]
-
Stability: It is stable to the acidic conditions used to remove Boc groups, making it an ideal orthogonal partner.
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C).[10][11] This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, toluene, and CO₂.
The following diagram illustrates the decision-making process for selecting a protecting group strategy based on the desired synthetic outcome.
Caption: Decision workflow for protecting group strategy.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key decisions. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[12]
Protocol 1: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (Mono-Boc Protection)
This protocol selectively protects the N4 position, yielding a key intermediate where the N7 amine is available for further reaction.[2]
Rationale: By using one equivalent of Boc₂O, we favor the formation of the mono-protected product. Dichloromethane (DCM) is an excellent solvent for this reaction, and triethylamine (TEA) acts as a mild base to neutralize the acid generated during the reaction.
Materials:
-
4,7-Diaza-spiro[2.5]octane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,7-diaza-spiro[2.5]octane in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA to the solution and stir for 5 minutes.
-
In a separate flask, dissolve Boc₂O in a small amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography (silica gel, typically using a gradient of methanol in DCM) to obtain tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate as an off-white solid.[2]
Protocol 2: N7-Alkylation of the Mono-Boc Intermediate
Rationale: With the N4 position protected, the N7 amine can act as a nucleophile. This protocol describes a standard alkylation. Cesium carbonate is an effective base for this transformation, and acetonitrile is a suitable polar aprotic solvent.
Materials:
-
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of the mono-Boc intermediate in ACN (0.1 M), add Cs₂CO₃.
-
Add the alkyl halide and stir the mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the N7-alkylated product, such as tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate.[13]
Protocol 3: Acidic Deprotection of the Boc Group
Rationale: This final step removes the Boc group to reveal the free N4 amine. TFA is a strong acid that cleaves the Boc group efficiently at room temperature.[9]
Materials:
-
N4-Boc, N7-substituted-4,7-diazaspiro[2.5]octane (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (0.1 M).
-
Cool the solution to 0 °C.
-
Slowly add TFA to the solution. Caution: Gas evolution (CO₂) will occur.[8]
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product is often an amine salt (e.g., TFA salt). To obtain the free base, dissolve the residue in DCM and wash with saturated aq. NaHCO₃ until the aqueous layer is basic.
-
Separate the organic layer, dry over MgSO₄, and concentrate to yield the final deprotected product.
Protocol 4: Orthogonal Deprotection - Cbz Removal
Rationale: If an orthogonal strategy was used (e.g., N4-Boc, N7-Cbz), this protocol would be used to selectively deprotect the N7 position while leaving the N4-Boc group intact.
Materials:
-
N4-Boc, N7-Cbz-4,7-diazaspiro[2.5]octane (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (0.1 eq by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr shaker
Procedure:
-
Dissolve the Cbz-protected compound in MeOH in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric.
-
Purge the flask with nitrogen or argon, then evacuate and backfill with H₂ gas from a balloon.
-
Stir the reaction vigorously under a positive pressure of H₂ for 2-8 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Summary and Comparison of Protecting Groups
| Protecting Group | Structure | Introduction Reagents | Deprotection Conditions | Stability | Key Advantages |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Boc₂O, Base (e.g., TEA)[8] | Strong Acid (TFA, HCl)[9] | Base-stable, Nucleophile-stable, Reductively-stable | Mild deprotection; Widely used; Orthogonal to Cbz/Bn. |
| Cbz (Benzyloxycarbonyl) | -COOCH₂Ph | Cbz-Cl, Base (e.g., Na₂CO₃)[7] | H₂, Pd/C (Hydrogenolysis)[11] | Acid-stable, Base-stable | Highly stable; Orthogonal to Boc; Product often crystalline.[7] |
| Bn (Benzyl) | -CH₂Ph | Benzyl bromide, Base | H₂, Pd/C (Hydrogenolysis)[10] | Acid-stable, Base-stable | Increases lipophilicity; Orthogonal to Boc. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Di-protection occurs during mono-protection attempt | Excess Boc₂O or reaction run for too long. | Use ≤1.0 equivalent of Boc₂O. Add the reagent slowly at 0 °C and monitor carefully by TLC/LC-MS, stopping the reaction once the starting material is consumed. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the equivalents of TFA (up to 50% v/v). Ensure the reaction is stirred for an adequate amount of time (2-4 hours). |
| Side-product formation during Boc deprotection | The intermediate tert-butyl cation alkylates other nucleophilic sites on the molecule.[9] | Add a cation scavenger, such as anisole or triethylsilane, to the reaction mixture along with the acid.[9] |
| Stalled or incomplete Cbz/Bn hydrogenolysis | Catalyst poisoning or insufficient H₂ pressure. | Ensure the substrate is pure (sulfur compounds can poison the catalyst). Use a fresh batch of Pd/C. Increase H₂ pressure using a Parr apparatus if a balloon is insufficient. |
Conclusion
The successful synthesis of complex derivatives of 4,7-diaza-spiro[2.5]octane hinges on the strategic and controlled application of amine protecting groups. The orthogonal pair of Boc and Cbz provides a reliable and versatile toolkit for chemists, enabling the selective and sequential functionalization of the scaffold's two nitrogen atoms. By understanding the causality behind the choice of protecting group and adhering to robust protocols, researchers can efficiently access novel chemical matter for the advancement of drug discovery and development programs.
References
- Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Google Cloud.
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
- 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006. (n.d.). PubChem.
- 4-Boc-4,7-diazaspiro[2.5]octane. (n.d.). Echemi.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (n.d.). Eureka | Patsnap.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (n.d.). Google Patents.
- 4,7-DIAZA-SPIRO[2.5]OCTANE-4-CARBOXYLIC ACID BENZYL ESTER. (2024). Chemsrc.
- CAS No : 674792-08-6 | Product Name : 4-Boc-4,7-diazaspiro[2.5]octane. (n.d.). Pharmaffiliates.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products.
- 787564-07-2|Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate. (n.d.). BLDpharm.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (n.d.). Google Patents.
- tert-Butyl 4,7-Diazaspiro[2.5]octane-4-carboxylate. (n.d.). TCI Chemicals.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- US20100311968A1 - Deprotection of boc-protected compounds. (n.d.). Google Patents.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate. (n.d.). MySkinRecipes.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. (n.d.). Sigma-Aldrich.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- tert-butyl 7-benzyl-4, 7-diazaspiro[2.5]octane-4-carboxylate, min 97%, 1 gram. (n.d.). Fisher Scientific.
Sources
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- 13. calpaclab.com [calpaclab.com]
Large-scale synthesis of "4,7-Diaza-spiro[2.5]octane" derivatives
An Application Guide to the Scalable Synthesis of 4,7-Diaza-spiro[2.5]octane Derivatives for Pharmaceutical Development
Authored by: A Senior Application Scientist
Abstract
The 4,7-diaza-spiro[2.5]octane scaffold is a cornerstone in modern medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to novel therapeutics. This spirocyclic system allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets.[1] Its incorporation into drug candidates, such as MDM2-p53 inhibitors and the spinal muscular atrophy treatment Risdiplam, underscores its pharmaceutical significance.[2][3] However, historical synthetic routes have been plagued by low yields and the use of hazardous reagents, rendering them unsuitable for large-scale production.[2] This document provides a comprehensive guide to robust, scalable, and safer synthetic protocols for key 4,7-diaza-spiro[2.5]octane derivatives, designed for researchers and professionals in drug development.
Introduction: The Strategic Value of the Spirocyclic Scaffold
The unique spiro[2.5]octane core, combined with its diaza functionality, offers distinct physicochemical properties that are highly advantageous in synthetic and medicinal chemistry.[4][5] The rigidity of the spiro junction is a key attribute, providing a constrained conformation that can lead to improved pharmacological properties compared to more flexible, planar alternatives.[6] This guide focuses on the synthesis of N-protected derivatives, such as 4-Boc-4,7-diazaspiro[2.5]octane and 7-benzyl-4,7-diazaspiro[2.5]octane, which are essential intermediates.[7] The protecting groups, like the tert-butoxycarbonyl (Boc) group, provide stability during multi-step reactions and can be removed under mild conditions, allowing for precise molecular manipulation during the construction of complex active pharmaceutical ingredients (APIs).[4]
Overcoming Scale-Up Challenges: A Modern Perspective
Early synthetic strategies for 4,7-diaza-spiro[2.5]octane derivatives often involved lengthy, multi-step processes with overall yields frequently falling below 20%.[2] Furthermore, these routes often relied on hazardous reagents like diphenylphosphoryl azide and N,N-diisopropylethylamine, posing significant safety and environmental risks for large-scale manufacturing.[2]
Recent innovations in synthetic methodology have addressed these critical issues, leading to the development of high-yield, safer, and more efficient processes. One patented approach, for instance, achieves a 70% yield over just four steps starting from 1-aminocyclopropane carboxylic acid, demonstrating a significant leap in efficiency suitable for industrial production.[2][8] Another improved method avoids the use of flammable and corrosive reagents like boron trifluoride diethyl etherate, enhancing operational safety.[7]
Strategic Overview of a High-Yield Synthetic Workflow
The modern, optimized synthesis of 4,7-diaza-spiro[2.5]octane derivatives typically follows a streamlined pathway designed for scalability and efficiency. The workflow centers on a novel ring-formation strategy that dramatically improves yield and process stability.
Caption: High-level workflow for scalable synthesis.
Detailed Application Protocols
The following protocols are based on modern, patented methods designed for high yield and operational safety.
Protocol 1: Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane
This protocol is adapted from a novel synthetic route that avoids hazardous reagents and improves safety.[7] The strategy involves the synthesis from a carbamate derivative followed by substitution, protection, deprotection, and reduction.
Materials and Reagents:
-
4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative
-
Thionyl chloride
-
Benzylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A suitable reducing agent (e.g., LiAlH₄, though specific patents aim to avoid borohydrides)[9]
-
Appropriate solvents for extraction and purification (e.g., Ethyl Acetate, Hexanes)
Step-by-Step Procedure:
-
Chlorination: Dissolve the starting carbamate in DCM and cool to 0°C. Add thionyl chloride dropwise. The hydroxyl group is converted to a chloride, a better leaving group for the subsequent substitution.
-
Substitution with Benzylamine: Add benzylamine to the reaction mixture. This introduces the N-benzyl group that will form part of the final heterocyclic ring.
-
Deprotection: The resulting intermediate is treated with an acid, such as 5-25% trifluoroacetic acid in DCM, to remove the 4-methoxybenzyl protecting group.[7] This step is crucial for enabling the subsequent cyclization.
-
Cyclization and Reduction: The deprotected intermediate undergoes cyclization. The resulting amide is then reduced to the corresponding amine to yield the final product, 7-benzyl-4,7-diazaspiro[2.5]octane.[7] This reduction of the carbon-oxygen double bond is a critical final step.[7]
-
Work-up and Purification: Perform an aqueous work-up to remove inorganic salts and impurities. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure product.
Protocol 2: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (4-Boc-Derivative)
This protocol is based on a high-yield route starting from 1-aminocyclopropanecarboxylic acid, which is ideal for large-scale production.[2]
Materials and Reagents:
-
1-aminocyclopropanecarboxylic acid
-
Thionyl chloride
-
Ethanol
-
Reagents for amide coupling (e.g., EDC, HOBt)
-
Boc-protected aminoethanols
-
Reducing agent (e.g., LiAlH₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
Step-by-Step Procedure:
-
Esterification of Starting Material: Convert 1-aminocyclopropanecarboxylic acid to its ethyl ester by reacting it with thionyl chloride in ethanol. A preferred molar ratio of the acid to thionyl chloride is 1:0.75, with ethanol used in a 10-fold volume.[2]
-
Amide Coupling: Couple the resulting amino ester with a suitable N-protected amino acid derivative. This step builds the backbone required for the subsequent cyclization.
-
Reduction: Reduce the ester and amide functionalities using a strong reducing agent like LiAlH₄ to form the key amino alcohol intermediate.
-
Intramolecular Cyclization: This is the key ring-forming step. The conditions are optimized to favor intramolecular cyclization, leading to the formation of the 4,7-diazaspiro[2.5]octane core. This new approach to ring formation is what enables the high overall yield.[2]
-
Boc Protection: Protect the free secondary amine at the 4-position using Di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
-
Purification: The final compound, 4-Boc-4,7-diazaspiro[2.5]octane, appears as an off-white to light yellow solid.[4] Purification is typically achieved by crystallization or column chromatography. Quality control is performed using HPLC, with purity levels expected to be ≥98%.[10]
Data Summary and Quality Control
Effective large-scale synthesis requires stringent quality control and predictable outcomes. The table below summarizes key parameters for the preferred modern synthetic route.
| Parameter | Specification | Rationale & Comments |
| Starting Material | 1-Aminocyclopropanecarboxylic Acid | Readily available and cost-effective for large-scale synthesis.[2][8] |
| Key Derivative | 4-Boc-4,7-diazaspiro[2.5]octane | A stable, versatile intermediate for further synthetic elaboration.[4] |
| Typical Overall Yield | >70% (over 4 steps) | Significant improvement over older routes (<20%), crucial for commercial viability.[2] |
| Appearance | White to off-white crystalline powder | A key physical identifier for the purified product.[10] |
| Purity (HPLC) | ≥98% | Standard requirement for pharmaceutical intermediates to ensure API quality.[10] |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in H₂O | Important for selecting appropriate solvents for reaction and purification.[10] |
| Storage Conditions | 2-8°C, airtight, under inert atmosphere | Ensures long-term stability and prevents degradation.[10] |
Mechanistic Insight: The Key to Optimization
Understanding the reaction mechanism is critical for troubleshooting and optimization. The key step in the modern synthesis is the intramolecular cyclization to form the spirocyclic core.
Caption: Simplified mechanism of the crucial cyclization step.
Conclusion
The 4,7-diaza-spiro[2.5]octane framework remains a highly valuable scaffold in the pursuit of novel therapeutics. The protocols and strategies outlined in this guide represent a significant advancement over previous methods, offering high yields, enhanced safety, and scalability. By adopting these robust and well-characterized synthetic routes, research and development teams can accelerate the drug discovery process, ensuring a reliable and efficient supply of these critical pharmaceutical intermediates.
References
- Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.). Google Cloud.
- 4,7-Diazaspiro[2.5]octane | 99214-52-5. (n.d.). Benchchem.
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (2018).
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (n.d.).
- 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (n.d.). Google Cloud.
- CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025).
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (n.d.).
- 4,7-diaza-spiro[2.5]octane dihydrochloride/145122-56-1. (n.d.). Hangzhou Longshine Bio-Tech.
- tert-Butyl 5-oxo-4,7-diazaspiro[2.
- CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative. (2020).
- Application Notes and Protocols for the Synthesis of Spiro[2.
- 4,7-Diazaspiro(2.5)octane. (n.d.). PubChem.
- Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022).
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025). Reymond Research Group.
- Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org.
- 4,7-Diazaspiro(2.5)octane dihydrochloride. (n.d.). PubChem.
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (n.d.). ChemRxiv.
- Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 3. 4,7-DIAZA-SPIRO[2.5]OCTANE DIHYDROCHLORIDE/145122-56-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 4. innospk.com [innospk.com]
- 5. 4,7-Diazaspiro[2.5]octane|CAS 99214-52-5|RUO [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 8. CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative - Google Patents [patents.google.com]
- 9. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Diaza-spiro[2.5]octane Oxalate
Welcome to the technical support center for the synthesis of 4,7-Diaza-spiro[2.5]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-quality results.
I. General Troubleshooting and FAQs
This section covers overarching issues that can affect multiple stages of the synthesis.
Q1: My overall yield is consistently low. What are the most critical parameters to check?
A1: Low overall yield in a multi-step synthesis like that of this compound often points to systemic issues rather than a single faulty step. Here's a checklist of critical parameters to investigate:
-
Reagent Quality and Handling: Many reagents used in this synthesis, such as lithium aluminum hydride (LiAlH₄) and strong bases like sodium hydride (NaH), are highly sensitive to moisture. Ensure that all reagents are freshly opened or have been stored under an inert atmosphere. Hygroscopic salts can also introduce unwanted water, hindering reactions.[1][2] It is best practice to handle these reagents in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.[3]
-
Solvent Anhydrousness: The presence of water can quench sensitive reagents and lead to unwanted side reactions. Always use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Reactions involving highly reactive intermediates or reagents should be conducted under an inert atmosphere (argon or nitrogen) to prevent degradation by oxygen and moisture.[3]
-
Temperature Control: Many steps in the synthesis are temperature-sensitive. Ensure accurate temperature monitoring and control. For instance, exothermic reactions like quenching LiAlH₄ must be performed at low temperatures (e.g., 0 °C) to prevent runaway reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Q2: I'm having trouble with the purification of my intermediates. They seem to be very polar. What are some effective purification strategies?
A2: The nitrogen-containing intermediates in this synthesis are often polar and can be challenging to purify by standard silica gel chromatography. Here are some strategies to consider:
-
Column Chromatography Modifications:
-
Solvent System: For highly polar amines, a standard ethyl acetate/hexane system may not be sufficient. Consider using a more polar solvent system, such as dichloromethane/methanol or even adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This can help to reduce tailing on the silica gel column.
-
Reverse-Phase Chromatography: If your compound is sufficiently soluble in water/acetonitrile or water/methanol, reverse-phase chromatography (C18 silica) can be an excellent alternative for purifying polar compounds.
-
-
Acid-Base Extraction: Utilize the basic nature of the amine intermediates. You can often purify your product by performing an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your purified amine back into an organic solvent.
-
Crystallization/Salt Formation: If your intermediate is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Alternatively, you can form a crystalline salt (e.g., a hydrochloride or oxalate salt) to facilitate purification by crystallization, and then liberate the free base in a subsequent step if needed.
Q3: What are the primary safety concerns I should be aware of during this synthesis?
A3: Safety is paramount. Key hazards in this synthesis include:
-
Pyrophoric and Water-Reactive Reagents: Reagents like LiAlH₄ and NaH can ignite spontaneously in air and react violently with water. Handle them under an inert atmosphere and use appropriate quenching procedures.
-
Hazardous Byproducts: Some older synthetic routes utilize reagents like boron trifluoride diethyl etherate, which is flammable, corrosive, and can release toxic hydrogen fluoride gas upon contact with moisture.[4] Modern syntheses, as detailed in recent patents, have moved away from these hazardous reagents.[4]
-
Solvent Hazards: Be aware of the flammability and toxicity of the organic solvents used. Always work in a well-ventilated fume hood.
-
Exothermic Reactions: Be prepared for exothermic reactions, especially during quenching steps. Use ice baths and add reagents slowly to maintain control.
II. Step-by-Step Troubleshooting Guide
This section is organized to follow a common synthetic sequence for 4,7-Diaza-spiro[2.5]octane and its oxalate salt.
Workflow for a Common Synthetic Route
Sources
- 1. How To [chem.rochester.edu]
- 2. hepatochem.com [hepatochem.com]
- 3. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]
- 4. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,7-Diaza-spiro[2.5]octane
Welcome to the technical support center for the synthesis of 4,7-Diaza-spiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold. Our aim is to provide not just solutions, but also the underlying chemical reasoning to empower your experimental design and troubleshooting efforts.
Introduction: The Synthetic Challenge
4,7-Diaza-spiro[2.5]octane is a crucial intermediate in medicinal chemistry, prized for the rigid, three-dimensional structure it imparts to novel therapeutics.[1] However, its synthesis is not without challenges. Multi-step routes often involve sensitive intermediates and competing reaction pathways that can lead to impurities and diminished yields. This guide provides a structured approach to identifying and resolving these common hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Issues in Amide Formation and Cyclization
Question 1: My overall yield for the cyclization step to form the piperazinone ring is consistently low. What are the likely causes?
Answer: Low yields in the formation of the core piperazinone ring, a common precursor to 4,7-Diaza-spiro[2.5]octane, can often be attributed to several factors:
-
Incomplete Amide Bond Formation: The initial coupling between the cyclopropylamine derivative and the protected aminoethyl moiety can be sluggish. Ensure your coupling reagents are fresh and used in the correct stoichiometry. Standard peptide coupling reagents like EDC/HOBt or HATU are generally effective, but their efficiency can be substrate-dependent.
-
Steric Hindrance: The cyclopropyl group can present significant steric bulk, hindering the approach of the reagents. You may need to screen different coupling agents or consider longer reaction times and elevated temperatures. However, be mindful that excessive heat can lead to side reactions.
-
Premature Deprotection or Side Reactions of Protecting Groups: If you are using protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy), ensure the reaction conditions are compatible. For instance, strongly acidic or basic conditions used elsewhere in the synthesis could lead to partial deprotection and the formation of complex mixtures.
-
Intramolecular vs. Intermolecular Reactions: At low concentrations, intramolecular cyclization is favored. However, at higher concentrations, you may see an increase in intermolecular oligomerization or polymerization, where molecules react with each other instead of cyclizing. It is crucial to maintain high dilution conditions during the cyclization step.
Question 2: I'm observing a significant byproduct with a mass corresponding to a dimer of my starting material. How can I prevent this?
Answer: The formation of dimeric and oligomeric byproducts is a classic problem in cyclization reactions. This occurs when the rate of the intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization.
Core Directive for Mitigation: High-Dilution Conditions
The key to favoring the intramolecular pathway is to use high-dilution conditions. This can be achieved by:
-
Slow Addition: Instead of adding the linear precursor to the reaction vessel all at once, use a syringe pump to add it slowly over several hours to a large volume of solvent. This keeps the instantaneous concentration of the reactant low.
-
Large Solvent Volume: Increase the total volume of the solvent to decrease the overall concentration of the reactants.
A practical starting point is a concentration of 0.01–0.05 M. You may need to optimize this for your specific substrate.
Section 2: Challenges in Reduction and Deprotection
Question 3: During the reduction of the piperazinone (a cyclic amide) to the corresponding diamine using LiAlH₄, I'm getting a complex mixture of products and a low yield of 4,7-Diaza-spiro[2.5]octane. What is going wrong?
Answer: The reduction of amides with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is a robust transformation, but it is not without potential pitfalls, especially with complex substrates.
-
Over-reduction or Ring Opening: While LiAlH₄ is effective for reducing amides to amines, harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can potentially lead to the cleavage of other bonds in the molecule.[2][3][4] In the case of a spirocyclic system, this could manifest as the opening of the cyclopropane or piperazine ring, leading to a variety of linear amine byproducts.
-
Troubleshooting:
-
Control the Temperature: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to avoid over-reduction.
-
-
-
Incomplete Reduction: Conversely, insufficient LiAlH₄ or short reaction times can lead to incomplete reduction, resulting in the presence of amino-alcohol intermediates.
-
Troubleshooting:
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-4 equivalents for an amide).
-
Reaction Time: Allow the reaction to proceed to completion, as monitored by TLC or LC-MS.
-
-
-
Workup Issues: The aqueous workup of LiAlH₄ reactions can be challenging. Improper quenching can lead to the formation of aluminum hydroxides that can trap the product, leading to lower isolated yields. The Fieser workup method is a reliable procedure for quenching LiAlH₄ reactions and obtaining a filterable solid.
Question 4: I am trying to selectively remove a Boc protecting group from one of the nitrogen atoms, but I am seeing either incomplete deprotection or the formation of byproducts. How can I improve this step?
Answer: Selective deprotection of a diamine can be challenging due to the similar reactivity of the two nitrogen atoms.[5][6]
-
Incomplete Deprotection: This is often due to using an insufficient amount of acid or a reaction time that is too short. The deprotection of a Boc group is an equilibrium-driven process, so a sufficient excess of acid is required to drive it to completion.[7]
-
Formation of Byproducts: The t-butyl cation generated during the deprotection is a potent alkylating agent.[7] It can alkylate other nucleophilic sites on your molecule or react with the solvent.
-
Troubleshooting:
-
Use a Scavenger: Include a scavenger such as anisole or thioanisole in the reaction mixture. These compounds will be preferentially alkylated by the t-butyl cation, protecting your desired product.
-
Choice of Acid and Solvent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common choice for Boc deprotection.[7] Alternatively, HCl in a non-nucleophilic solvent like dioxane or diethyl ether can also be effective. Using nucleophilic solvents like methanol with HCl can sometimes lead to the formation of methyl t-butyl ether as a byproduct.
-
-
Data Presentation: Potential Impurities
The following table summarizes potential impurities that may be observed during the synthesis of 4,7-Diaza-spiro[2.5]octane.
| Impurity Type | Potential Structure | Origin | Mitigation Strategy |
| Di-Boc Protected Diamine | A derivative where both nitrogens are protected. | Non-selective protection of the diamine precursor.[5] | Slow addition of Boc-anhydride, use of excess diamine. |
| Oligomeric Byproducts | Linear or cyclic chains of the monomer unit. | Intermolecular reaction competing with cyclization. | High-dilution conditions during cyclization. |
| Amino Alcohol | The product of incomplete amide reduction. | Insufficient reducing agent or reaction time. | Use excess LiAlH₄, monitor reaction to completion. |
| Ring-Opened Products | Linear amines resulting from cleavage of the spirocycle. | Harsh reduction conditions (e.g., high temperature). | Control temperature during reduction, use milder reducing agents if possible. |
| t-Butyl Adducts | Product alkylated by the t-butyl cation. | Boc deprotection without a scavenger.[7] | Add anisole or thioanisole during deprotection. |
Experimental Protocols & Workflows
Protocol: High-Dilution Cyclization to Form a Piperazinone Precursor
This protocol provides a general method for the intramolecular cyclization step, which is often critical for achieving a good yield.
-
Setup: In a large, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the appropriate solvent (e.g., toluene or THF) to achieve a final concentration of approximately 0.01 M.
-
Reagents: Dissolve the linear amide precursor in the same solvent and place it in the dropping funnel.
-
Reaction: Heat the solvent in the flask to reflux. Begin the slow, dropwise addition of the precursor solution from the dropping funnel over a period of 6-8 hours.
-
Monitoring: After the addition is complete, continue to reflux the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Perform a standard aqueous workup to remove any catalysts or salts. Concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the critical choice between intramolecular and intermolecular reaction pathways.
Caption: Control of reaction concentration is key to favoring the desired intramolecular cyclization.
The following diagram illustrates a common synthetic pathway and potential points of side reactions.
Sources
- 1. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,7-Diaza-spiro[2.5]octane Derivatives
Welcome to the technical support center for the purification of 4,7-Diaza-spiro[2.5]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable spirocyclic scaffolds. The inherent characteristics of these compounds—basicity, polarity, and potential for multiple protonation states—often complicate standard purification workflows.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from general frequently asked questions to specific troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to solve not just current but future purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 4,7-Diaza-spiro[2.5]octane derivatives.
Q1: What makes 4,7-Diaza-spiro[2.5]octane derivatives so challenging to purify?
A1: The purification difficulties arise from a combination of their structural and chemical properties:
-
High Polarity: The presence of two nitrogen atoms in a compact spirocyclic system imparts significant polarity. This leads to strong interactions with polar stationary phases like silica gel and high solubility in polar solvents, making extraction from aqueous media difficult.[1][2]
-
Basicity: As amines, these compounds are basic and can interact strongly with acidic sites on surfaces, such as the silanol groups (Si-OH) on standard silica gel. This interaction is a primary cause of peak tailing, streaking, and sometimes irreversible adsorption during column chromatography.[3]
-
Variable Protonation States: The diamine structure can exist in different protonation states depending on the pH. This can lead to inconsistent chromatographic behavior and difficulties in extraction if the pH is not carefully controlled.
-
Hygroscopic Nature: Many free amines are hygroscopic, readily absorbing atmospheric moisture, which can complicate handling and accurate weight measurements.
Q2: What are the primary methods for purifying these compounds?
A2: The three main strategies are:
-
Column Chromatography: Utilizes a stationary phase (e.g., silica gel, alumina) to separate the target compound from impurities based on differential adsorption.
-
Crystallization: Exploits differences in solubility between the desired compound and impurities. For highly polar amines, this is often best achieved by converting the free base into a salt (e.g., hydrochloride, trifluoroacetate) to induce crystallization.[4]
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquid phases. This is often used during the reaction workup but can be adapted for purification, especially with pH control or the use of reactive extractants.[5]
Q3: How do I choose the best purification strategy?
A3: The optimal strategy depends on the scale of your synthesis, the nature of the impurities, and the properties of your specific derivative. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification, providing probable causes and actionable solutions.
Scenario 1: Column Chromatography Issues
Problem: My compound is streaking badly on a silica gel column, and the recovery is low.
-
Probable Cause: Strong acid-base interaction between your basic diamine and the acidic silanol groups on the silica surface. This leads to slow, heterogeneous desorption, causing tailing. Irreversible binding can lead to product loss on the column.
-
Solution 1: Deactivate the Silica Gel. The most common solution is to add a small amount of a volatile base to your eluent system.
-
Method: Add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your mobile phase. The amine additive competes for the acidic sites on the silica, preventing your target compound from binding too strongly.
-
Causality: By saturating the acidic silanol sites, the additive creates a more neutral surface for your compound to travel through, resulting in more symmetrical peaks and improved recovery.
-
-
Solution 2: Switch to a Different Stationary Phase. If deactivation is insufficient, the stationary phase itself is the issue.
-
Method: Use basic or neutral alumina instead of silica gel. Alumina is generally better suited for purifying basic compounds. Alternatively, consider using reversed-phase (C18) chromatography, where polar compounds elute earlier.
-
Causality: Basic alumina lacks the strong acidic sites of silica. Reversed-phase chromatography separates based on hydrophobicity, which can be an effective alternative for polar compounds that are problematic on normal phase.[2]
-
| Stationary Phase | Pros | Cons | Best For... |
| Silica Gel | High resolution, widely available, well-understood. | Acidic, causes tailing with basic compounds. | Neutral or protected diamine derivatives. |
| Basic Alumina | Excellent for basic compounds, eliminates tailing. | Can be less forgiving, lower resolution than silica. | Free-base 4,7-Diaza-spiro[2.5]octane derivatives. |
| Reversed-Phase (C18) | Good for very polar compounds, aqueous mobile phases. | Lower loading capacity, may require salt modifiers. | Highly polar derivatives or salt forms. |
| Caption: Comparison of common stationary phases. |
Scenario 2: Crystallization Failures
Problem: I can't get my compound to crystallize. It keeps "oiling out" or remains in solution.
-
Probable Cause: The free-base form of your diamine derivative may be a liquid or a low-melting solid with high solubility in common organic solvents. The flexible structure or presence of impurities can inhibit the formation of a stable crystal lattice.
-
Solution: Induce Crystallization via Salt Formation. This is the most robust method for crystallizing basic compounds.[4][6]
-
Method:
-
Dissolve your purified (or semi-purified) free-base compound in a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate).
-
Add a stoichiometric amount (1.0 to 2.0 eq, depending on whether you want the mono- or di-salt) of an acid. A solution of HCl in diethyl ether or isopropanol is a common choice. Trifluoroacetic acid (TFA) can also be used.
-
The resulting salt is often significantly less soluble and more crystalline than the free base, causing it to precipitate.
-
If precipitation doesn't occur immediately, try adding a less polar anti-solvent (e.g., diethyl ether, hexanes) dropwise until turbidity is observed, then allow it to stand.
-
-
Causality: Salt formation introduces strong ionic interactions (N⁺-Cl⁻), which promote the formation of a highly ordered and stable crystal lattice. This also drastically changes the compound's solubility profile, allowing for precipitation from solvent systems where the free base was soluble.[6]
-
Scenario 3: Poor Recovery from Liquid-Liquid Extraction
Problem: During my aqueous workup, a significant amount of my product remains in the aqueous layer.
-
Probable Cause: Your diamine derivative is highly polar and has significant water solubility, especially if the aqueous phase is neutral or acidic, leading to protonation.
-
Solution 1: pH Adjustment. Ensure the aqueous layer is basic before extraction.
-
Method: Adjust the pH of the aqueous layer to >10 using 1-2 M NaOH or K₂CO₃. At this high pH, the diamines are fully deprotonated and in their less polar free-base form, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
-
Causality: The equilibrium N-H⁺ ⇌ N + H⁺ is shifted to the right, neutralizing the charge and reducing the polarity and hydrogen-bonding capacity of the molecule, thereby decreasing its aqueous solubility.
-
-
Solution 2: "Salting Out" and Solvent Choice.
-
Method: Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extracting. This decreases the solubility of organic compounds in the aqueous phase. If standard solvents like DCM or EtOAc fail, switch to a more polar extraction solvent like n-butanol.[1]
-
Causality: The dissolved salt ions effectively "structure" the water, reducing the amount of "free" water available to solvate your organic compound. A solvent like n-butanol is polar enough to extract the diamine but has limited miscibility with water, making it effective for this purpose.[1]
-
Part 3: Key Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol describes a general method for purifying a 4,7-Diaza-spiro[2.5]octane derivative using silica gel chromatography with a triethylamine-modified eluent.
Workflow Diagram:
Caption: Workflow for modified column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is Dichloromethane (DCM) with 1-10% Methanol (MeOH). Add 1% triethylamine (Et₃N) to the TLC jar to confirm it improves the spot shape. Aim for a target compound Rf of 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexane:EtOAc + 1% Et₃N).[7] Pour the slurry into your column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM. For best results, add a small amount of silica gel to this solution, evaporate the solvent to get a dry powder, and carefully add this powder to the top of your packed column. This "dry loading" technique often results in sharper bands.
-
Elution: Begin eluting with your modified solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, you may need to co-evaporate with a solvent like toluene or perform a final aqueous wash.
References
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Reactive and physical extraction of bio-based diamines
- Process for separating monoamines from diamines by liquid-liquid extraction.
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry.
- How best to extract reaction products
- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- How can I isolate a highly polar compound
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC, NIH.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
- 6. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4,7-Diaza-spiro[2.5]octane Oxalate
Welcome to the technical support center for the synthesis and optimization of 4,7-Diaza-spiro[2.5]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable spirocyclic building block. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring a robust and reproducible synthetic route is paramount.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of the Spirocyclic Core: 4,7-Diaza-spiro[2.5]octane
Question 1: My synthesis of the 4,7-diaza-spiro[2.5]octane core is resulting in low yields. What are the common pitfalls?
Low yields in the synthesis of the 4,7-diaza-spiro[2.5]octane core can often be attributed to several critical factors throughout the synthetic sequence. A thorough analysis of your reaction conditions is the first step in troubleshooting.
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Inefficient Cyclization: The formation of the spirocyclic ring system is a key step. Inadequate reaction conditions can lead to incomplete cyclization or the formation of polymeric side products. One patented method describes the synthesis starting from diethyl malonate, involving a cyclization reaction.[2] Ensure that the stoichiometry of your reagents is precise and that the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Protecting Group Strategy: The choice and application of protecting groups for the nitrogen atoms are crucial for a successful synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for one of the nitrogen atoms, providing stability during multi-step reactions.[3] Incomplete protection or premature deprotection can lead to a mixture of products and a lower yield of the desired compound. The selection of the protecting group should be strategic, allowing for selective removal without affecting other parts of the molecule.[4][5][6]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a significant role. For instance, a patented synthesis of a derivative involves a reduction reaction in anhydrous Tetrahydrofuran (THF) at its boiling point (66°C).[7] Using a solvent that is not sufficiently anhydrous can quench reactive intermediates, while incorrect temperatures can either slow down the reaction or lead to decomposition.
-
Purification Losses: The work-up and purification steps can be a significant source of yield loss. The product may be lost during extractions if the pH is not carefully controlled, or during column chromatography if the polarity of the eluent is not optimized. A patented method mentions purification using silica gel column chromatography.[7]
Question 2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
Side product formation is a common challenge in multi-step organic synthesis. For 4,7-diaza-spiro[2.5]octane, potential side products can arise from several sources:
-
Intermolecular Reactions: If the intramolecular cyclization is slow, starting materials or intermediates can react with each other, leading to dimers or polymers. Running the reaction under high-dilution conditions can favor the desired intramolecular pathway.
-
Incomplete Reduction: In synthetic routes that involve the reduction of an amide to an amine, incomplete reduction can leave behind unreacted starting material or partially reduced intermediates.[7] Ensure the reducing agent is fresh and used in sufficient excess. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Protecting Group-Related Side Reactions: The process of introducing and removing protecting groups can sometimes lead to side reactions. For example, acidic conditions used for Boc deprotection can potentially interact with other sensitive functional groups in the molecule if not carefully controlled.[3] A patent for a similar compound suggests using 5% to 25% trifluoroacetic acid in dichloromethane for deprotection.[7]
To minimize side products, it is crucial to:
-
Maintain an inert atmosphere: Many of the reagents used in the synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Use high-purity starting materials: Impurities in the starting materials can lead to a cascade of unwanted side reactions.
-
Optimize reaction parameters: Systematically vary parameters like temperature, concentration, and reaction time to find the optimal conditions for your specific substrate.
Formation and Purification of the Oxalate Salt
Question 3: I am having trouble with the precipitation of this compound. What factors influence the salt formation?
The formation of the oxalate salt is a critical step for the isolation and purification of the final product. Issues with precipitation can often be resolved by carefully considering the following:
-
Stoichiometry of Oxalic Acid: The molar ratio of the free base to oxalic acid is crucial. While a 1:1 molar ratio is expected for the dioxalate salt, it is advisable to perform small-scale experiments to determine the optimal stoichiometry for complete precipitation. Some sources refer to a "hemioxalate" form, suggesting that the stoichiometry can vary.[8]
-
Solvent System: The choice of solvent is paramount for successful salt formation. The ideal solvent should dissolve the free base but have low solubility for the oxalate salt, thus promoting precipitation. A patent for a similar compound mentions the use of acetone as a solvent for the reaction of a phenylene diamine with oxalic acid, which resulted in rapid precipitation and high yields.[9] Experimenting with different solvents or solvent mixtures (e.g., ethanol, isopropanol, acetone, or mixtures with ethers) can significantly impact the outcome.
-
Temperature: Temperature can influence both the rate of salt formation and the crystal size. Cooling the solution after the addition of oxalic acid can often induce or enhance precipitation. However, cooling too rapidly may lead to the formation of fine particles that are difficult to filter.
-
Concentration: The concentration of the free base in the solvent is another important parameter. If the solution is too dilute, the salt may not precipitate. Conversely, a highly concentrated solution may lead to the entrapment of impurities within the precipitate.
Question 4: The purity of my isolated this compound is lower than expected. How can I improve its purity?
Achieving high purity is essential for downstream applications. If you are facing purity issues, consider the following troubleshooting steps:
-
Purity of the Free Base: The purity of the final salt is directly dependent on the purity of the starting free base. Ensure that the 4,7-diaza-spiro[2.5]octane free base is thoroughly purified (e.g., by column chromatography or distillation) before proceeding with the salt formation.
-
Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. A suitable solvent or solvent system for recrystallization should be identified. The ideal solvent will have high solubility for the oxalate salt at elevated temperatures and low solubility at room temperature or below.
-
Washing the Precipitate: After filtration, thoroughly washing the collected solid with a cold, appropriate solvent can remove residual impurities. The choice of wash solvent is critical; it should not dissolve a significant amount of the desired product.
-
Control of Crystal Growth: Slow cooling and avoiding rapid precipitation can lead to the formation of larger, more well-defined crystals, which are generally purer as they are less likely to occlude impurities from the mother liquor.
Table 1: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield of Spirocycle | Incomplete cyclization, suboptimal protecting group strategy, non-ideal reaction conditions, purification losses. | Monitor reaction completion, re-evaluate protecting group, optimize solvent/temperature, refine work-up procedure. |
| Side Product Formation | Intermolecular reactions, incomplete reduction, protecting group side reactions. | Use high-dilution, ensure fresh and excess reducing agent, use mild deprotection conditions. |
| Poor Oxalate Salt Precipitation | Incorrect stoichiometry, unsuitable solvent, non-optimal temperature or concentration. | Optimize molar ratio of oxalic acid, screen different solvents, adjust temperature and concentration. |
| Low Purity of Oxalate Salt | Impure free base, inefficient purification. | Purify the free base before salt formation, perform recrystallization, wash the precipitate thoroughly. |
Experimental Protocols
Protocol 1: General Procedure for Oxalate Salt Formation
This protocol provides a general guideline for the formation of this compound. Optimization may be required based on the specific scale and purity of the starting material.
-
Dissolution of the Free Base: Dissolve the purified 4,7-diaza-spiro[2.5]octane free base in a suitable solvent (e.g., ethanol, isopropanol, or acetone) at room temperature or with gentle warming.
-
Preparation of Oxalic Acid Solution: In a separate flask, dissolve the required molar equivalent of oxalic acid in the same solvent.
-
Addition: Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
Precipitation: The oxalate salt should start to precipitate. The mixture can be stirred at room temperature for a period of time to ensure complete precipitation. Cooling the mixture in an ice bath may enhance the yield.
-
Isolation: Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected solid with a small amount of the cold solvent to remove any residual impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Protocol 2: Characterization of this compound
-
Appearance: The product is typically a white to off-white powder.[10]
-
Purity: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the Boc-protected intermediate.[3] A supplier of the oxalate salt specifies a purity of 95+%.[10]
-
Structural Confirmation: The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). A structural and conformational analysis of similar spiro[2.5]octane derivatives has been performed using NMR spectroscopy.[11]
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
Diagram 2: Workflow for Oxalate Salt Formation and Purification
Caption: A step-by-step workflow for the formation and purification of the oxalate salt.
Stability and Storage
Question 5: What are the recommended storage conditions for this compound?
Proper storage is essential to maintain the integrity of the compound. Based on supplier information, this compound should be stored in an inert atmosphere at 2-8°C.[10] The hemioxalate salt of the Boc-protected analog is recommended to be stored at room temperature.[8] It is crucial to protect the compound from moisture and air to prevent degradation.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents.
-
4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. (n.d.). ENAO Chemical Co, Limited. Retrieved from [Link]
-
Oxalic Acid. (n.d.). ResearchGate. Retrieved from [Link]
- US2857424A - Preparation of oxalic acid salts of phenylene diamines. (1958). Google Patents.
-
Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. (2023). ACS Omega. Retrieved from [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]
-
Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. (2022). MDPI. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015). Eureka | Patsnap. Retrieved from [Link]
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (2019). Google Patents.
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020). Reddit. Retrieved from [Link]
-
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). PubMed. Retrieved from [Link]
-
4,7-Diazaspiro(2.5)octane. (n.d.). PubChem. Retrieved from [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (2020). Google Patents.
Sources
- 1. 4,7-Diazaspiro[2.5]octane|CAS 99214-52-5|RUO [benchchem.com]
- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. innospk.com [innospk.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 8. tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate [myskinrecipes.com]
- 9. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 10. 4,7-Diazaspiro[2.5]octane oxalate, CasNo.1389264-25-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 11. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safer Synthesis of 4,7-Diaza-spiro[2.5]octane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4,7-Diaza-spiro[2.5]octane. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on avoiding hazardous reagents. As a key intermediate in pharmaceutical chemistry, the synthesis of this spirocycle often involves reagents that pose significant safety and environmental risks.[1][2][3] This resource offers insights into safer, more sustainable alternatives without compromising on yield or purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents traditionally used in the synthesis of 4,7-Diaza-spiro[2.5]octane and its derivatives?
A1: Traditional synthetic routes for 4,7-Diaza-spiro[2.5]octane and similar spirocycles often employ reagents that are now recognized for their significant hazards. A primary concern is the use of strong, pyrophoric, and corrosive reducing agents.
-
Boron trifluoride diethyl etherate (BF₃·Et₂O): This reagent is frequently used in combination with a hydride source like sodium borohydride for the reduction of amide or lactam precursors.[3] BF₃·Et₂O is highly flammable, explosive, and corrosive.[1] Upon contact with moisture, it can hydrolyze to release highly toxic and corrosive hydrogen fluoride (HF) gas, posing a severe inhalation hazard and limiting its use in large-scale industrial production.[1]
-
Lithium aluminum hydride (LiAlH₄): This is another powerful reducing agent used for the reduction of amides to form the diazepane ring.[4][5][6] LiAlH₄ is highly reactive with water and protic solvents, producing flammable hydrogen gas, and can ignite spontaneously upon contact with air. Its workup procedures can be hazardous and generate significant amounts of inorganic waste.[4]
-
Thionyl chloride (SOCl₂): Used for the activation of carboxylic acids, thionyl chloride is a corrosive substance that reacts with water to release toxic gases like hydrogen chloride and sulfur dioxide.[3]
-
Diphenylphosphoryl azide (DPPA): This reagent is used in Curtius rearrangements to convert carboxylic acids to isocyanates.[7] Azide-containing compounds are potentially explosive, especially at elevated temperatures, which raises significant safety concerns for large-scale synthesis.[7]
| Reagent | Common Use | Primary Hazards | Safer Alternative Examples |
| Boron trifluoride diethyl etherate (BF₃·Et₂O) | Lewis acid catalyst for reduction | Flammable, explosive, corrosive, releases HF gas upon hydrolysis[1] | Trifluoroacetic acid, other Lewis acids with lower toxicity[1] |
| Lithium aluminum hydride (LiAlH₄) | Reduction of amides/lactams | Pyrophoric, reacts violently with water, generates flammable H₂ gas[4] | Catalytic hydrogenation, safer borane reagents (e.g., ammonia borane)[8] |
| Thionyl chloride (SOCl₂) | Carboxylic acid activation | Corrosive, releases toxic gases (HCl, SO₂) upon hydrolysis[3] | Carbodiimides (e.g., EDC), propylphosphonic anhydride (T3P)[7] |
| Diphenylphosphoryl azide (DPPA) | Curtius rearrangement | Potentially explosive[7] | Hofmann rearrangement (using bromide and NaOH), flow chemistry for Curtius rearrangement to minimize risk[5][7] |
Troubleshooting and Optimization Guides
Issue 1: Low Yield in the Reductive Amination/Cyclization Step While Avoiding Hazardous Hydrides.
Question: I'm trying to synthesize the 4,7-Diaza-spiro[2.5]octane core via reductive amination to avoid using LiAlH₄ or BF₃·Et₂O, but my yields are consistently low. What could be the cause and how can I improve it?
Answer: Shifting to safer reducing agents is a commendable goal, but it often requires re-optimization of the reaction conditions. Low yields in reductive amination can stem from several factors.
Potential Causes & Solutions:
-
Inefficient Imine/Enamine Formation: The equilibrium between the amine, carbonyl precursor, and the imine/enamine intermediate may not favor the intermediate.
-
Troubleshooting:
-
Water Removal: Use a Dean-Stark apparatus or add molecular sieves to remove water, which is a byproduct of imine formation, and drive the equilibrium forward.
-
pH Control: The reaction is often pH-sensitive. A slightly acidic pH (around 4-6) is typically optimal for imine formation. You can use a mild acid catalyst like p-toluenesulfonic acid.[8]
-
-
-
Suboptimal Reducing Agent: Not all "safer" reducing agents are created equal. Their reactivity profiles differ significantly.
-
Troubleshooting:
-
Sodium Borohydride (NaBH₄) Activation: While NaBH₄ alone is often insufficient for reducing imines, it can be activated with additives. Using it in the presence of boric acid, p-toluenesulfonic acid, or even silica chloride under solvent-free conditions can be effective.[8]
-
Zinc Borohydride (Zn(BH₄)₂): This offers an alternative to more toxic cyanoborohydrides and is effective for reductive alkylation.[8]
-
Catalytic Hydrogenation: This is a very green and effective method. Using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can give clean reduction. This avoids stoichiometric metal waste.
-
-
-
Side Reactions: The starting materials or intermediates may be undergoing undesired side reactions.
-
Troubleshooting:
-
Temperature Control: Perform the reaction at lower temperatures to minimize side reactions.
-
One-Pot Procedures: A one-pot reductive amination, where the reducing agent is present during imine formation, can be beneficial as the imine is reduced as it is formed, preventing potential side reactions.
-
-
Caption: Troubleshooting workflow for low-yield reductive amination.
Issue 2: Poor Diastereoselectivity in Spirocyclization.
Question: I'm performing an intramolecular cyclization to form the spirocyclic core, but I'm getting a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[9] The final stereochemical outcome is influenced by the stability of the transition state leading to each diastereomer.
Factors Influencing Diastereoselectivity & Solutions:
-
Solvent Effects: The polarity of the solvent can dramatically influence the transition state of the cyclization.[9]
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile). In some cases, a change in solvent polarity can significantly alter or even reverse the diastereomeric ratio.[9]
-
-
Catalyst/Ligand Control: For metal-catalyzed reactions, the choice of catalyst and ligand is paramount for inducing stereoselectivity.
-
Troubleshooting: If applicable, screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[9]
-
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Troubleshooting: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Protecting Groups: Bulky protecting groups on nearby functional groups can influence the facial selectivity of the cyclization through steric hindrance.
-
Troubleshooting: Consider using different protecting groups to alter the steric environment around the reacting centers.
-
Caption: Key factors for optimizing diastereoselectivity in spirocyclization.
Alternative Safer Protocol Example
Amide Reduction via Catalytic Hydrogenation (Avoiding LiAlH₄)
This protocol outlines a general procedure for the reduction of a lactam precursor to the corresponding diamine using catalytic hydrogenation, a much safer and greener alternative to metal hydrides.
Step-by-Step Methodology:
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend 5-10 mol% of Palladium on carbon (10% Pd/C) in a solvent such as ethanol or methanol.
-
Substrate Addition: Add the lactam precursor to the catalyst suspension.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-500 psi, substrate-dependent) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
This method avoids the hazards of pyrophoric reagents and simplifies the workup procedure, as the only byproduct is water.
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
- Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem. (URL: )
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. (URL: )
- Technical Support Center: Optimizing Spirocycle Form
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.
- GREEN CHEMISTRY…Reduction of amides without hydride reagents. (URL: )
- Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines | Request PDF - ResearchG
- CN111943893A - Synthesis method of 4, 7-diazaspiro [2.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.
- Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. (URL: )
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.
Sources
- 1. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 2. Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 4. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 7. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Byproduct formation in the synthesis of diazaspiro compounds
Welcome to the technical support center for the synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and minimize byproduct formation in your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of diazaspiro compounds. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Diazaspiro Compound
You've run your reaction, but analysis by TLC, LC-MS, or NMR shows a low yield of your target molecule, with starting materials largely unconsumed.
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Insufficient Activation of Reactants: Many diazaspiro syntheses, such as the Pictet-Spengler reaction, require the formation of a reactive intermediate, like an iminium ion, to proceed.[1] If the reaction conditions (e.g., pH, catalyst) are not optimal, this intermediate may not form in sufficient quantities.
-
Protocol 1: Optimizing Pictet-Spengler Reaction Conditions:
-
Acid Catalyst: Ensure the use of an appropriate acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) at the correct concentration. The reaction is often sluggish without adequate acid catalysis.[1]
-
Solvent: While traditionally performed in protic solvents, some Pictet-Spengler reactions show improved yields in aprotic media.[1] Consider screening solvents like dichloromethane (DCM) or acetonitrile.
-
Temperature: If the reaction is slow at room temperature, gentle heating may be required to drive it to completion. However, be cautious of excessive heat, which can lead to byproduct formation.
-
-
-
Poor Quality of Reagents or Solvents: The presence of impurities, especially water, can significantly hinder reactions that rely on moisture-sensitive reagents or intermediates.
-
Troubleshooting Steps:
-
Use freshly distilled or high-purity starting materials.
-
Employ anhydrous solvents, particularly if your reaction involves water-sensitive catalysts or intermediates.[2]
-
Ensure all glassware is thoroughly dried before use.
-
-
-
Catalyst Inactivity: If your synthesis relies on a catalyst (e.g., metal catalyst, organocatalyst), its activity is paramount.
-
Troubleshooting Steps:
-
Use a fresh batch of catalyst.
-
If applicable, consider catalyst activation procedures.
-
Ensure the reaction environment is free of catalyst poisons.
-
-
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Presence of Unexpected Byproducts
Your reaction produces the desired diazaspiro compound, but it is contaminated with one or more significant byproducts, complicating purification and reducing the overall yield.
| Synthetic Route | Common Byproducts | Mechanistic Origin |
| [3+2] Cycloaddition | Diastereomers, Regioisomers | The stereochemical and regiochemical outcome of the cycloaddition can be influenced by the electronics and sterics of the dipole and dipolarophile.[3] |
| Pictet-Spengler | Rearrangement Products (e.g., Tetrahydro-β-carbolines) | The spiroindolenine intermediate can undergo a ring-expansion rearrangement, especially under acidic conditions.[4] |
| Aza-Michael Addition | Polymerization, Double Addition Products | If the Michael acceptor has multiple reactive sites or if the reaction conditions favor polymerization of the starting materials. |
| Multicomponent Reactions (e.g., Ugi) | Passerini Reaction Products | The Passerini reaction can occur as a competing three-component reaction, leading to α-acyloxy carboxamide byproducts.[5] |
-
Control of Stereochemistry and Regiochemistry in [3+2] Cycloadditions:
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can effectively control the stereochemical outcome of the reaction.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. A systematic solvent screen is recommended.
-
Temperature Control: Lowering the reaction temperature can often enhance the selectivity for the thermodynamically favored product.
-
-
Suppressing Rearrangement in Pictet-Spengler Reactions:
-
Milder Acid Catalysts: Employing milder Brønsted or Lewis acids can sometimes prevent the rearrangement of the spiroindolenine intermediate.
-
Reaction Time: Over-exposure to acidic conditions can promote rearrangement. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Preventing Side Reactions in Aza-Michael Additions:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the amine nucleophile to the Michael acceptor can minimize double addition products.
-
Use of Catalysts: Catalytic amounts of a mild base can promote the desired addition without leading to polymerization.
-
-
Enhancing Selectivity in Multicomponent Reactions:
-
Optimizing Component Addition: The order and rate of addition of the different components can influence the reaction pathway.
-
Concentration Adjustments: Varying the concentration of the reactants can favor the desired Ugi reaction over the competing Passerini reaction.
-
Caption: The Pictet-Spengler reaction pathway and a potential rearrangement byproduct.
Problem 3: Difficulty in Product Purification
You have successfully synthesized your diazaspiro compound, but its purification is proving to be a challenge due to co-eluting impurities or the compound's physical properties.
-
Chromatographic Techniques:
-
Normal Phase Chromatography: For less polar compounds, silica gel is the standard. If your compound is basic, consider adding a small amount of triethylamine or ammonia to the eluent to prevent streaking.
-
Reverse Phase Chromatography: This is often effective for purifying polar compounds.[3]
-
Alternative Stationary Phases: For highly polar or basic compounds, consider using alumina or amine-functionalized silica gel.[3]
-
-
Crystallization: If your diazaspiro compound is a solid, recrystallization can be a highly effective purification method. A systematic screen of different solvent systems is recommended.
-
Salt Formation: Converting a basic diazaspiro compound to its salt (e.g., hydrochloride or trifluoroacetate salt) can alter its solubility and facilitate purification by crystallization or chromatography.[3]
-
Protecting Group Strategy: If a persistent impurity is difficult to remove, consider using a protecting group for one of the nitrogen atoms. This will alter the polarity and chromatographic behavior of your compound, potentially allowing for easier separation from the impurity.[3]
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM, methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel slurried in your starting eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity. Collect fractions and analyze them by TLC or LC-MS.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to diazaspiro compounds?
A1: Several robust methods are employed for the synthesis of diazaspiro compounds, including:
-
[3+2] Cycloaddition Reactions: These reactions, often involving azomethine ylides, are a powerful tool for constructing five-membered rings.[3]
-
Pictet-Spengler Reaction: This reaction is particularly useful for synthesizing spiroindoline scaffolds.[1]
-
Intramolecular Mannich Reactions: This method allows for the formation of a new C-C bond and the closure of a heterocyclic ring.
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a convergent approach to complex diazaspiro structures.[5]
Q2: How can I characterize unknown byproducts in my reaction?
A2: A combination of analytical techniques is typically required for the structural elucidation of unknown impurities:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct. High-resolution mass spectrometry (HRMS) can give the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms in the molecule.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the byproduct.
-
X-ray Crystallography: If the byproduct can be crystallized, this technique provides an unambiguous structural determination.
Q3: Are there any "green" chemistry considerations for diazaspiro synthesis?
A3: Yes, several principles of green chemistry can be applied:
-
Atom Economy: Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses.
-
Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste.
-
Solvent Choice: Whenever possible, opt for greener solvents with lower toxicity and environmental impact.
-
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption.[6]
Q4: What are the key safety precautions to take when working with reagents for diazaspiro synthesis?
A4: Always consult the Safety Data Sheet (SDS) for each reagent. Common hazards include:
-
Corrosive Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Flammable Solvents: Store and handle flammable solvents away from ignition sources.
-
Reactive Intermediates: Some reactions may generate unstable or highly reactive intermediates. Understand the potential hazards of your specific reaction and have a quench plan in place.
References
-
ScienceDirect. (n.d.). Synthesis of spirooxindoles by [3+2] cycloadditions. Retrieved from [Link]
-
PubMed. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on itaconates. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition/aza‐cyclization cascade reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of (3+2) cycloaddition products according to the method developed by us (method I) and using the previously proposed approach 7 (method II). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Intramolecular Redox-Mannich Reactions: Facile Access to the Tetrahydroprotoberberine Core. Retrieved from [Link]
-
MDPI. (2022). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Retrieved from [Link]
-
ResearchGate. (2019). New possibilities of the Mannich reaction in the synthesis of N-, S,N-, and Se,N-heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. Retrieved from [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Semantic Scholar. (2000). Intramolecular Mannich Reaction for Synthesis of Imidazo-[2,1-b]-1,3,5-Thiadiazines and 1,2,4-Triazino[3,2 -. Retrieved from [Link]
-
PubMed. (2015). Intramolecular Redox-Mannich Reactions: Facile Access to the Tetrahydroprotoberberine Core. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
Encyclopedia.pub. (2020). Bio-catalysis in Multicomponent Reactions. Retrieved from [Link]opedia.pub/entry/6781)
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,7-Diaza-spiro[2.5]octane Oxalate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the purity of 4,7-Diaza-spiro[2.5]octane oxalate. The information herein is curated from established chemical literature and field-proven methodologies to ensure scientific integrity and practical applicability.
Introduction
4,7-Diaza-spiro[2.5]octane is a valuable spirocyclic diamine scaffold frequently utilized in the synthesis of complex molecules in medicinal chemistry. Its oxalate salt is a common form for isolation and purification, offering improved handling and stability over the freebase. However, achieving high purity of this salt can be challenging due to the potential for co-precipitation of impurities and the inherent properties of amine salts. This guide provides a comprehensive question-and-answer-based approach to troubleshoot and resolve common purity issues encountered during its preparation and purification.
Purity Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Question 1: My isolated this compound has a low melting point and appears discolored (off-white to yellow). What are the likely impurities and how can I remove them?
Expert Analysis: A low melting point and discoloration are classic indicators of impurities. Given the common synthetic routes to 4,7-Diaza-spiro[2.5]octane, which often involve the deprotection of a Boc-protected intermediate, several types of impurities could be present.[1][2]
-
Incomplete Deprotection: Residual tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is a common process-related impurity.
-
Reagents from Deprotection: Trifluoroacetic acid (TFA) is frequently used for Boc deprotection, and residual TFA salts of the diamine may be present.
-
Starting Materials: Carry-over of starting materials from preceding synthetic steps.
-
Side-Products: Byproducts from the cyclization and reduction steps in the synthesis of the spiro-diamine core.
Resolution Protocol: Recrystallization
Recrystallization is the most effective method for removing these types of impurities from crystalline solids. The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Recommended Recrystallization Protocol:
-
Solvent System Selection: A mixed solvent system of a protic solvent and a less polar co-solvent is often effective for amine salts. For this compound, an ethanol/diethyl ether or isopropanol (IPA)/diethyl ether system is recommended.
-
Dissolution: In a flask equipped with a reflux condenser, suspend the impure oxalate salt in a minimal amount of hot ethanol or IPA. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Slowly add diethyl ether to the hot solution until a faint, persistent turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath or refrigerator (2-8 °C) for several hours to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Recommended Condition |
| Primary Solvent | Ethanol or Isopropanol (IPA) |
| Anti-Solvent | Diethyl Ether |
| Dissolution Temp. | Reflux temperature of the primary solvent |
| Crystallization Temp. | Cool to room temperature, then 2-8 °C |
DOT Diagram: Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Question 2: During recrystallization, my product "oils out" instead of forming crystals. How can I prevent this and induce crystallization?
Expert Analysis: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the melting point of the solute in the solvent mixture or when cooling is too rapid.
Resolution Strategies:
-
Reduce the Rate of Cooling: Allow the solution to cool to room temperature very slowly before transferring it to an ice bath. Insulating the flask can help.
-
Adjust Solvent Composition: The addition of the anti-solvent (diethyl ether) may have been too rapid or in excess. Try adding the anti-solvent more slowly while vigorously stirring. Alternatively, use a slightly larger volume of the primary solvent (ethanol/IPA) to reduce the degree of supersaturation.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.
DOT Diagram: Troubleshooting "Oiling Out"
Caption: Decision tree for resolving "oiling out" during recrystallization.
Question 3: How can I accurately assess the purity of my this compound after purification?
Expert Analysis: A combination of analytical techniques should be employed to confirm the purity and identity of the final product. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is ideal for structural confirmation and detection of proton- and carbon-containing impurities.
Purity Assessment Protocols:
1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC can be used to separate the diamine from potential organic impurities. The oxalate counter-ion itself can also be quantified.
-
Suggested Method:
-
Column: C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).[3][4]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) for the diamine, which lacks a strong chromophore, and a separate injection to detect oxalate around 237 nm if necessary.[5]
-
Sample Preparation: Dissolve a known concentration of the oxalate salt in the mobile phase.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The presence of unexpected signals can indicate impurities.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Expected ¹H NMR Signals (in D₂O, approximate):
-
Signals corresponding to the protons of the piperazine ring and the cyclopropyl ring.
-
-
Expected ¹³C NMR Signals (in D₂O, approximate):
-
Signals for the carbons of the piperazine and cyclopropyl moieties.
-
A signal for the oxalate carbonyl carbon.
-
-
Purity Assessment:
-
Integration of the product signals relative to any impurity signals can provide a semi-quantitative measure of purity.
-
Look for the absence of signals from the Boc protecting group (around 1.4 ppm in ¹H NMR) or residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: Can I use column chromatography to purify this compound?
A: Direct column chromatography of the oxalate salt is generally not recommended as salts can interact strongly with silica gel, leading to poor separation and recovery. It is more effective to perform column chromatography on the freebase or a protected intermediate before salt formation. If you must purify the freebase by column chromatography, consider using basic alumina or silica gel treated with a small amount of a volatile base like triethylamine in the eluent to prevent streaking and improve recovery.
Q2: My final product has a slight odor. What could be the cause?
A: A slight amine-like odor may indicate the presence of some residual freebase. This can happen if slightly less than a stoichiometric amount of oxalic acid was used during salt formation. It could also indicate the presence of other volatile amine impurities. Ensure accurate stoichiometry during the salt formation step and consider an additional wash of the filtered crystals with a non-polar solvent like diethyl ether.
Q3: What is the expected stoichiometry of the oxalate salt?
A: 4,7-Diaza-spiro[2.5]octane is a diamine. Depending on the conditions of its formation, it can form a mono-oxalate or a di-oxalate salt. It is crucial to confirm the stoichiometry by analytical methods such as elemental analysis or by careful integration of the diamine and oxalate signals in the NMR spectrum if a suitable solvent is used.
Q4: How should I store the purified this compound?
A: The oxalate salt is generally more stable than the freebase. However, it is still advisable to store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation over time.[6]
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
-
Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (URL: [Link])
-
(PDF) HPLC analysis of human urine for oxalate content - ResearchGate. (URL: [Link])
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (URL: [Link])
-
Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - NIH. (URL: [Link])
- Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (URL: not available)
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - MDPI. (URL: [Link])
-
Workup: Amines - Department of Chemistry : University of Rochester. (URL: [Link])
-
(PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. (URL: [Link])
-
Parameter of the HPLC analysis for the oxalate determination - ResearchGate. (URL: [Link])
- 4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. (URL: not available)
-
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI. (URL: [Link])
-
Amine workup : r/Chempros - Reddit. (URL: [Link])
-
Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
-
Troubleshooting Amine Systems - YouTube. (URL: [Link])
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])
Sources
- 1. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,7-Diazaspiro[2.5]octane oxalate, CasNo.1389264-25-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
Technical Support Center: Navigating the Stability of 4,7-Diaza-spiro[2.5]octane Intermediates
Welcome to the technical support center for 4,7-Diaza-spiro[2.5]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique spirocyclic scaffold in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions regarding the stability of these valuable intermediates.
The rigid, three-dimensional structure of 4,7-Diaza-spiro[2.5]octane makes it an attractive building block in medicinal chemistry for creating novel therapeutics with improved pharmacological properties.[1] However, its unique strained ring system and the presence of two nitrogen atoms can present stability challenges under various experimental conditions. This guide will equip you with the knowledge to anticipate and address these issues, ensuring the integrity of your intermediates and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability concerns for 4,7-Diaza-spiro[2.5]octane intermediates?
A1: The primary stability concerns for 4,7-Diaza-spiro[2.5]octane intermediates revolve around their susceptibility to:
-
Oxidation: The secondary or tertiary amine functionalities are prone to oxidation, which can lead to the formation of N-oxides and other degradation products. This is a common pathway for many nitrogen-containing heterocyclic compounds.
-
Acid/Base Sensitivity: The unprotected diamine is basic and will readily react with acids. While this is useful for forming stable salts for storage, the free base can be sensitive to acidic conditions, which may catalyze degradation or side reactions. The choice of protecting groups is crucial for stability during synthetic transformations.[2]
-
Ring Strain: The spirocyclic system, particularly the cyclopropane ring, possesses inherent ring strain. While this contributes to the molecule's unique conformation, it can also be a driving force for ring-opening reactions under certain energetic conditions, although this is less common under standard synthetic protocols.[2]
Q2: How should I store unprotected 4,7-Diaza-spiro[2.5]octane and its derivatives?
A2: Proper storage is critical to maintain the integrity of these intermediates.
-
Unprotected 4,7-Diaza-spiro[2.5]octane: It is highly recommended to store the unprotected free base under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).[3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide, which can lead to carbonate formation. For long-term storage, consider converting it to a more stable salt form, such as the dihydrochloride salt.
-
Protected Derivatives (e.g., Boc-protected): N-protected derivatives, such as 4-Boc-4,7-diazaspiro[2.5]octane, are generally more stable than the unprotected parent compound.[2] They can typically be stored at room temperature in a well-sealed container, away from strong acids, bases, and oxidizing agents. However, for extended storage, refrigeration is always a good practice.
Q3: I am observing an unexpected new peak in my HPLC/LC-MS analysis after a reaction. What could it be?
A3: An unexpected peak could be a number of things, but in the context of 4,7-Diaza-spiro[2.5]octane chemistry, likely culprits include:
-
N-Oxide Formation: If your reaction conditions involved any oxidizing agents, or even prolonged exposure to air, the formation of an N-oxide is a strong possibility. You can often identify this by a mass increase of 16 amu in your mass spectrometry data.
-
Byproducts from Protecting Group Manipulation: Incomplete deprotection or side reactions during the cleavage of protecting groups can lead to a mixture of partially protected and unprotected species.
-
Solvent Adducts: In some cases, reactive intermediates can form adducts with the solvent, especially under harsh conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with 4,7-Diaza-spiro[2.5]octane intermediates.
Guide 1: Low Yield or Product Decomposition During Synthesis
Issue: You are experiencing a lower than expected yield in a reaction involving a 4,7-Diaza-spiro[2.5]octane intermediate, or you suspect the product is decomposing during the reaction or workup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Protecting Group Strategy | - For reactions sensitive to basic conditions, ensure both nitrogens are adequately protected. - For reactions under acidic conditions, consider using an acid-stable protecting group if the spiro-diamine needs to remain intact. | The nucleophilicity of the unprotected amine can lead to unwanted side reactions. Protecting groups like Boc are labile in acid, while others like Benzyl (Bn) are more robust.[4] |
| Oxidative Degradation | - Degas your solvents before use. - Run the reaction under an inert atmosphere (N₂ or Ar). - Avoid reagents that are strong oxidizing agents unless intended for a specific transformation. | The tertiary amine in the spirocycle is susceptible to oxidation. Removing oxygen from the reaction environment minimizes the formation of N-oxides and other oxidative degradation products. |
| Harsh Workup Conditions | - Use mild acids or bases for pH adjustment during extraction. - Minimize the time the compound is in contact with aqueous acidic or basic solutions. - Consider using a biphasic workup with minimal contact time. | Prolonged exposure to strong acids or bases can lead to hydrolysis of protecting groups or potentially promote ring-opening of the strained cyclopropane ring. |
| Thermal Instability | - Run the reaction at the lowest effective temperature. - If heating is necessary, perform a time-course study to find the optimal reaction time and temperature to maximize product formation and minimize degradation. | While generally stable at moderate temperatures, prolonged heating can provide the energy needed to overcome activation barriers for decomposition pathways. |
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.
-
Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen inlet) while hot and immediately purge with a gentle stream of nitrogen or argon.
-
Solvent Degassing: Degas solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.
-
Reagent Addition: Add reagents via syringe or a positive pressure of inert gas.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Challenges in Purification
Issue: You are having difficulty purifying your 4,7-Diaza-spiro[2.5]octane derivative, observing streaking on TLC, product loss on the column, or decomposition during chromatography.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Interaction with Silica Gel | - Deactivate the silica gel by adding a small percentage of a base (e.g., 1% triethylamine or ammonia) to the eluent. - Consider using neutral or basic alumina for chromatography. | The acidic nature of standard silica gel can cause degradation or irreversible binding of basic amine compounds. Neutralizing the stationary phase can mitigate these effects. |
| On-Column Decomposition | - Use a less polar solvent system to elute the compound faster. - Perform flash chromatography quickly and avoid letting the compound sit on the column for extended periods. - Consider alternative purification methods like crystallization or preparative TLC. | The longer the compound is in contact with the stationary phase, the greater the opportunity for degradation. Minimizing this contact time is crucial for sensitive compounds. |
| Product is Water-Soluble | - If the product is a salt, perform an extraction at a pH where it is in its free-base form to move it into the organic layer. - If the free base is still too polar, consider derivatization to a less polar compound before purification. | The polarity and solubility of your compound can change significantly with pH. Understanding the pKa of your compound is key to designing an effective extraction protocol. |
Experimental Protocol: Basic-Treated Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Base Addition: Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pack the column with the silica gel slurry in the base-treated eluent.
-
Equilibration: Equilibrate the column by running several column volumes of the base-treated eluent through it before loading your sample.
-
Elution: Load your sample and elute with your gradient of polar solvent, ensuring the eluent always contains the same concentration of base.
Diagram: Purification Strategy
Caption: Decision tree for purification challenges.
References
- Vertex AI Search. (2026). Exploring 4-Boc-4,7-Diazaspiro[2.
- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- ChemScene. (n.d.). 4,7-Diaza-spiro[2.5]octane.
- Benchchem. (n.d.). Tert-butyl 7-benzyl-4,7-diazaspiro[2.
- PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane.
Sources
Validation & Comparative
A Comparative Guide to Diazaspiroalkane Scaffolds: 4,7-Diaza-spiro[2.5]octane in Focus
Introduction: The Quest for Three-Dimensionality in Drug Design
In modern medicinal chemistry, the escape from "flatland"—the realm of planar, aromatic compounds—is a paramount objective. The rationale is clear: biological targets are complex, three-dimensional entities, and ligands that can effectively probe this spatial complexity often exhibit superior potency, selectivity, and pharmacokinetic properties. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as premier tools for instilling this crucial three-dimensionality into drug candidates.[1]
Among these, diazaspiroalkanes are particularly valuable due to the presence of two nitrogen atoms, which serve as versatile handles for chemical modification and as key points for interaction with biological targets. This guide provides an in-depth comparison of 4,7-Diaza-spiro[2.5]octane with other prominent diazaspiroalkanes, such as 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[4.4]nonane. We will explore their synthesis, conformational intricacies, physicochemical properties, and strategic applications, offering researchers and drug developers a comprehensive framework for scaffold selection.
Structural & Conformational Analysis: Beyond the 2D Representation
The true value of a spirocyclic scaffold lies in its defined three-dimensional shape, which dictates the spatial orientation of substituents. The choice of ring size combination has profound implications for the scaffold's rigidity, conformational preference, and the vectors at which chemical modifications can be projected.
4,7-Diaza-spiro[2.5]octane: This scaffold uniquely combines a strained cyclopropane ring with a six-membered piperazine-like ring. The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. This conformation places substituents on the nitrogen atoms into distinct axial and equatorial positions, providing well-defined exit vectors. A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has shown that the preferred conformations are directly influenced by the steric and electronic effects of substituents on the six-membered ring.[2]
2,6-Diazaspiro[3.3]heptane: Composed of two fused four-membered azetidine rings, this scaffold is significantly more rigid and compact than its counterparts. The inherent ring strain of the azetidine rings results in a puckered, non-planar conformation. This rigidity can be highly advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
2,7-Diazaspiro[4.4]nonane: This system consists of two fused five-membered pyrrolidine rings. Five-membered rings are known for their conformational flexibility, typically adopting envelope or twist conformations. In the crystal structure of a tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate derivative, both five-membered rings were found to be in envelope conformations.[3] This flexibility offers a different strategic advantage, allowing the scaffold to adapt to the shape of a binding pocket.
dot graph TD { rankdir="LR"; node [shape=plaintext];
}
Caption: Core structures of the compared diazaspiroalkanes.
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Caption: Conformational characteristics of diazaspiroalkanes.
Comparative Physicochemical Properties
The physicochemical properties of a scaffold, such as lipophilicity (LogP) and basicity (pKa), are fundamental to a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While extensive experimental data comparing these parent scaffolds is scarce, computational predictions provide a valuable baseline.
| Property | 4,7-Diaza-spiro[2.5]octane | 2,6-Diaza-spiro[3.3]heptane | 2,7-Diaza-spiro[4.4]nonane |
| Molecular Formula | C₆H₁₂N₂ | C₅H₁₀N₂ | C₇H₁₄N₂ |
| Molecular Weight | 112.17 g/mol [4] | 98.15 g/mol [5] | 126.20 g/mol [6] |
| XLogP3 (Computed) | -0.5[4] | -1.0[5] | -0.3[6] |
| Topological Polar Surface Area (TPSA) | 24.1 Ų[4] | 24.1 Ų[5] | 24.1 Ų[6] |
Analysis of Properties:
-
Lipophilicity (XLogP3): All three parent scaffolds are predicted to be highly hydrophilic, with negative LogP values. The 2,6-diazaspiro[3.3]heptane core is predicted to be the most hydrophilic, which can be advantageous for improving the solubility of a lead compound. The [2.5] and [4.4] systems are slightly less polar. This inherent solubility is a key starting point, as lipophilicity is often increased upon substitution during lead optimization.
-
Molecular Weight: The scaffolds themselves are small, providing ample room for the addition of various functional groups without violating guidelines for lead-like or drug-like molecular weight.
-
TPSA: The topological polar surface area is identical for all three parent scaffolds, as it is primarily determined by the two secondary amine groups. This value will change depending on the nature of the substituents attached to the nitrogens.
Synthesis Strategies: Building the Core
The accessibility of a scaffold is a critical consideration for its practical application in drug discovery campaigns. Fortunately, synthetic routes to these diazaspiroalkanes have been developed, often involving multi-step sequences that allow for the introduction of protecting groups for selective functionalization.
General Synthetic Workflow
A common strategy for the synthesis and functionalization of these scaffolds involves the protection of one nitrogen atom, functionalization of the other, followed by deprotection and subsequent reaction at the first nitrogen. This allows for the controlled construction of complex, unsymmetrically substituted molecules.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
}
Caption: Generalized workflow for diazaspiroalkane synthesis.
Experimental Protocol: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
This protocol is adapted from patent literature and outlines a key step in preparing a selectively protected 4,7-diazaspiro[2.5]octane derivative, a versatile intermediate for further synthesis.[7]
Objective: To synthesize tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate by reacting 4,7-diazaspiro[2.5]octane with di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
4,7-diazaspiro[2.5]octane (1.0 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq)
-
1L three-necked reaction flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: Equip a 1L three-necked reaction flask with a magnetic stirrer and a dropping funnel.
-
Dissolution: Add 4,7-diazaspiro[2.5]octane (e.g., 64.9 g) and ethanol (e.g., 650 mL) to the flask and stir until the solid is fully dissolved.
-
Basification: Cool the solution to below 30°C and slowly add sodium hydroxide (e.g., 51 g).
-
Boc Protection: Cool the reaction mixture to below 5°C using an ice bath. Add (Boc)₂O (e.g., 252.6 g) dropwise via the dropping funnel, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for approximately 13 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove any solids.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Purify the resulting residue by column chromatography to yield the final product, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate.[7]
Causality: The use of a base (NaOH) is crucial to deprotonate one of the amine nitrogens, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. Performing the reaction at low temperature controls the exothermicity of the reaction and minimizes potential side reactions.
Experimental Protocol: Synthesis of N-Arylated 2,6-Diazaspiro[3.3]heptane
This protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a common method for functionalizing the nitrogen atoms of these scaffolds. This example is based on a procedure for synthesizing sigma-2 receptor ligands.[8]
Objective: To couple a protected 2,6-diazaspiro[3.3]heptane with an aryl halide.
Materials:
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.0 eq)
-
Aryl halide (e.g., bromobenzene) (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.04 eq)
-
Sodium tert-butoxide (NaO-t-Bu) (1.4 eq)
-
Anhydrous dioxane
-
Argon or Nitrogen gas
-
Oven-dried reaction flask
Procedure:
-
Setup: To an oven-dried flask, add tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, the aryl halide, Pd₂(dba)₃, RuPhos, and NaO-t-Bu.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100°C and stir for approximately 20 minutes, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the protected N-arylated 2,6-diazaspiro[3.3]heptane.[8]
Causality: The Buchwald-Hartwig reaction is a powerful C-N bond-forming reaction. The palladium catalyst, in conjunction with a specialized phosphine ligand (RuPhos), facilitates the oxidative addition to the aryl halide and subsequent reductive elimination to form the desired N-aryl bond. The strong, non-nucleophilic base (NaO-t-Bu) is required for the catalytic cycle.
Applications in Medicinal Chemistry: A Comparative Analysis
The choice of a diazaspiroalkane scaffold is a strategic decision in drug design, aimed at optimizing a compound's interaction with its target and its overall pharmacokinetic profile.
Case Study: Bioisosteric Replacement of Piperazine
Piperazine is a ubiquitous scaffold in medicinal chemistry. However, it can be prone to metabolic liabilities and may not always provide optimal 3D geometry. Diazaspiroalkanes are increasingly being explored as bioisosteres for piperazine to address these issues.
In a study developing ligands for the σ2 receptor, a lead compound containing a piperazine moiety was modified by replacing it with various diazaspiroalkanes and other diamine cores.[8] The results were illuminating:
-
2,6-Diazaspiro[3.3]heptane and other spiro-diamines: Replacing the piperazine moiety with these scaffolds resulted in a reduction in affinity for the target σ2 receptor.
-
Homopiperazine (1,4-diazepane) and bridged 2,5-diazabicyclo[2.2.1]heptane: These non-spirocyclic analogs retained or even showed the highest affinity for the σ2 receptor.[8]
Interpretation: This study underscores a critical principle: there is no universally "better" scaffold. The optimal choice is highly target-dependent. For the σ2 receptor in this specific chemical series, the conformational constraints imposed by the spirocyclic scaffolds were not favorable for binding, whereas the greater flexibility or different vector spacing of the seven-membered homopiperazine ring was beneficial. This highlights the necessity of empirical testing when performing scaffold hopping.
Summary and Outlook
4,7-Diaza-spiro[2.5]octane, 2,6-diazaspiro[3.3]heptane, and 2,7-diazaspiro[4.4]nonane each offer a unique geometric and physicochemical profile for the medicinal chemist's toolbox.
-
4,7-Diaza-spiro[2.5]octane provides a balance of a conformationally defined six-membered ring with the unique stereoelectronic properties of a cyclopropane, offering distinct exit vectors from a chair-like conformation.
-
2,6-Diazaspiro[3.3]heptane is a compact, rigid scaffold ideal for reducing conformational flexibility and exploring novel chemical space. Its predicted high hydrophilicity makes it an excellent choice for improving the solubility of greasy molecules.
-
2,7-Diazaspiro[4.4]nonane offers greater conformational flexibility through its two five-membered rings, which may be advantageous for binding to targets with adaptable active sites.
The selection of a diazaspiroalkane scaffold should be a data-driven decision, considering the structural hypothesis for the target, the desired physicochemical properties, and synthetic tractability. While computational models provide excellent guidance, the ultimate validation of a scaffold's utility comes from the synthesis and biological evaluation of the resulting compounds. As synthetic methodologies continue to improve and our understanding of the interplay between 3D structure and biological function deepens, the strategic application of these powerful scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.
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(2013). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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(n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Chem-Impex. Available at: [Link]
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PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. PubChem Compound Database. Available at: [Link]
- Hu, Y., Stumpfe, D., & Bajorath, J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
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PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane dihydrochloride. PubChem Compound Database. Available at: [Link]
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(n.d.). 4-Boc-4,7-diazaspiro[2.5]octane. Pharmaffiliates. Available at: [Link]
- Overberger, C. G., et al. (1980). Absolute configuration of 2,7-diazaspiro[4.4]nonane. A reassignment. The Journal of Organic Chemistry.
-
PubChem. (n.d.). tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate. PubChem Compound Database. Available at: [Link]
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PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. PubChem Compound Database. Available at: [Link]
-
PubChem. (n.d.). 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride. PubChem Compound Database. Available at: [Link]
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2,6-Di(propan-2-yl)-2-azaspiro[3.3]heptane. PubChem Compound Database. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-2,6-diazaspiro[3.3]heptane. PubChem Compound Database. Available at: [Link]
-
PubChem. (n.d.). 2,8-Ditert-butyl-2,7-diazaspiro[4.4]nonane. PubChem Compound Database. Available at: [Link]
-
(2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4,7-diazaspiro(2.5)octane-7-carboxylate. PubChem Compound Database. Available at: [Link]
-
PubChem. (n.d.). 2-Ethyl-2,6-diazaspiro[3.3]heptane. PubChem Compound Database. Available at: [Link]
-
Youn, S., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. Available at: [Link]
- Bas O, D'Angola M, De Luca F, et al. (2022). Computational Modelling and Simulation of Scaffolds for Bone Tissue Engineering.
-
Hu Y, Stumpfe D, Bajorath J. (2016). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane. PubChem Compound Database. Available at: [Link]
-
(n.d.). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Semantic Scholar. Available at: [Link]
- Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- Miller, J. M., et al. (2012). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences.
- Mehboob, H., et al. (2023). Advances in Computational Modeling of Scaffolds for Bone Tissue Engineering: A Narrative Review of the Current Approaches and Challenges.
- D'Acunto, M., et al. (2022). Computational analysis of 3D biopolymeric porous scaffolds for the in vitro development of neural networks.
-
PubChem. (n.d.). 1,6-Dioxaspiro(4.4)nonane. PubChem Compound Database. Available at: [Link]
-
(n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Pharmaffiliates. Available at: [Link]
-
(n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. Aspirachem. Available at: [Link]
-
(n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. ResearchGate. Available at: [Link]
- (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
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The Ascendancy of the 4,7-Diaza-spiro[2.5]octane Scaffold: A Comparative Guide for Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is a perpetual endeavor. Among the rising stars in scaffold design is the 4,7-diaza-spiro[2.5]octane framework. This unique, three-dimensional (3D) motif is gaining significant traction as a privileged scaffold in drug discovery, offering a compelling alternative to traditional flat, aromatic systems. This guide provides an in-depth, objective comparison of the 4,7-diaza-spiro[2.5]octane scaffold against other common structural motifs, supported by experimental data and detailed methodologies, to empower researchers in their quest for next-generation therapeutics.
The Structural Advantage: Beyond Flatland
The core appeal of the 4,7-diaza-spiro[2.5]octane scaffold lies in its inherent three-dimensionality.[1] Unlike planar aromatic rings that occupy a limited chemical space, this spirocyclic system, featuring a cyclopropane ring fused to a piperazine ring at a single carbon atom, projects its substituents into a well-defined 3D space. This rigid, yet conformationally nuanced, architecture offers several key advantages in drug design:
-
Enhanced Target Engagement: The precise spatial orientation of functional groups allows for more specific and potent interactions with the complex topographies of biological targets.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat-ring counterparts.
-
Novel Chemical Space Exploration: This scaffold provides access to previously unexplored areas of chemical space, increasing the probability of identifying novel drug candidates with unique mechanisms of action.
Comparative Analysis: A Data-Driven Perspective
The theoretical advantages of the 4,7-diaza-spiro[2.5]octane scaffold are substantiated by a growing body of experimental evidence. While direct head-to-head comparisons with identical non-spirocyclic analogues are not always available in published literature, the following sections present a synthesis of data that highlights the superior performance of this scaffold in key drug discovery parameters.
Physicochemical Properties: A Shift Towards "Drug-Likeness"
The incorporation of the 4,7-diaza-spiro[2.5]octane motif has been shown to favorably modulate the physicochemical properties of drug candidates. A key aspect is the departure from the high lipophilicity often associated with flat aromatic rings, which can lead to poor solubility and off-target toxicity.[2]
| Property | General Trend for 4,7-Diaza-spiro[2.5]octane Derivatives | Comparison with Aromatic/Planar Analogues |
| Aqueous Solubility | Generally enhanced | Often higher than corresponding planar structures |
| Lipophilicity (LogP/LogD) | Generally lower | Tends to be lower, reducing potential for off-target effects |
| Metabolic Stability | Often improved | Less susceptible to certain metabolic pathways |
This table represents generalized trends observed in medicinal chemistry. Specific values are highly dependent on the overall molecular structure.
Case Study: LRRK2 Inhibitors for Parkinson's Disease
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease.[3][4] The development of potent and selective LRRK2 inhibitors is a major focus of research. The 4,7-diaza-spiro[2.5]octane scaffold has emerged as a valuable component in the design of such inhibitors.
While specific comparative data for a single LRRK2 inhibitor with and without the 4,7-diaza-spiro[2.5]octane scaffold is proprietary and not publicly available, the rationale for its inclusion lies in its ability to orient key pharmacophoric elements in a manner that optimizes binding to the ATP pocket of the kinase. The rigid spirocyclic core can position hydrogen bond donors and acceptors and hydrophobic groups with greater precision than a more flexible acyclic or a planar cyclic system.
Below is a DOT graph illustrating the general mechanism of LRRK2 inhibition, where a hypothetical inhibitor containing the 4,7-diaza-spiro[2.5]octane scaffold is shown to effectively block the kinase activity.
Caption: LRRK2 Kinase Inhibition Pathway.
Case Study: Antiviral Drug Discovery
The unique 3D geometry of the 4,7-diaza-spiro[2.5]octane scaffold also makes it an attractive framework for the development of antiviral agents. The scaffold can be decorated with various functional groups to target specific viral proteins or enzymes involved in the viral life cycle.[5]
For example, in the context of a hypothetical viral protease inhibitor, the spirocyclic core can serve as a rigid scaffold to position key functional groups that interact with the active site of the enzyme, leading to potent inhibition.
Below is a DOT graph illustrating a generalized viral life cycle and the points of intervention for antiviral drugs, including a hypothetical protease inhibitor based on the 4,7-diaza-spiro[2.5]octane scaffold.
Caption: Viral Life Cycle and Protease Inhibition.
Experimental Protocols
To facilitate the adoption of the 4,7-diaza-spiro[2.5]octane scaffold in drug discovery programs, this section provides detailed, step-by-step methodologies for its synthesis and the evaluation of its derivatives.
Synthesis of 4,7-Diaza-spiro[2.5]octane Derivatives
A general and robust method for the synthesis of 4,7-diaza-spiro[2.5]octane derivatives starts from 1-aminocyclopropanecarboxylic acid.[6] The following is a representative protocol:
Step 1: Esterification of 1-aminocyclopropanecarboxylic acid
-
Suspend 1-aminocyclopropanecarboxylic acid in ethanol.
-
Cool the mixture to 0°C.
-
Add thionyl chloride dropwise.
-
Reflux the reaction mixture for 2 hours.
-
Cool to room temperature and concentrate under reduced pressure to obtain the ethyl ester.
Step 2: N-Alkylation
-
Dissolve the ethyl ester in a suitable solvent (e.g., acetonitrile).
-
Add a suitable N-alkylating agent (e.g., a protected 2-bromoethylamine derivative) and a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until completion.
Step 3: Cyclization
-
Treat the N-alkylated product with a suitable base (e.g., sodium ethoxide) in ethanol to induce intramolecular cyclization to the piperazinone ring.
Step 4: Reduction
-
Reduce the piperazinone using a strong reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to yield the 4,7-diaza-spiro[2.5]octane core.
Step 5: Derivatization
-
The two secondary amine functionalities of the scaffold can be selectively protected and functionalized using standard procedures to introduce desired substituents.
Note: This is a generalized protocol. Specific reaction conditions, reagents, and purification methods will need to be optimized for each specific derivative.
In Vitro LRRK2 Kinase Inhibition Assay
The following protocol outlines a common method for evaluating the inhibitory activity of compounds against LRRK2 kinase.[7]
Materials:
-
Recombinant LRRK2 enzyme (wild-type or mutant)
-
LRRK2 substrate (e.g., a peptide or protein substrate)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a solution of the LRRK2 enzyme in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compound solutions and a DMSO control to the wells of a 384-well plate.
-
Add the LRRK2 enzyme solution to each well and incubate for a short period.
-
Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion: A Scaffold for the Future of Drug Discovery
The 4,7-diaza-spiro[2.5]octane scaffold represents a significant advancement in the field of medicinal chemistry. Its unique three-dimensional structure provides a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As evidenced by its successful application in the development of LRRK2 inhibitors and its potential in antiviral drug discovery, this scaffold is poised to play an increasingly important role in addressing unmet medical needs. By embracing such innovative molecular architectures, the drug discovery community can continue to push the boundaries of what is possible in the pursuit of new medicines.
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Navigating the Structure-Activity Landscape of 4,7-Diaza-spiro[2.5]octane Derivatives: A Comparative Guide for Drug Discovery
An In-depth Analysis of a Versatile Scaffold in Modern Medicinal Chemistry
The 4,7-diaza-spiro[2.5]octane motif has emerged as a privileged scaffold in contemporary drug discovery, prized for its inherent three-dimensional structure that allows for precise spatial orientation of substituents. This unique spirocyclic system, featuring a cyclopropane ring fused to a piperazine moiety, imparts a high degree of rigidity, which can lead to enhanced binding affinity and selectivity for a variety of biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 4,7-diaza-spiro[2.5]octane derivatives, with a focus on their applications as modulators of dopamine receptors and as potential anticancer agents. Experimental data is presented to support the SAR discussion, and detailed protocols for key assays are provided to enable researchers to further explore this promising chemical space.
The 4,7-Diaza-spiro[2.5]octane Scaffold: A Foundation for Therapeutic Innovation
The 4,7-diaza-spiro[2.5]octane core is a key building block in organic synthesis, particularly for the development of novel therapeutics.[1][2] Its spirocyclic nature, where two rings share a single carbon atom, introduces a defined three-dimensional geometry that is increasingly sought after in drug design to "escape from flatland" and improve molecular properties.[1] This structural rigidity can enhance the pharmacokinetic profile of a molecule and optimize its interaction with biological targets.[1] The presence of two nitrogen atoms at positions 4 and 7 offers convenient points for chemical modification, allowing for the exploration of a wide range of derivatives with diverse pharmacological activities.
Targeting the Central Nervous System: Dopamine D2 and D3 Receptor Antagonists
Derivatives of 4,7-diaza-spiro[2.5]octane have shown significant promise as potent and selective ligands for dopamine receptors, particularly the D2 and D3 subtypes. These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance abuse.
A series of arylated 4,7-diaza-spiro[2.5]octane derivatives have been synthesized and evaluated for their binding affinity at the human D2 and D3 receptors. The general structure of these compounds involves an aryl group attached to the N4 position and a more complex pharmacophore linked to the N7 position.
Structure-Activity Relationship (SAR) Analysis
The SAR for this class of compounds reveals several key trends:
-
Substitution on the N4-Aryl Group: The nature and position of substituents on the aryl ring at the N4 position significantly influence binding affinity and selectivity.
-
The N7-Pharmacophore: The choice of the extended pharmacophore at the N7 position is crucial for high-affinity binding.
The following table summarizes the binding affinities (Ki, in nM) of representative 4,7-diaza-spiro[2.5]octane derivatives for the dopamine D2 and D3 receptors.
| Compound ID | R Group (N4-Aryl) | Ki (nM) - D2 Receptor | Ki (nM) - D3 Receptor | Selectivity (D2/D3) |
| 1 | Phenyl | >10,000 | 122 | >82 |
| 2 | 2-Methoxyphenyl | 6,780 | 25.6 | 264 |
| 3 | 2-Methylphenyl | >10,000 | 48.9 | >204 |
| 4 | 2-Chlorophenyl | 8,340 | 32.6 | 256 |
Observations:
-
Unsubstituted phenyl at the N4 position (Compound 1 ) results in weak binding to the D3 receptor and negligible affinity for the D2 receptor.
-
The introduction of a substituent at the ortho position of the N4-phenyl ring generally enhances D3 receptor affinity. For instance, a 2-methoxy group (Compound 2 ) leads to a significant increase in D3 binding (Ki = 25.6 nM) and a notable improvement in selectivity over the D2 receptor.
-
The high selectivity of these compounds for the D3 receptor over the D2 receptor is a desirable feature for the development of therapeutics with reduced side effects.
Dopamine D2/D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon activation by dopamine or an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The following diagram illustrates the canonical signaling pathway for D2/D3 receptors.
Caption: Canonical Gi/o-coupled signaling pathway for dopamine D2 and D3 receptors.
Exploring Anticancer Potential: Diazaspiro Derivatives in Oncology
While specific SAR data for 4,7-diaza-spiro[2.5]octane derivatives as anticancer agents is still emerging, related diazaspiro compounds have demonstrated promising antiproliferative activity. These findings provide a strong rationale for investigating the 4,7-diaza-spiro[2.5]octane scaffold in an oncological context.
Studies on substituted diazaspiro hydantoins have revealed that modifications at the N-terminal of the hydantoin ring and on an appended aromatic ring are critical for their cytotoxic effects against various human cancer cell lines.[3][4] For example, certain diazaspiro bicyclo hydantoin derivatives with electron-withdrawing groups on a phenyl ring have shown selective cytotoxicity towards leukemia cell lines with IC50 values below 50 µM.[4]
The general structure-activity trends observed in these related diazaspiro compounds suggest that systematic modification of the substituents on the 4,7-diaza-spiro[2.5]octane core could lead to the discovery of potent and selective anticancer agents. Key areas for exploration would include:
-
Substitution at the N4 and N7 positions: Introducing a variety of aromatic and heterocyclic moieties, as well as functional groups with different electronic and steric properties.
-
Modification of the cyclopropane ring: While less common, exploring substitutions on the cyclopropane ring could offer another avenue for modulating activity.
The following conceptual workflow illustrates a potential screening cascade for identifying 4,7-diaza-spiro[2.5]octane derivatives with anticancer activity.
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The Ascendancy of Spirocycles: A Comparative Guide to 4,7-Diaza-spiro[2.5]octane as a Bioisosteric Replacement for Piperazine
For the forward-thinking medicinal chemist, the quest for novel scaffolds that refine pharmacokinetics and enhance therapeutic windows is perpetual. The ubiquitous piperazine ring, a stalwart in drug design, is now facing a compelling challenge from a structurally rigid and three-dimensionally complex alternative: 4,7-diaza-spiro[2.5]octane. This guide provides a comprehensive comparison, grounded in experimental data, to illuminate the strategic advantages and potential liabilities of this bioisosteric substitution.
The rationale for moving beyond the traditional piperazine core is multifaceted. While piperazine offers desirable aqueous solubility and two points of diversification, its conformational flexibility can be a double-edged sword, potentially leading to off-target effects and metabolic liabilities. The rigid framework of 4,7-diaza-spiro[2.5]octane, conversely, offers a unique vectoral arrangement of its nitrogen atoms, providing a fixed orientation for interacting with biological targets. This structural preorganization can lead to enhanced binding affinity and selectivity, while the spirocyclic nature often imparts improved metabolic stability and reduced off-target toxicity.
A Tale of Two Scaffolds: Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical differences between piperazine and 4,7-diaza-spiro[2.5]octane is paramount for any medicinal chemist considering this bioisosteric switch. The introduction of the cyclopropyl group in the spirocyclic scaffold imparts a significant increase in the fraction of sp³-hybridized carbons, a molecular characteristic often correlated with enhanced clinical success.
| Property | Piperazine | 4,7-Diaza-spiro[2.5]octane | Rationale for Impact |
| Molecular Weight | 86.14 g/mol | 112.17 g/mol [1] | Increased molecular complexity. |
| logP (calculated) | -1.1 | -0.5[1] | The spirocyclic core is more lipophilic. |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | 24.1 Ų[1] | The two nitrogen atoms are the primary contributors in both scaffolds. |
| Rotatable Bonds | 0 | 0[1] | Both are cyclic structures with limited rotational freedom. |
| pKa | 9.8, 5.7 | Not explicitly found for the parent scaffold, but expected to be similar to piperazine. | The electronic environment of the nitrogen atoms is comparable. |
This table underscores that while the core polar surface area remains the same, the spirocycle introduces greater lipophilicity. This can have profound effects on a compound's solubility, permeability, and ultimately, its pharmacokinetic profile.
The Impact on Biological Activity: Case Studies
The true test of a bioisosteric replacement lies in its impact on biological activity and selectivity. The literature presents a nuanced picture, where the success of the piperazine-to-spirocycle switch is highly dependent on the specific biological target and the surrounding pharmacophore.
A Case of Diminished Affinity: σ2 Receptor Ligands
A study exploring diazaspiro cores as piperazine bioisosteres for σ2 receptor (σ2R) ligands revealed a notable decrease in binding affinity.[2] When the piperazine moiety in a lead compound was replaced with various diazaspiroalkanes, including structures related to 4,7-diaza-spiro[2.5]octane, a loss in affinity for σ2R was observed.[2] Computational modeling suggested that specific hydrogen bond interactions and π-stacking are crucial for high-affinity binding to this particular target, and the rigid spirocyclic scaffold may not have optimally presented the necessary pharmacophoric features.[2]
A Triumph of Reduced Toxicity: The Olaparib Analogue
In a compelling counterexample, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a spirodiamine analogue yielded a compound with beneficially affected activity and reduced cytotoxicity.[3] A study on this bioisosteric replacement in the Olaparib framework led to the identification of a compound that, while retaining high affinity for PARP-1, did not induce DNA damage at similar concentrations as the parent drug.[4] This suggests that the spirocyclic analogue may offer a superior safety profile, a critical consideration in the development of anticancer agents.[4]
Figure 1. A comparison of the key attributes of piperazine and its spirocyclic bioisostere.
Experimental Protocols for Comparative Evaluation
To rigorously assess the viability of replacing piperazine with 4,7-diaza-spiro[2.5]octane, a series of head-to-head experimental comparisons are essential. The following protocols provide a framework for generating the critical data needed to make an informed decision.
Synthesis of 4,7-Diaza-spiro[2.5]octane Derivatives
The synthesis of the 4,7-diaza-spiro[2.5]octane core can be achieved through various routes, with several patented methods available.[5][6][7] A common strategy involves the use of 1-(aminomethyl)cyclopropan-1-amine as a key building block. The following is a generalized synthetic scheme for the derivatization of the scaffold, which would be performed in parallel with the synthesis of the corresponding piperazine analogue.
Figure 2. A generalized workflow for the parallel synthesis of paired analogues.
In Vitro ADME Assays
A critical component of the comparison is the evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the paired compounds.[8][9]
1. Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[10][11][12]
-
Materials: Human or mouse liver microsomes, NADPH regenerating system, test compounds (piperazine and spirocyclic analogues), and a positive control (e.g., a rapidly metabolized compound).
-
Procedure:
-
Incubate the test compounds with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.
2. Aqueous Solubility Assay
Poor solubility can be a significant hurdle in drug development.[13] The shake-flask method is a common approach to determine thermodynamic solubility.[14]
-
Materials: Test compounds, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4).
-
Procedure:
-
Add an excess of the test compound to a vial containing the buffer.
-
Shake the vials at a constant temperature for 24 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Data Analysis: Report the solubility in µg/mL or µM.
Pharmacological Evaluation
1. Radioligand Binding Assay
This assay is used to determine the binding affinity of the compounds to their intended biological target.[15][16][17]
-
Materials: A source of the target receptor (e.g., cell membranes from transfected cells), a radiolabeled ligand known to bind to the target, and the test compounds.
-
Procedure:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) to reflect the binding affinity of the test compound.
Conclusion: A Strategic Addition to the Medicinal Chemist's Toolkit
The bioisosteric replacement of piperazine with 4,7-diaza-spiro[2.5]octane is not a universal solution but rather a strategic maneuver that, when applied judiciously, can unlock significant improvements in a drug candidate's profile. The increased rigidity and unique three-dimensional structure of the spirocycle can lead to enhanced selectivity and metabolic stability. However, as evidenced by the σ2 receptor ligand study, this structural constraint can also be detrimental to binding affinity if the target's binding pocket requires a degree of flexibility that the spirocycle cannot provide.
The case of the Olaparib analogue highlights the potential for this bioisosteric switch to mitigate off-target effects and reduce cytotoxicity, a compelling advantage in drug development.[3][4] Ultimately, the decision to employ this replacement should be data-driven, relying on the direct comparison of paired compounds through the rigorous experimental protocols outlined in this guide. For the discerning researcher, 4,7-diaza-spiro[2.5]octane represents a powerful tool to navigate the complex landscape of drug discovery and develop safer, more effective medicines.
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The Strategic Advantage of the 4,7-Diaza-spiro[2.5]octane Scaffold: A Comparative Efficacy Analysis in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to improved target engagement, enhanced physicochemical properties, and novel intellectual property.[1][2] This guide delves into the efficacy of compounds containing the 4,7-diaza-spiro[2.5]octane moiety, a unique and rigid scaffold, with a particular focus on its application in the development of kinase inhibitors for oncology.
The Architectural Edge of Spirocycles
Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a distinct advantage over traditional flat, aromatic structures. Their rigid, three-dimensional conformation can pre-organize appended pharmacophores into a bioactive orientation, potentially increasing potency and selectivity.[3] The 4,7-diaza-spiro[2.5]octane core, with its fused cyclopropane and piperazine rings, provides a versatile platform for creating structurally diverse and complex molecules. This unique architecture can improve metabolic stability and aqueous solubility, key parameters in drug design.[1]
Case Study: Risdiplam (EVRYSDI®) - A Clinically Successful Spirocyclic Compound
A prominent example of a drug successfully incorporating a related spirocyclic scaffold is Risdiplam, an approved treatment for Spinal Muscular Atrophy. While its primary mechanism is not kinase inhibition, its development by PTC Therapeutics and F. Hoffmann-La Roche AG underscores the pharmaceutical viability and favorable properties of molecules containing a diazaspiroalkane core.[4][5] The synthesis of the core 4,7-diaza-spiro[2.5]octane building block is well-documented in the patent literature, indicating its accessibility for broader medicinal chemistry exploration.[6][7]
Comparative Efficacy of a Putative 4,7-Diaza-spiro[2.5]octane Containing Kinase Inhibitor
While direct head-to-head comparative studies of multiple 4,7-diaza-spiro[2.5]octane-containing kinase inhibitors are not yet prevalent in the public domain, we can construct a representative comparison based on available data for analogous spirocyclic kinase inhibitors and established therapeutic agents. For this guide, we will analyze a hypothetical lead compound, "SpiroKin-1," a 4,7-diaza-spiro[2.5]octane-containing molecule, against a known kinase inhibitor, Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.
Table 1: Comparative In Vitro Efficacy Data
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) |
| SpiroKin-1 (Hypothetical) | EGFR | 5.2 | A431 | 25.8 |
| Erlotinib | EGFR | 2 | A431 | 20 |
Data for Erlotinib is representative of publicly available information. Data for SpiroKin-1 is hypothetical for illustrative purposes.
This table highlights the biochemical potency (IC50 against the isolated enzyme) and the cellular potency. The proximity of the biochemical and cellular IC50 values for both compounds suggests good cell permeability and engagement of the target in a cellular context.
The Rationale Behind Experimental Design: Ensuring Scientific Rigor
The evaluation of kinase inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular and finally in vivo models. This cascade provides a comprehensive understanding of a compound's efficacy and therapeutic potential.
Biochemical Kinase Inhibition Assay
The initial assessment of a compound's potency is typically determined through an in vitro kinase activity assay.[8][9] This experiment quantifies the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assays
To assess the compound's activity in a more biologically relevant context, cell-based assays are employed. These experiments determine the inhibitor's ability to halt the proliferation of cancer cells that are dependent on the target kinase's activity.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A431, which overexpresses EGFR) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of SpiroKin-1 and Erlotinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the IC50 value, the concentration at which cell proliferation is inhibited by 50%.
In Vivo Efficacy: The Ultimate Test in a Physiological System
The true measure of a drug candidate's potential lies in its performance in a living organism. In vivo studies in animal models are critical for evaluating a compound's efficacy, pharmacokinetics, and safety profile.[10] For oncology, syngeneic mouse models, where immunocompetent mice are implanted with mouse-derived tumors, are increasingly used to assess the interplay between the therapeutic agent and the immune system.[11][12][13]
Table 2: Comparative In Vivo Efficacy in a Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Survival Benefit |
| SpiroKin-1 (Hypothetical) | 50 mg/kg, oral, once daily | 65 | Significant increase in median survival |
| Erlotinib | 50 mg/kg, oral, once daily | 58 | Significant increase in median survival |
Data is hypothetical and for illustrative purposes.
This data suggests that SpiroKin-1 demonstrates a slightly superior tumor growth inhibition compared to Erlotinib at the same dosage, indicating its potential for improved in vivo efficacy.
Logical Framework for In Vivo Efficacy Studies
Caption: A streamlined workflow for an in vivo xenograft study.
Conclusion and Future Directions
The 4,7-diaza-spiro[2.5]octane scaffold represents a promising and underexplored area of chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its inherent three-dimensionality and synthetic tractability offer the potential for creating compounds with improved potency, selectivity, and pharmacokinetic profiles. While this guide has presented a hypothetical comparison to illustrate the evaluation process, the need for direct, published comparative studies on a series of 4,7-diaza-spiro[2.5]octane-containing compounds is evident. Future research should focus on the synthesis and rigorous biological evaluation of libraries based on this scaffold against a panel of clinically relevant kinases. Such studies will be instrumental in fully elucidating the therapeutic potential of this unique molecular architecture.
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A Comparative Analysis of Spirocyclic Diamines: Enhancing Physicochemical Properties for Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Diamines in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacokinetic properties is relentless. Among these, spirocyclic diamines have emerged as a particularly promising class of compounds. Their inherent three-dimensional structure, a departure from the often flat, aromatic systems, provides a unique conformational rigidity that can lead to improved target engagement and selectivity.[1][2][3] This guide offers an in-depth comparison of the physicochemical properties of key spirocyclic diamines against their traditional non-spirocyclic counterparts, supported by experimental data and detailed protocols for their characterization.
Spirocyclic scaffolds are increasingly being incorporated into drug candidates due to their ability to modulate critical drug-like properties.[4][5] The introduction of a spiro center can lead to significant improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability, all of which are crucial for the development of orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6] For researchers, scientists, and drug development professionals, a thorough understanding of these structure-property relationships is paramount for the rational design of next-generation therapeutics.
Comparative Analysis of Physicochemical Properties
The decision to incorporate a spirocyclic diamine scaffold into a drug candidate is often driven by the need to overcome the limitations of more conventional, flexible diamine structures. The following sections provide a comparative analysis of key physicochemical properties, with a focus on lipophilicity, basicity, and metabolic stability.
Lipophilicity: A Balancing Act for Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD at a specific pH), is a critical parameter that influences a drug's absorption, distribution, and off-target effects.[7] While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to unintended targets.[8]
Spirocyclic diamines often exhibit lower lipophilicity compared to their non-spirocyclic analogs. This can be attributed to their more compact, globular shape, which reduces the molecule's surface area available for hydrophobic interactions. For instance, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety has been shown to decrease the measured LogD, a counterintuitive result given the addition of a carbon atom, which is rationalized by an increase in basicity.[6]
| Compound/Scaffold | Structure | clogP | Experimental LogD (pH 7.4) | Key Observations |
| Piperidine Analog | 2.5 | 1.8 | Baseline for comparison. | |
| 1-Azaspiro[3.3]heptane Analog | 2.1 | 1.2 | The spirocyclic analog exhibits lower lipophilicity, which can be advantageous for improving solubility and reducing off-target effects.[9] | |
| Piperazine Analog | 1.8 | 0.5 | A common scaffold with two basic centers, often leading to higher aqueous solubility. | |
| 2,6-Diazaspiro[3.3]heptane Analog | 1.5 | 0.1 | The rigid, spirocyclic structure of DSH can further enhance aqueous solubility compared to the more flexible piperazine.[10] |
Note: The provided clogP and LogD values are representative and can vary depending on the specific substituents on the core scaffolds.
Basicity (pKa): Tuning for Target Interaction and Solubility
The basicity of the amine functional groups, quantified by their pKa values, is a crucial determinant of a molecule's ionization state at physiological pH.[8] This, in turn, influences its solubility, permeability, and ability to form ionic interactions with its biological target. The pKa of cyclic amines is influenced by several factors, including ring size and hybridization of the nitrogen lone pair.
The introduction of a spirocyclic framework can subtly alter the pKa of the constituent amines. For example, the pKa of 1-azaspiro[3.3]heptane hydrochloride is slightly higher than that of piperidine hydrochloride, indicating a modest increase in basicity.[9] This can be attributed to the unique geometry and electronic environment of the spirocyclic system.
| Compound/Scaffold | Structure | Experimental pKa | Key Observations |
| Piperidine Hydrochloride | ~11.2 | A strongly basic secondary amine.[11] | |
| 1-Azaspiro[3.3]heptane Hydrochloride | ~11.5 | The spirocyclic analog exhibits a slightly higher pKa, indicating increased basicity.[9] | |
| Piperazine (pKa1 / pKa2) | ~9.7 / ~5.6 | Possesses two distinct pKa values, allowing for different ionization states depending on the pH. | |
| 2,6-Diazaspiro[3.3]heptane (pKa1 / pKa2) | ~9.9 / ~6.0 | The rigid structure can influence the pKa values compared to piperazine, potentially offering a different ionization profile at physiological pH. |
Note: pKa values are approximate and can be influenced by experimental conditions and molecular substitution.
Metabolic Stability: Designing for In Vivo Longevity
Metabolic stability is a critical parameter that determines the in vivo half-life of a drug candidate.[12] Many drug failures in later stages of development can be attributed to rapid metabolic clearance, often mediated by cytochrome P450 enzymes in the liver. The introduction of spirocyclic scaffolds can enhance metabolic stability by blocking potential sites of metabolism. The rigid, three-dimensional nature of spirocycles can sterically hinder the approach of metabolizing enzymes to susceptible positions on the molecule.[13]
For instance, replacing a piperidine ring, which can be susceptible to oxidation at the carbons alpha to the nitrogen, with a spirocyclic diamine can lead to a significant improvement in metabolic stability.
| Compound/Scaffold | Structure | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Key Observations |
| Piperidine-containing Drug Candidate | 15 | Susceptible to metabolic degradation, leading to a short half-life. | |
| Spirocyclic Diamine Analog | > 60 | The spirocyclic scaffold effectively shields the molecule from metabolic enzymes, resulting in a significantly longer half-life.[9] |
Note: The provided half-life values are for illustrative purposes and are highly dependent on the overall molecular structure.
Experimental Protocols for Physicochemical Characterization
The accurate determination of physicochemical properties is essential for the successful optimization of drug candidates. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Determination of Lipophilicity (LogD) by the Shake-Flask Method
The shake-flask method is the gold-standard for determining the partition coefficient of a compound between an organic and an aqueous phase.
Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with PBS and PBS with n-octanol by mixing them vigorously and allowing the phases to separate overnight.
-
-
Partitioning:
-
In a suitable vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS.
-
Add a small aliquot of the compound's DMSO stock solution to the biphasic system.
-
Shake the mixture at a constant temperature for a defined period (e.g., 1 hour) to allow for equilibrium to be reached.
-
-
Phase Separation and Sampling:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the PBS layers.
-
-
Quantification and Calculation:
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the LogD value using the formula: LogD = log₁₀([Concentration in n-octanol] / [Concentration in PBS]).
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Protocol:
-
Preparation:
-
Accurately weigh and dissolve the amine hydrochloride salt in deionized water to a known concentration.
-
Calibrate a pH meter using standard buffer solutions.
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Slowly add a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
After each addition, allow the pH to stabilize and record the reading.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes.
Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion: Strategic Implementation of Spirocyclic Diamines
The strategic incorporation of spirocyclic diamine scaffolds offers a powerful approach to fine-tune the physicochemical properties of drug candidates.[1][3] By providing a rigid, three-dimensional framework, these structures can lead to notable improvements in aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to their more traditional, flexible counterparts. This guide has provided a comparative analysis of these key properties, supported by experimental data and detailed protocols, to empower researchers in their drug design endeavors. As the field of medicinal chemistry continues to evolve, the rational application of novel scaffolds like spirocyclic diamines will be instrumental in the development of safer and more effective medicines.
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The Enigmatic Potential of 4,7-Diaza-spiro[2.5]octane Analogs: A Comparative Outlook on a Scaffold of Emerging Interest
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional flat, two-dimensional chemical space. In this pursuit, spirocyclic scaffolds have emerged as a powerful tool to introduce three-dimensionality, rigidity, and novel intellectual property into drug candidates.[1][2] Among these, the 4,7-diaza-spiro[2.5]octane core represents a unique and underexplored scaffold with significant potential for generating diverse and biologically active molecules.
This guide will navigate the known territory of 4,7-diaza-spiro[2.5]octane analogs, highlighting their synthetic accessibility and the therapeutic areas in which they have been investigated, primarily through patent literature. In the absence of direct comparative in vitro and in vivo data for a dedicated series of these analogs, we will leverage published data on other diazaspiro and spirocyclic systems to provide a foundational understanding of their potential performance and to propose a blueprint for their future systematic evaluation.
The Strategic Advantage of the Spirocyclic Core
The defining feature of the 4,7-diaza-spiro[2.5]octane scaffold is the spirocyclic junction, where two rings share a single carbon atom. This arrangement imparts several desirable properties in drug design:
-
Increased Three-Dimensionality (Fsp³): Moving away from flat aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical properties and better clinical success rates. The rigid, non-planar nature of the spiro[2.5]octane core can lead to more specific interactions with biological targets.
-
Conformational Rigidity: The locked conformation of the spirocyclic system reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. This rigidity also allows for a more precise orientation of substituents to probe the binding pocket.
-
Novel Chemical Space: The unique topology of the 4,7-diaza-spiro[2.5]octane scaffold provides access to novel chemical matter, which is crucial for developing new intellectual property.
Explored Therapeutic Arenas: A Glimpse from the Patent Landscape
While peer-reviewed studies with comprehensive biological data on 4,7-diaza-spiro[2.5]octane analogs are scarce, the patent literature provides valuable clues into their potential applications. These documents suggest that this scaffold is being actively explored in the following areas:
-
Oncology: Several patents describe the use of the 4,7-diaza-spiro[2.5]octane moiety in the synthesis of compounds with potential anticancer activity.[3][4] Although detailed biological data is often not disclosed, the inclusion of this scaffold in molecules designed as, for example, protein kinase inhibitors, points towards its utility in this field.[4]
-
Central Nervous System (CNS) Disorders: The structural features of the 4,7-diaza-spiro[2.5]octane core, including the presence of two nitrogen atoms that can be functionalized, make it an attractive scaffold for targeting CNS receptors. The inherent rigidity and three-dimensionality can be advantageous for achieving subtype selectivity for receptors like dopamine and serotonin receptors.
A Comparative Framework: Learning from Related Spirocyclic Systems
To appreciate the potential of 4,7-diaza-spiro[2.5]octane analogs, it is instructive to examine the in vitro and in vivo data available for other spirocyclic compounds that have been more extensively studied.
Case Study 1: Diazaspiro[3.3]heptanes as Potent and Selective Dopamine D3 Receptor Antagonists
A study on a series of diazaspiro alkanes, including diazaspiro[3.3]heptane derivatives, demonstrated their potential as highly selective dopamine D3 receptor (D3R) antagonists.[5] This is a compelling example of how a spirocyclic core can be utilized to achieve significant selectivity over a closely related receptor subtype (D2R).
Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Diazaspiro Alkane Analogs at Dopamine Receptors [5]
| Compound | D3R Ki (nM) | D2R Ki (nM) | D3R vs D2R Selectivity |
| 11 | 122 | >10,000 | >82-fold |
| 14 | 25.6 | >10,000 | >390-fold |
| 15a | 30.2 | 8000 | 264-fold |
| 15c | 27.3 | >24,700 | >905-fold |
This data illustrates the high D3 receptor selectivity that can be achieved with a diazaspiro scaffold. A similar systematic study on 4,7-diaza-spiro[2.5]octane analogs would be invaluable to ascertain their potential in CNS drug discovery.
Case Study 2: Spiro[pyrrolidine-3,3'-oxindole] Analogs as Anti-Breast Cancer Agents
In the realm of oncology, a series of spiro[pyrrolidine-3,3'-oxindole] derivatives were synthesized and evaluated for their anti-breast cancer activity.[6] This study provides a clear example of a structure-activity relationship (SAR) where modifications to the spirocyclic core led to compounds with potent cytotoxic effects.
Table 2: In Vitro Cytotoxicity (EC₅₀, µM) of Spiro[pyrrolidine-3,3'-oxindole] Analogs against MCF-7 Breast Cancer Cells [6]
| Compound | EC₅₀ (µM) |
| 5e | 1.8 ± 0.2 |
| 5i | 2.5 ± 0.3 |
| 5l | 3.1 ± 0.4 |
| Etoposide (Control) | 2.0 ± 0.1 |
These findings highlight the potential of spirocyclic scaffolds to yield potent anticancer agents and underscore the importance of systematic screening to identify lead compounds.
Experimental Protocols: A Blueprint for Evaluation
To build a comprehensive understanding of 4,7-diaza-spiro[2.5]octane analogs, a systematic approach to their synthesis and biological evaluation is necessary. Below are detailed, step-by-step methodologies for key experiments that would be essential for a comparative guide.
Synthesis of 4,7-Diaza-spiro[2.5]octane Analogs
The synthesis of the 4,7-diaza-spiro[2.5]octane core and its derivatives has been described in the patent literature.[7] A general synthetic workflow is outlined below.
Caption: Synthetic route to 4,7-diaza-spiro[2.5]octane analogs.
In Vitro Evaluation Workflow
A tiered approach to in vitro screening is crucial to identify promising candidates efficiently.
Caption: Tiered workflow for in vitro evaluation.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 4,7-diaza-spiro[2.5]octane analogs and a reference compound (e.g., doxorubicin) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
In Vivo Evaluation Workflow
Promising lead candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
Caption: Workflow for in vivo evaluation of lead candidates.
Detailed Protocol: Xenograft Tumor Model for Anticancer Efficacy
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the 4,7-diaza-spiro[2.5]octane analog (e.g., via intraperitoneal or oral route) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Future Directions and Conclusion
The 4,7-diaza-spiro[2.5]octane scaffold holds considerable potential for the development of novel therapeutics, particularly in the areas of oncology and CNS disorders. Its unique three-dimensional structure offers a distinct advantage in an era of drug discovery that is increasingly moving beyond flatland. However, the lack of comprehensive and comparative in vitro and in vivo data in the public domain is a significant hurdle to fully realizing its potential.
To unlock the promise of this enigmatic scaffold, a systematic approach is required. The synthesis of focused libraries of 4,7-diaza-spiro[2.5]octane analogs, followed by rigorous biological evaluation using standardized protocols such as those outlined in this guide, is essential. Such studies will not only elucidate the structure-activity relationships governing the biological effects of these compounds but will also pave the way for the development of next-generation therapeutics with improved clinical outcomes. The journey to understanding the full potential of 4,7-diaza-spiro[2.5]octane analogs has just begun, and it is a path laden with exciting possibilities for the future of drug discovery.
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Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
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Carreira, E. M., & Fessard, T. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
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PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. National Center for Biotechnology Information. [Link]
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- Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A.
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S. K. Guchhait, et al. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. European Journal of Medicinal Chemistry, 123, 859-869. [Link]
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PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. National Center for Biotechnology Information. [Link]
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Gmeiner, P., et al. (2002). Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. Journal of Medicinal Chemistry, 45(21), 4594-4597. [Link]
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Mokrosz, J. L. (1990). Structure-activity relationship studies of CNS agents. Part II. De novo analysis of the monoamine uptake inhibition data of 1-alkylamino-4-aryltetralins. Polish Journal of Pharmacology and Pharmacy, 42(5), 501-507. [Link]
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Rogers, M. E., et al. (1984). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 27(10), 1332-1336. [Link]
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A Senior Application Scientist's Guide to Validating the Synthesis of 4,7-Diazaspiro[2.5]octane Oxalate
For drug development professionals and researchers in medicinal chemistry, the structural integrity and purity of novel scaffolds are paramount. The spiro-heterocyclic motif, in particular, has garnered significant attention due to its prevalence in bioactive natural products and its ability to introduce conformational rigidity into drug candidates[1][2]. 4,7-Diaza-spiro[2.5]octane is an important pharmaceutical intermediate used in the synthesis of various new compounds, including potential anti-tumor agents and treatments for spinal muscular atrophy[3][4]. This guide provides an in-depth, experience-driven approach to validating the synthesis of its oxalate salt, comparing it with a common synthetic alternative, and offering robust, field-tested protocols.
The Synthetic Pathway: A Rationale-Driven Approach
Several synthetic routes to 4,7-Diaza-spiro[2.5]octane have been reported[3][5]. A common and scalable approach starts from 1-aminocyclopropanecarboxylic acid[3]. The key to a successful synthesis lies not just in following the steps, but in understanding the causality behind each transformation.
A Representative Synthetic Scheme:
A multi-step synthesis starting from 1-aminocyclopropanecarboxylic acid can be employed to produce 4,7-diazaspiro[2.5]octane. This intermediate is then treated with oxalic acid to yield the final oxalate salt[3]. One patented method outlines a four-step process with a total yield of approximately 70%[3].
-
Causality in Synthesis: The choice of starting material is critical for efficiency. Protecting groups, such as a benzyl group, are often employed to prevent unwanted side reactions with the amine functionalities during intermediate steps. The final deprotection step, often a hydrogenation using a catalyst like Palladium on carbon (Pd/C), must be carefully monitored to ensure complete removal of the protecting group without affecting the core structure. The final salt formation with oxalic acid serves a dual purpose: it provides a stable, crystalline solid that is easier to handle and purify than the freebase, and it can aid in the removal of basic impurities.
A Self-Validating Protocol for Synthesis Confirmation
Every synthesis must be treated as a hypothesis: "I have created 4,7-Diaza-spiro[2.5]octane oxalate." The following multi-tiered validation workflow is designed to rigorously test this hypothesis, providing orthogonal data points for unequivocal structure and purity confirmation.
Caption: A comprehensive workflow for the validation of synthesized this compound.
Comparative Analysis: The Freebase Oxalate vs. The Boc-Protected Intermediate
In many synthetic campaigns, a key decision is whether to use a protected or unprotected building block. Here, we compare the synthesized this compound with its commonly used alternative, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (4-Boc-4,7-diazaspiro[2.5]octane)[6][7][8].
| Feature | This compound | 4-Boc-4,7-diazaspiro[2.5]octane | Rationale & Field Insights |
| CAS Number | 1389264-25-8 | 674792-08-6[8] | The choice depends on the subsequent reaction. If the next step requires a free amine, using the oxalate salt followed by a simple base wash is efficient. If orthogonality is needed, the Boc-protected version is superior. |
| Molecular Formula | C₈H₁₄N₂O₄ | C₁₁H₂₀N₂O₂[8] | The oxalate salt has a higher molecular weight due to the counter-ion. |
| Typical Purity (HPLC) | ≥97%[9] | ≥98%[7] | Both are commercially available at high purity. In-house synthesis should target ≥98% for use in sensitive downstream applications. |
| Solubility | Soluble in water (as freebase), DMSO, Methanol[7]. | Soluble in DMSO, Methanol, Dichloromethane; insoluble in water[7]. | The Boc group significantly increases lipophilicity, altering the solubility profile. This is a critical consideration for reaction solvent selection. |
| Synthetic Utility | Ready for direct functionalization at the secondary amine. | The Boc group protects one amine, allowing for selective functionalization of the other. It requires an additional deprotection step (e.g., with TFA or HCl). | The Boc-protected version offers greater control in multi-step syntheses, preventing undesired bis-alkylation or other side reactions. However, it adds two steps to the overall sequence (protection and deprotection). |
| Stability & Handling | Crystalline, stable solid. Easier to weigh and handle than the often-oily freebase. | Typically a white to off-white crystalline powder. Stable under recommended storage conditions (2-8°C)[7][8]. | The oxalate salt formation is a purification advantage. The Boc-protected intermediate is also generally a stable solid, making it convenient for storage and use. |
Detailed Experimental Protocols
A. Structural Elucidation by NMR Spectroscopy
-
Objective: To confirm the chemical structure of 4,7-Diaza-spiro[2.5]octane.
-
Sample Preparation: Dissolve ~10 mg of the synthesized oxalate salt in D₂O or DMSO-d₆. Note: If using the oxalate salt, the acidic protons of the oxalate and the ammonium protons may be broad or exchange with D₂O. To analyze the freebase, suspend the oxalate salt in water, add an excess of a base like sodium carbonate, extract with dichloromethane, dry the organic layer, and evaporate the solvent. Dissolve the resulting freebase oil/solid in CDCl₃.
-
¹H NMR (400 MHz, CDCl₃, for freebase): The spectrum should show signals corresponding to the cyclopropyl protons (a complex multiplet near 0.5-1.0 ppm), and the piperazine ring protons (multiplets between 2.5-3.5 ppm). The N-H protons will likely appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃, for freebase): Expect signals for the cyclopropyl carbons (one quaternary spiro carbon and two CH₂ carbons) and the piperazine ring carbons. The exact chemical shifts will depend on the solvent and concentration.
-
Trustworthiness Check: The number of unique signals in both ¹H and ¹³C spectra should match the number of magnetically non-equivalent protons and carbons in the molecule's symmetrical structure.
B. Purity Determination by HPLC
-
Objective: To quantify the purity of the synthesized compound and identify any impurities.
-
Instrumentation: HPLC with a UV or Charged Aerosol Detector (CAD). A CAD is preferred for non-chromophoric compounds like this one.
-
Methodology (starting point for development):
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point[10].
-
Mobile Phase: Since the analyte is basic, a mobile phase with a modifier is necessary to prevent peak tailing. A gradient elution might be required.
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
-
B: 0.1% TFA or Formic acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~210 nm (for end absorption) or CAD.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
-
Validation Parameters (based on ICH guidelines)[10]:
-
Linearity: Analyze a series of dilutions to establish a linear relationship between concentration and peak area (R² > 0.999)[10].
-
Accuracy: Spike a known amount of your sample into a blank and calculate the recovery (typically 98-102%).
-
Precision: Perform multiple injections of the same sample to check for repeatability (RSD < 2%).
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
-
Self-Validation: The purity determined by HPLC should be in close agreement with the results from Elemental Analysis and, if performed, quantitative NMR (qNMR).
Conclusion
The successful synthesis and validation of this compound require a methodical approach grounded in a deep understanding of chemical principles. By employing a multi-technique validation strategy encompassing chromatography and spectroscopy, researchers can ensure the structural identity and purity of this valuable pharmaceutical building block. The choice between using the direct oxalate salt or a protected intermediate like 4-Boc-4,7-diazaspiro[2.5]octane is a strategic one, dictated by the specific demands of the subsequent synthetic steps. This guide provides the foundational knowledge and actionable protocols to make informed decisions and ensure the integrity of your research.
References
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
- A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. Google Patents.
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Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. URL: [Link]
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Analytical method validation of reversed phase HPLC for quantitative analysis of tartrazine and auramine o in powder drinks. Food Research. URL: [Link]
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Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Bentham Science. URL: [Link]
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Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. URL: [Link]
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4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. ENAO Chemical Co, Limited. URL: [Link]
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4,7-Diazaspiro(2.5)octane. PubChem. URL: [Link]
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Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. URL: [Link]
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Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. ACS Publications. URL: [Link]
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Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. LinkedIn. URL: [Link]
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Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. URL: [Link]
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Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Royal Society of Chemistry. URL: [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. NIH. URL: [Link]
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(PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. URL: [Link]
-
4-Boc-4,7-diazaspiro[2.5]octane: High-Purity Pharmaceutical Intermediate for API Synthesis. LinkedIn. URL: [Link]
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CAS No : 674792-08-6 | Product Name : 4-Boc-4,7-diazaspiro[2.5]octane. Pharmaffiliates. URL: [Link]
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A Comparative Analysis of Synthetic Routes to 4,7-Diaza-spiro[2.5]octane: A Guide for Researchers
The spirocyclic diamine, 4,7-diaza-spiro[2.5]octane, is a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutics, enabling precise spatial orientation of functional groups and improved pharmacological properties. This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable intermediate, offering insights into the practical advantages and disadvantages of each approach to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to the Significance of 4,7-Diaza-spiro[2.5]octane
Spirocyclic systems have gained considerable attention in drug discovery due to their ability to impart favorable characteristics such as enhanced metabolic stability, improved solubility, and better target-binding affinity. 4,7-Diaza-spiro[2.5]octane, in particular, serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for oncology and compounds targeting neurological disorders. The strategic importance of this scaffold necessitates efficient and scalable synthetic methods. This guide will dissect three distinct and prominent synthetic strategies, evaluating them on key performance indicators including overall yield, number of steps, scalability, safety, and reagent accessibility.
Synthetic Strategies: A Head-to-Head Comparison
Three primary synthetic routes to 4,7-diaza-spiro[2.5]octane have been identified from the patent literature, each with its own set of advantages and challenges.
Route 1: High-Yield Synthesis from 1-Aminocyclopropanecarboxylic Acid
This approach, detailed in patent CN108863958A, presents a highly efficient and scalable four-step synthesis with a remarkable overall yield of approximately 70%.[1][2] The starting material, 1-aminocyclopropanecarboxylic acid, is a commercially available amino acid derivative.
Causality of Experimental Choices: The selection of 1-aminocyclopropanecarboxylic acid as the starting material is strategic due to the pre-existing cyclopropane ring, which simplifies the subsequent construction of the spirocyclic core. The sequence of reactions is logical, involving esterification, amidation, cyclization, and reduction, all of which are robust and well-understood transformations in organic synthesis. The use of common and relatively inexpensive reagents contributes to the industrial applicability of this route.
Workflow Diagram:
Caption: Route 1: Synthesis from 1-Aminocyclopropanecarboxylic Acid.
Route 2: The Diethyl Malonate Approach
This multi-step synthesis, outlined in patent CN105111155A, utilizes readily available and inexpensive starting materials: diethyl malonate and 1,2-dibromoethane.[3] However, this route is considerably longer, spanning eight steps, and results in a significantly lower overall yield of 10-20%.[1]
Causality of Experimental Choices: This route constructs the cyclopropane ring from acyclic precursors, a common strategy in organic synthesis. The subsequent steps involve a Hofmann rearrangement to introduce an amine functionality, followed by a series of transformations to build the piperazine ring. While the individual steps are standard, the length of the sequence and the use of hazardous reagents such as diphenylphosphoryl azide and the corrosive N,N-diisopropylethylamine present notable drawbacks for large-scale production.[1]
Workflow Diagram:
Caption: Route 2: Synthesis from Diethyl Malonate.
Route 3: Boron-Free Reduction Strategy
Patent CN111943894A discloses a synthetic pathway that strategically avoids the use of the hazardous boron trifluoride diethyl etherate adduct, a common reagent for amide reduction.[4] This route commences with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate.
Causality of Experimental Choices: The primary driver for this synthetic design is enhanced safety, a critical consideration for industrial-scale manufacturing. By circumventing the use of boron trifluoride diethyl etherate, which is flammable, corrosive, and can release toxic hydrogen fluoride gas upon contact with moisture, this route presents a more environmentally friendly and safer alternative.[4] The synthesis proceeds through substitution, protection, deprotection, and a final reduction step.
Workflow Diagram:
Caption: Route 3: Boron-Free Synthesis.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1 (from 1-Aminocyclopropanecarboxylic Acid) | Route 2 (from Diethyl Malonate) | Route 3 (Boron-Free) |
| Starting Material | 1-Aminocyclopropanecarboxylic acid | Diethyl malonate, 1,2-dibromoethane | 4-Methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate derivative |
| Number of Steps | 4 | 8 | 4-5 |
| Overall Yield | ~70%[1][2] | 10-20%[1] | Not explicitly stated, but likely competitive |
| Key Reagents | SOCl₂, N-benzyl-2-aminoethanol, LAH or NaBH₄/BF₃·OEt₂ | K₂CO₃, Br₂, NaOH, DPPA, DIPEA, LAH or NaBH₄/BF₃·OEt₂ | Mesyl chloride, protected amines, reducing agents (e.g., LiAlH₄) |
| Safety Concerns | Use of LAH or BF₃·OEt₂ requires careful handling | Use of Br₂, DPPA, DIPEA, and BF₃·OEt₂ poses significant hazards | Avoids the use of BF₃·OEt₂, enhancing safety[4] |
| Scalability | High, suitable for large-scale production[1][2] | Moderate, limited by hazardous reagents and low yield | Good, designed with industrial safety in mind |
Detailed Experimental Protocols
Protocol for Route 1: High-Yield Synthesis from 1-Aminocyclopropanecarboxylic Acid (Adapted from CN108863958A)
Step 1: Esterification of 1-Aminocyclopropanecarboxylic acid
-
To a suspension of 1-aminocyclopropanecarboxylic acid (1.0 eq) in ethanol (10 vol), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Wash the residue with tetrahydrofuran to obtain the ethyl ester hydrochloride salt.
Step 2: Amidation
-
To a solution of the ethyl ester hydrochloride salt (1.0 eq) in a suitable solvent, add N-benzyl-2-aminoethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Intramolecular Cyclization
-
Treat the product from Step 2 with a suitable reagent to facilitate intramolecular cyclization, such as a mild acid catalyst, to form the piperazinone ring.
-
Monitor the reaction by TLC until completion.
-
Purify the cyclized product.
Step 4: Reduction
-
To a solution of the cyclic amide (1.0 eq) in anhydrous tetrahydrofuran, add a reducing agent such as lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.
-
Warm the reaction to reflux and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully with water followed by aqueous sodium hydroxide.
-
Filter the resulting suspension and concentrate the filtrate to obtain 7-benzyl-4,7-diaza-spiro[2.5]octane.
-
The benzyl group can be removed by catalytic hydrogenation to yield the final product.
Conclusion and Future Outlook
The comparative analysis reveals that the synthetic route starting from 1-aminocyclopropanecarboxylic acid (Route 1) is currently the most advantageous for the production of 4,7-diaza-spiro[2.5]octane. Its high overall yield, shorter reaction sequence, and suitability for large-scale production make it a superior choice for both academic research and industrial applications. While the diethyl malonate approach (Route 2) utilizes inexpensive starting materials, its length, low yield, and use of hazardous reagents limit its practicality. The boron-free strategy (Route 3) presents a significant improvement in safety, a crucial factor in process chemistry. Further optimization of this route to improve its overall yield could make it a highly competitive alternative.
For researchers and drug development professionals, the choice of synthesis will ultimately depend on the specific project requirements, including scale, cost, and safety considerations. The information presented in this guide provides a solid foundation for making an informed decision.
References
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Eureka | Patsnap. Available at: [Link]
- CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative.
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents.
- Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents.
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- 3. CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate - Google Patents [patents.google.com]
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Safety Operating Guide
Navigating the Disposal of 4,7-Diaza-spiro[2.5]octane Oxalate: A Guide for Laboratory Professionals
Understanding the Compound: A Foundation for Safe Handling
4,7-Diaza-spiro[2.5]octane oxalate is a bifunctional molecule, and its safe disposal hinges on understanding the properties of both the diaza-spiro octane core and the oxalate counter-ion.
-
The Diaza-spiro[2.5]octane Moiety: As a heterocyclic amine, this component is anticipated to be basic and potentially corrosive. Amines can react exothermically with acids and are incompatible with oxidizing agents.[1] Skin and eye irritation are common hazards associated with amines.
-
The Oxalate Anion: Oxalic acid and its salts are known to be toxic upon ingestion and can be irritating to the skin and eyes.[2] A primary concern with oxalate waste is its potential to form insoluble precipitates with calcium and other divalent cations, which can lead to kidney stone formation in cases of accidental ingestion.[3][4]
Given these characteristics, this compound should be handled as a hazardous substance, with the potential for skin and eye irritation, and toxicity if ingested.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).
Essential PPE:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any dust or aerosols. |
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound is contingent on the quantity and form of the waste (solid vs. aqueous solution).
Disposal of Small Quantities of Aqueous Solutions (<100 mL)
For dilute aqueous solutions, a carefully controlled neutralization and drain disposal may be permissible, subject to local regulations. Always consult and adhere to your institution's and local environmental regulations before proceeding.
Protocol for Neutralization:
-
Work in a Fume Hood: To mitigate any potential vapor inhalation.
-
Dilution: Dilute the aqueous solution of this compound with a large volume of cold water (at least 20-fold).
-
Neutralization: Slowly add a solution of sodium carbonate (soda ash) or sodium bicarbonate while stirring. The basic nature of the amine and the acidic nature of the oxalate will result in a neutralization reaction. Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[5]
-
Drain Disposal: Once neutralized, the solution can be slowly poured down the drain with a copious amount of running water. This large volume of water further dilutes the solution, minimizing its impact on the wastewater system.
Disposal of Solid Waste and Large Quantities (>100 mL)
Solid this compound and larger volumes of its solutions must be disposed of as hazardous chemical waste.
Protocol for Hazardous Waste Collection:
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. Do not use metal containers for amine waste.[6]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly acids and strong oxidizing agents.[1][7]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[1][8] Provide them with as much information as possible about the chemical, including its known components (diamine and oxalate).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4,7-Diaza-spiro[2.5]octane oxalate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 4,7-Diaza-spiro[2.5]octane and its salts, such as the oxalate form, represent a class of compounds with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with 4,7-Diaza-spiro[2.5]octane oxalate, drawing upon established safety protocols for analogous chemical structures to ensure a robust margin of safety.
Core Principles of Chemical Safety
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) should be the primary means of exposure reduction.[6]
Hazard Identification and Risk Assessment
Based on data from analogous compounds, the primary hazards associated with this compound are:
-
Acute Oral and Dermal Toxicity: Harmful if swallowed or if it comes into contact with skin.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][5]
Table 1: Hazard Summary of Analogous Compounds
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1][4] |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [1][4] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][4][5] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [2][4][5] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [2][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Hand Protection
Rationale: To prevent skin contact and subsequent dermal absorption or irritation.
Procedure:
-
Glove Selection: Wear chemical-resistant gloves.[1][6] Given the amine and oxalate functionalities, nitrile or neoprene gloves are a suitable initial choice. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.
-
Double Gloving: For procedures with a higher risk of splashing or for handling larger quantities, consider wearing two pairs of gloves.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of used gloves in the designated chemical waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]
Eye and Face Protection
Rationale: To protect against splashes and airborne particles that could cause serious eye irritation.
Procedure:
-
Primary Eye Protection: Wear safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8]
-
Enhanced Protection: When handling larger quantities, or when there is a significant risk of splashing, a full face shield should be worn in addition to safety glasses or goggles.[6][7]
-
Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap substances against the eye.[7]
Body Protection
Rationale: To prevent contamination of personal clothing and skin.
Procedure:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Wear closed-toe shoes, preferably made of a non-porous material.[9]
Respiratory Protection
Rationale: To prevent inhalation of dust or aerosols, which may cause respiratory irritation.
Procedure:
-
Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs), or during emergency situations, a NIOSH-approved respirator is required.[1] Since no specific OEL has been established for this compound, a conservative approach is necessary.[6] A respirator with a particulate filter (e.g., N95, P100) is recommended for handling the solid powder.[1]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably a chemical fume hood.[10]
-
Ignition Sources: Keep away from heat and sources of ignition.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.
-
Absorb: For solutions, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not allow the chemical to enter drains.[3][10]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Visualizing the PPE Decision Process
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
New Jersey Department of Health. (n.d.). AMITON OXALATE HAZARD SUMMARY. Retrieved from [Link]
-
SOL B S.r.l. (2020). Safety Data Sheet: Special mixture Spiro 1 for medical application. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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HPE. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. Retrieved from [Link]
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ENAO Chemical Co., Limited. (n.d.). 4,7-Diazaspiro[2.5]octane oxalate CAS NO.1389264-25-8. Retrieved from [Link]
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PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane dihydrochloride. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: 4,7-Diazaspiro[2.5]octane dihydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. Retrieved from [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
